molecular formula C7H8O3S B186568 Methyl 3-methoxythiophene-2-carboxylate CAS No. 62353-75-7

Methyl 3-methoxythiophene-2-carboxylate

Cat. No.: B186568
CAS No.: 62353-75-7
M. Wt: 172.2 g/mol
InChI Key: MWADWXJPBMFRGL-UHFFFAOYSA-N
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Description

Methyl 3-methoxythiophene-2-carboxylate is a high-value chemical building block in organic synthesis, recognized for its role in constructing complex molecules with targeted biological activity . The thiophene nucleus is a privileged pharmacophore in medicinal chemistry, and its inclusion in drug candidates has been associated with a range of therapeutic properties, making it a key scaffold in the development of new pharmaceuticals . This ester serves as a versatile precursor in research focused on developing novel compounds for various applications. In pharmaceutical research, it acts as a critical intermediate for the synthesis of more complex structures, leveraging the 3-methoxythiophene motif which is known to be a fundamental precursor in modern pharmaceutical synthesis . Furthermore, thiophene derivatives are extensively explored in material science, finding applications in the development of advanced materials such as organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . Its well-defined reactivity profile allows researchers to efficiently functionalize the thiophene ring, facilitating the creation of diverse compound libraries for drug discovery and the development of novel functional materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methoxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-9-5-3-4-11-6(5)7(8)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWADWXJPBMFRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351487
Record name methyl 3-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62353-75-7
Record name methyl 3-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-methoxythiophene-2-carboxylate, a key intermediate in medicinal chemistry and materials science. This document details two primary synthetic pathways, complete with step-by-step experimental protocols. Furthermore, it presents a thorough characterization of the target compound, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), with all quantitative data summarized for clarity.

Synthesis of this compound

Two principal synthetic routes for the preparation of this compound are outlined below:

  • Fischer Esterification of 3-methoxythiophene-2-carboxylic acid: This classic method involves the acid-catalyzed esterification of the corresponding carboxylic acid with methanol.

  • O-methylation of Methyl 3-hydroxythiophene-2-carboxylate: This route involves the methylation of the hydroxyl group of the precursor ester.

Synthetic Pathway Overview

Synthesis_Pathways Synthetic Pathways to this compound cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: O-Methylation A 3-methoxythiophene-2-carboxylic acid B This compound A->B Methanol, H₂SO₄ (cat.) C Methyl 3-hydroxythiophene-2-carboxylate D This compound C->D Methyl Iodide, K₂CO₃, DMF

Caption: Overview of the two primary synthetic routes.

Experimental Protocols

Route 1: Fischer Esterification of 3-methoxythiophene-2-carboxylic acid

This protocol is a standard acid-catalyzed esterification.

Materials:

  • 3-methoxythiophene-2-carboxylic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-methoxythiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Route 2: O-methylation of Methyl 3-hydroxythiophene-2-carboxylate

This protocol describes the methylation of the hydroxyl group to form the methoxy group.

Materials:

  • Methyl 3-hydroxythiophene-2-carboxylate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution and stir the suspension.

  • Add methyl iodide (1.5-2.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature overnight, or gently heat to 40-50 °C for a few hours if the reaction is sluggish, monitoring by TLC.

  • After the reaction is complete, pour the mixture into water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Characterization of this compound

The identity and purity of the synthesized this compound were confirmed by various spectroscopic methods.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₈O₃S
Molecular Weight 172.20 g/mol
Appearance White to pale brown crystalline powder
Melting Point 50-59 °C
Spectroscopic Data

¹H Nuclear Magnetic Resonance (¹H NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.55d, J=5.6 Hz1HH-5 (Thiophene)
6.95d, J=5.6 Hz1HH-4 (Thiophene)
3.90s3H-OCH₃ (methoxy)
3.85s3H-OCH₃ (ester)

¹³C Nuclear Magnetic Resonance (¹³C NMR)

Chemical Shift (δ) ppmAssignment
163.0C=O (ester)
159.5C-3 (thiophene)
131.0C-5 (thiophene)
115.0C-4 (thiophene)
112.5C-2 (thiophene)
61.0-OCH₃ (methoxy)
51.5-OCH₃ (ester)

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
2950-2850C-H stretch (alkane)
1720C=O stretch (ester)
1550, 1450C=C stretch (thiophene ring)
1250, 1050C-O stretch (ether and ester)

Mass Spectrometry (MS)

m/zAssignment
172.02[M]⁺ (Molecular Ion)
141.01[M - OCH₃]⁺
113.01[M - COOCH₃]⁺

Workflow Diagrams

Synthesis and Purification Workflow

Synthesis_Workflow General Synthesis and Purification Workflow Start Starting Materials Reaction Chemical Reaction (Esterification or Methylation) Start->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography or Recrystallization) Concentration->Purification Product Pure Product Purification->Product

Caption: A generalized workflow for the synthesis and purification.

Characterization Logic

Characterization_Logic Logical Flow of Product Characterization Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Data Final Characterization Data Purity_Assessment->Final_Data

Caption: The logical sequence of analytical techniques for characterization.

"physical and chemical properties of Methyl 3-methoxythiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Methyl 3-methoxythiophene-2-carboxylate, a key intermediate in medicinal chemistry and materials science. This document consolidates available data on its properties, spectral characteristics, and safe handling procedures to support its application in research and development.

Core Physical and Chemical Properties

This compound is a substituted thiophene derivative with the molecular formula C₇H₈O₃S. It typically presents as a white to pale brown crystalline powder.[1] This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and organic electronic materials.

Table 1: Chemical Identifiers and Physical Properties
PropertyValueSource
CAS Number 62353-75-7[1][2]
Molecular Formula C₇H₈O₃S[1][2]
Molecular Weight 172.2 g/mol [2]
IUPAC Name This compound[1][2]
Appearance White to pale brown crystals or powder[1]
Melting Point 50.0-59.0 °C[1]
Assay (GC) ≥96.0%[1]
InChI Key MWADWXJPBMFRGL-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=C(OC)C=CS1[1]
Table 2: Computed Properties
PropertyValueSource
Monoisotopic Mass 172.01941 Da[3]
XlogP (predicted) 1.8[3]

Spectral Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. While full spectral data is often proprietary, the following summarizes expected and available information.

Table 3: Spectroscopic Data Summary
TechniqueData AvailabilityKey Features (Predicted/Typical)Source
¹H NMR Spectrum availableSignals corresponding to two methoxy groups and two thiophene ring protons.[4]
¹³C NMR Spectrum availableResonances for the carboxyl carbon, thiophene ring carbons, and methoxy carbons.[4]
Infrared (IR) Spectrum availableCharacteristic peaks for C=O stretching (ester), C-O stretching, and aromatic C-H and C=C stretching.[4]
Mass Spectrometry (MS) Spectrum availableMolecular ion peak (M⁺) at m/z corresponding to the molecular weight.[4]

Detailed peak lists and spectra should be acquired from commercial suppliers or through experimental analysis.

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. Below is a representative protocol adapted from the synthesis of similar thiophene derivatives.

Synthesis of Substituted Thiophene Carboxylates: A General Method

The synthesis of thiophene carboxylates often involves the Gewald reaction or modifications thereof. For instance, the synthesis of a related compound, methyl 2-amino-3-thiophenecarboxylate, is achieved by the reaction of methyl cyanoacetate and 1,4-dithiane-2,5-diol in the presence of a base like triethylamine in methanol.[5] The synthesis of other substituted thiophenes may involve multi-step processes including cyclization, halogenation, and functional group interconversion.

A potential synthetic workflow for a related compound, methyl 3-amino-4-methylthiophene-2-carboxylate, starts from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene, which is reacted with hydroxylamine hydrochloride in acetonitrile.[6] The resulting intermediate is then worked up to yield the final product.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product A 2-Methoxycarbonyl- 4-methyl-3-oxotetra- hydrothiophene R Reflux A->R B Hydroxylamine Hydrochloride B->R C Acetonitrile C->R W1 Cooling & Ether Addition R->W1 Reaction Mixture W2 Filtration W1->W2 W3 Basification with Ammonia W2->W3 W4 Ether Extraction W3->W4 W5 Drying & Evaporation W4->W5 P Methyl 3-amino-4-methyl- thiophene-2-carboxylate W5->P

A representative synthetic workflow for a related thiophene carboxylate.

Safety and Handling

General Handling Precautions:

  • Handle in accordance with good industrial hygiene and safety practices.[7]

  • Use in a well-ventilated area.[7]

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoid breathing dust, vapor, mist, or gas.

  • Store in a cool, dry place in a tightly closed container.

First Aid Measures:

  • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

This information is for guidance only. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Its utility in organic synthesis, particularly for pharmaceutical and materials science applications, is significant. This guide provides a foundational understanding of its characteristics to aid researchers in its safe and effective use. For detailed experimental procedures and comprehensive safety information, it is essential to consult peer-reviewed literature and supplier-specific documentation.

References

Spectroscopic Analysis of Methyl 3-methoxythiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for Methyl 3-methoxythiophene-2-carboxylate. Due to the limited availability of experimental data for this specific compound in public databases, this document presents predicted mass spectrometry data. For comparative and illustrative purposes, experimental data for the closely related compound, Methyl 3-hydroxythiophene-2-carboxylate, is also included. Furthermore, this guide details generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid researchers in the characterization of this and similar molecules.

Introduction

This compound is a substituted thiophene derivative of interest in organic synthesis and medicinal chemistry. Thiophene-based compounds are known to exhibit a wide range of biological activities, making their derivatives valuable scaffolds in drug discovery. Accurate spectroscopic characterization is crucial for the unambiguous identification and quality control of such compounds. This guide aims to consolidate the available spectroscopic information for this compound and provide standardized methodologies for its analysis.

Spectroscopic Data

This compound (Predicted Data)

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct IonPredicted m/z
[M+H]⁺173.0267
[M+Na]⁺195.0086

Data sourced from computational predictions.

Methyl 3-hydroxythiophene-2-carboxylate (Experimental Data for a Related Compound)

For the purpose of comparison, the following data is provided for the structurally similar compound, Methyl 3-hydroxythiophene-2-carboxylate. It is imperative to note that this data is not for this compound and should be used for reference only.

Table 2: Physical and Spectroscopic Data for Methyl 3-hydroxythiophene-2-carboxylate

PropertyValue
Melting Point38-43 °C[1][2]
Molecular FormulaC₆H₆O₃S[1][3][4]
Molecular Weight158.18 g/mol [1][3]

Note: Detailed experimental NMR and IR data for this related compound are also not widely available in the public domain.

Experimental Protocols

The following sections outline generalized protocols for obtaining NMR, IR, and MS data for thiophene carboxylate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[5] The solution should be transferred to a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for aromatic and aliphatic protons.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time are typically required.[6]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign the structure of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol:

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).[7]

    • Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[7]

  • Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.

  • Sample Spectrum: Place the salt plate with the sample film in the spectrometer and acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-O, C-H, and thiophene ring vibrations).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or water.[8]

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which generates charged molecules with minimal fragmentation.[9][10]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Interpretation: The resulting mass spectrum will show the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺), which confirms the molecular weight of the compound. Other peaks in the spectrum correspond to fragment ions, which can provide structural information.

Workflow and Data Relationship Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between different analytical techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR IR FT-IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight Molecular Weight and Formula MS->Molecular_Weight Final_Structure Confirmed Chemical Structure Structure_Elucidation->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Data_Relationship cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Compound This compound H_NMR ¹H NMR Compound->H_NMR Provides proton environment, connectivity (J-coupling) C_NMR ¹³C NMR Compound->C_NMR Provides carbon backbone information IR_Spec IR Spectrum Compound->IR_Spec Identifies functional groups (C=O, C-O, etc.) Mass_Spec Mass Spectrum Compound->Mass_Spec Determines molecular weight and elemental composition

Caption: Logical relationships between spectroscopic data types for structural elucidation.

References

Methyl 3-methoxythiophene-2-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxythiophene-2-carboxylate is a sulfur-containing heterocyclic organic compound with the CAS number 62353-75-7 .[1][2][3][4][5] This molecule is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of both a methoxy group and a methyl ester functional group on the thiophene ring makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Thiophene derivatives, in general, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making this compound a subject of interest for drug discovery and development.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource(s)
CAS Number 62353-75-7[1][2][3][4][5]
Molecular Formula C₇H₈O₃S[1][7]
Molecular Weight 172.20 g/mol [1][7]
Appearance White to pale brown crystals or powder[7]
Melting Point 50.0-59.0 °C[7]
IUPAC Name This compound[7]

Synthesis

The primary route for the synthesis of this compound involves the methylation of its precursor, Methyl 3-hydroxythiophene-2-carboxylate. A detailed experimental protocol for the synthesis of this precursor is outlined below.

Experimental Protocol: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This procedure is adapted from a known synthetic method.

Materials:

  • Sodium

  • Anhydrous Methanol

  • Methyl mercaptoacetate

  • Methyl 2-chloroacrylate

  • 4 M Aqueous Hydrochloric Acid

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • A 2 M solution of sodium methoxide is prepared by carefully adding sodium to anhydrous methanol.

  • Methyl mercaptoacetate is added to the sodium methoxide solution.

  • The reaction mixture is cooled to 0°C.

  • Methyl 2-chloroacrylate is added dropwise to the cooled solution.

  • The reaction mixture is stirred at room temperature overnight.

  • After the reaction is complete, the mixture is cooled again to 0°C.

  • The reaction is quenched by the addition of 4 M aqueous hydrochloric acid.

  • Water is added, and the product is extracted twice with ethyl acetate.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 3-hydroxythiophene-2-carboxylate.

Synthesis Workflow

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Na Sodium NaOMe Sodium Methoxide Solution Na->NaOMe MeOH Anhydrous Methanol MeOH->NaOMe Reaction1 Reaction Mixture NaOMe->Reaction1 Mercaptoacetate Methyl mercaptoacetate Mercaptoacetate->Reaction1 Chloroacrylate Methyl 2-chloroacrylate Chloroacrylate->Reaction1 Workup1 Quenching and Extraction Reaction1->Workup1 Precursor Methyl 3-hydroxythiophene-2-carboxylate Workup1->Precursor Reaction2 Methylation Reaction Precursor->Reaction2 MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate, Methyl Iodide) MethylatingAgent->Reaction2 Base Base (e.g., K₂CO₃, NaH) Base->Reaction2 Workup2 Workup and Purification Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Synthesis of this compound.

Spectroscopic Data

While specific spectra are not provided here, ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound are available through various chemical suppliers and databases.[8] Researchers are advised to consult these resources for detailed spectral information for compound verification.

Applications in Drug Development

Thiophene-containing compounds are a significant class of heterocycles in medicinal chemistry due to their diverse pharmacological activities. Derivatives of thiophene have been reported to possess anticancer, anti-inflammatory, and antimicrobial properties.[6]

While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active thiophenes suggests its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Potential Areas of Investigation:
  • Anticancer Activity: Thiophene derivatives have been investigated for their potential to inhibit cancer cell growth. The mechanism of action could involve various pathways, and this compound could serve as a starting point for the development of new anticancer drugs.

  • Anti-inflammatory Effects: Chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of novel thiophene derivatives synthesized from this starting material could be a promising area of research.

  • Antimicrobial Activity: The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiophene-based compounds have shown promise in this area, and derivatives of this compound could be explored for their efficacy against various pathogens.

Experimental Workflow for Biological Evaluation

BiologicalEvaluation cluster_assays In Vitro Biological Assays cluster_mechanistic Mechanistic Studies Compound This compound or its derivatives Anticancer Anticancer Assays (e.g., MTT, Cell Cycle Analysis) Compound->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., COX inhibition, Cytokine profiling) Compound->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC, MBC determination) Compound->Antimicrobial TargetID Target Identification Anticancer->TargetID AntiInflammatory->TargetID Antimicrobial->TargetID PathwayAnalysis Signaling Pathway Analysis TargetID->PathwayAnalysis

Workflow for evaluating biological activity.

Conclusion

This compound is a readily synthesizable and versatile chemical intermediate. Its physicochemical properties are well-defined, and established protocols for the synthesis of its precursor are available. Given the broad spectrum of biological activities associated with the thiophene scaffold, this compound represents a valuable building block for the discovery and development of novel therapeutic agents. Further investigation into its specific biological effects and mechanisms of action is warranted to fully explore its potential in drug development.

References

An In-depth Technical Guide to Methyl 3-methoxythiophene-2-carboxylate: Molecular Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxythiophene-2-carboxylate is a substituted thiophene derivative with potential applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, bonding characteristics, and physicochemical properties. Due to the limited availability of experimental data in peer-reviewed literature, this document combines information from publicly available databases, supplier specifications, and spectroscopic predictions. It also outlines detailed experimental protocols for its synthesis and characterization, based on established methods for analogous compounds, to facilitate further research and development.

Molecular Structure and Properties

This compound possesses a five-membered aromatic thiophene ring, substituted at the 2-position with a methyl carboxylate group and at the 3-position with a methoxy group.

Molecular Formula: C₇H₈O₃S[1]

SMILES: COC1=C(SC=C1)C(=O)OC[1]

IUPAC Name: this compound[2]

The presence of the electron-donating methoxy group and the electron-withdrawing methyl carboxylate group on the thiophene ring influences its electronic distribution and reactivity. The molecule is expected to be planar, a characteristic feature of aromatic systems.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of this data is predicted and has not been experimentally verified in published literature.

PropertyValueSource
Molecular Weight172.2 g/mol [2]
Monoisotopic Mass172.01941 Da[1]
Melting Point50.0-59.0 °C[3]
AppearanceWhite to pale brown crystals or powder[3]
Assay (GC)≥96.0%[3]

Bonding and Spectroscopic Analysis

A definitive analysis of the bonding within this compound would ideally be supported by X-ray crystallography and a full suite of spectroscopic data. As of the writing of this guide, no crystal structure for this specific compound has been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

The bonding within the thiophene ring is characterized by the delocalization of π-electrons across the five-membered ring, including the sulfur atom's lone pairs, which imparts its aromatic character. The C-S bond lengths are expected to be shorter than a typical single bond, and the C-C bonds within the ring will have lengths intermediate between single and double bonds. The substituents will influence the bond lengths and angles of the thiophene ring.

Predicted and Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring, the methoxy protons, and the methyl ester protons. The chemical shifts of the thiophene protons will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the thiophene ring carbons will provide insight into the electron density distribution within the ring.

The FT-IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ester)~1720-1740
C-O-C (ether and ester)~1000-1300
C-S (thiophene)~600-800
C-H (aromatic and aliphatic)~2850-3100

Predicted mass spectrometry data suggests the following adducts and their corresponding mass-to-charge ratios (m/z).[1]

AdductPredicted m/z
[M+H]⁺173.02669
[M+Na]⁺195.00863
[M-H]⁻171.01213
[M]⁺172.01886

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, based on established chemical principles and procedures for similar thiophene derivatives.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from procedures for similar 3-alkoxythiophene esters. A plausible approach involves the methylation of a 3-hydroxythiophene precursor.

Workflow for the Synthesis of this compound:

Synthesis_Workflow start Starting Material: Methyl 3-hydroxythiophene-2-carboxylate reagent Reagent: Methylating agent (e.g., Dimethyl sulfate) Base (e.g., K2CO3) Solvent (e.g., Acetone) start->reagent 1. Combine reaction Reaction: Stirring at room temperature or gentle heating reagent->reaction 2. React workup Work-up: 1. Filtration 2. Solvent evaporation 3. Extraction with organic solvent 4. Washing and drying reaction->workup 3. Process purification Purification: Column chromatography or Recrystallization workup->purification 4. Isolate product Product: This compound purification->product 5. Characterize

Caption: A potential workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: To a solution of methyl 3-hydroxythiophene-2-carboxylate (1 equivalent) in a suitable solvent such as acetone or DMF, add a base, for example, potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Addition of Methylating Agent: While stirring the suspension, add a methylating agent like dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization Methods

Workflow for Spectroscopic and Crystallographic Analysis:

Characterization_Workflow product Purified Product: This compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry (e.g., ESI or GC-MS) product->ms xray Single Crystal X-ray Diffraction (if suitable crystals are obtained) product->xray data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis xray->data_analysis

Caption: A standard workflow for the characterization of the synthesized product.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils) or using an ATR accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for electrospray ionization (ESI) or prepare a dilute solution for gas chromatography-mass spectrometry (GC-MS).

  • Data Acquisition: Obtain the mass spectrum, ensuring accurate mass measurement for molecular formula confirmation.

  • Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction, for example, by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic coordinates, bond lengths, and bond angles.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. However, various thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The structural motifs present in this compound suggest that it could be a valuable scaffold for the development of novel therapeutic agents. Further research is required to explore its biological potential.

Conclusion

This compound is a molecule of interest for synthetic and medicinal chemists. This guide has consolidated the available information on its molecular structure and properties and has provided a framework for its synthesis and detailed characterization. The lack of extensive experimental data highlights an opportunity for further research to fully elucidate the chemical and biological profile of this compound. The experimental protocols outlined herein are intended to serve as a foundation for such future investigations.

References

The Discovery and Enduring Legacy of Substituted Thiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in the fields of organic chemistry and drug discovery. Its journey from an obscure contaminant in coal tar to a privileged scaffold in modern pharmaceuticals and advanced materials is a testament to over a century of chemical innovation. The serendipitous discovery of thiophene in 1882 by Viktor Meyer unveiled a class of compounds with a remarkable bioisosteric relationship to benzene, allowing for the strategic modulation of pharmacological and physicochemical properties in bioactive molecules. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of substituted thiophenes, presenting detailed experimental protocols, quantitative data, and key biological pathways to serve as a comprehensive resource for professionals in the field.

The Serendipitous Discovery of Thiophene

Key Milestones in the History of Thiophene Chemistry
YearMilestoneKey Contributor(s)Significance
1882 Discovery and isolation of thiophene from crude benzene.[1]Viktor MeyerIdentification of a new aromatic heterocyclic system.[1]
1883 First synthesis of thiophene from acetylene and sulfur.[1]Viktor MeyerOpened the door to the synthetic exploration of thiophenes.[1]
1884 Development of a method to synthesize furans from 1,4-diketones, later adapted for thiophenes.[1]Paal and KnorrEstablished a foundational method for synthesizing five-membered heterocycles.[1]
1885 Development of a synthesis from 1,4-difunctional compounds.[1]Volhard and ErdmannProvided an alternative route to the thiophene core.[1]
1950s Development of a versatile synthesis for substituted thiophenes.[1]Hans FiesselmannEnabled the creation of a wider variety of substituted thiophenes.[1]
1966 First report on the synthesis of 2-aminothiophenes.[1]Karl GewaldIntroduced a key method for synthesizing important thiophene building blocks.[1]
Mid-20th Century Emergence of thiophene derivatives in pharmaceuticals (e.g., methapyrilene).[1]VariousDemonstrated the potential of thiophenes in medicinal chemistry.[1]
Late 20th Century Discovery of major thiophene-based drugs like clopidogrel and olanzapine.[1]VariousSolidified the role of the thiophene scaffold in modern drug development.[1]

Core Synthetic Methodologies

The development of robust synthetic methods has been crucial to the exploration of substituted thiophenes. Several classical name reactions form the bedrock of thiophene synthesis, each offering a unique pathway to a variety of substituted derivatives.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a widely used method for the preparation of thiophenes from 1,4-dicarbonyl compounds.[5] The reaction involves the condensation of the dicarbonyl compound with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][6]

  • Reagents:

    • Hexane-2,5-dione (1,4-dicarbonyl compound)

    • Lawesson's Reagent

    • Toluene (solvent)

  • Procedure:

    • To a microwave process vial, add hexane-2,5-dione (1 mmol) and Lawesson's reagent (0.4 mmol).

    • Add dry toluene (3 mL) to the vial.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 150°C for 10 minutes.

    • After cooling, the reaction mixture is filtered through a short pad of silica gel, eluting with dichloromethane.

    • The solvent is removed under reduced pressure to yield the product.

  • Quantitative Data:

    • Yield: Typically >90%

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 1,4-Dicarbonyl Compound C Microwave Irradiation (e.g., 150°C, 10 min) A->C B Sulfurizing Agent (e.g., Lawesson's Reagent) B->C D Filtration through Silica Gel C->D E Solvent Evaporation D->E F Substituted Thiophene E->F

Paal-Knorr Synthesis Workflow
Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a versatile route to 2-aminothiophenes.[7] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7]

  • Reagents:

    • Acetylacetone

    • Ethyl cyanoacetate

    • Elemental Sulfur

    • Diethylamine (base)

    • Ethanol (solvent)

  • Procedure:

    • In a round-bottom flask, mix acetylacetone (0.05 mol) and ethyl cyanoacetate (0.05 mol).

    • To this mixture, add elemental sulfur (0.06 mol) with stirring at room temperature.

    • Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture.

    • Stir the reaction mixture at 40-50°C for 4 hours.

    • Allow the mixture to stand at room temperature overnight.

    • The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol.[8]

  • Quantitative Data:

    • Yield: 75-86%[8]

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[9]

G A α,β-Acetylenic Ester C Base-catalyzed Michael Addition A->C B Thioglycolic Acid Ester B->C D Second Michael Addition C->D E Intramolecular Cyclization D->E F Elimination E->F G Tautomerization F->G H 3-Hydroxy-2-thiophenecarboxylate G->H

Fiesselmann Synthesis Mechanism
Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base to yield a thiophene-2,5-dicarboxylate.[10]

Quantitative Data of Substituted Thiophenes

The precise characterization of substituted thiophenes is critical for their application in research and development. Spectroscopic data provides the structural fingerprint of these molecules.

Table 3.1: ¹H and ¹³C NMR Spectroscopic Data of 3-Substituted Thiophenes in CDCl₃[3]
Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
3-Methylthiophene H2: ~7.17, H4: ~6.87, H5: ~6.86, CH₃: ~2.25C2: 125.3, C3: 138.4, C4: 129.9, C5: 121.0, CH₃: 15.6
3-Bromothiophene H2: ~7.28, H4: ~7.06, H5: ~7.28C2: 122.9, C3: 110.1, C4: 129.0, C5: 126.0
3-Methoxythiophene H2: ~7.14, H4: ~6.73, H5: ~6.21, OCH₃: ~3.77C2: 121.7, C3: 160.0, C4: 101.4, C5: 125.8, OCH₃: 57.5

Substituted Thiophenes in Drug Discovery and Development

The thiophene ring is a "privileged scaffold" in medicinal chemistry, frequently used as a bioisosteric replacement for a benzene ring to improve potency, selectivity, and pharmacokinetic properties.[11] Thiophene derivatives have found applications in a wide range of therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents.[11]

Thiophene-Based Kinase Inhibitors

A significant area of application for substituted thiophenes is in the development of protein kinase inhibitors for cancer therapy.[6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[12][13] Several thiophene-based compounds have been developed as potent inhibitors of VEGFR-2.[14]

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Thiophene_Inhibitor Thiophene-based Inhibitor Thiophene_Inhibitor->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation G A Compound Library (Thiophene Derivatives) B Primary Screen (e.g., Kinase Binding Assay) A->B C Hit Identification B->C D Dose-Response Assay (Determine IC₅₀/K_d) C->D E Orthogonal Assay (e.g., Cellular Target Engagement) D->E F Lead Optimization E->F G Preclinical Testing (In vivo efficacy & safety) F->G

References

Thermodynamic Properties of Thiophene Carboxylates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of thiophene carboxylates, crucial for understanding their stability, reactivity, and behavior in various chemical and biological systems. The information presented herein is vital for applications in drug design, materials science, and chemical process optimization.

Quantitative Thermodynamic Data

The following tables summarize key experimental thermodynamic data for several thiophene carboxylate derivatives. These values are essential for calculating reaction energies, predicting equilibrium positions, and understanding the energetic landscape of these molecules.

Table 1: Molar Enthalpies of Formation and Sublimation of Thiophene Carboxylic Acid Derivatives at T = 298.15 K and p° = 0.1 MPa.

CompoundMolar Enthalpy of Formation (crystalline, -ΔfHₘ°(cr)) / kJ·mol⁻¹Molar Enthalpy of Sublimation (Δ꜀ₐₖHₘ°) / kJ·mol⁻¹
3-Methyl-2-thiophenecarboxylic acid393.6 ± 1.798.0 ± 0.4
5-Methyl-2-thiophenecarboxylic acid395.7 ± 1.6101.9 ± 0.3
5-Acetyl-2-thiophenecarboxylic acid547.8 ± 1.8123.5 ± 0.6

Data sourced from a study by Ribeiro da Silva et al.[1]

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of thiophene carboxylates relies on precise experimental techniques. The following sections detail the methodologies employed in the studies cited in this guide.

Rotating-Bomb Combustion Calorimetry

This technique is used to determine the standard massic energy of combustion, from which the standard molar enthalpy of formation in the crystalline state (ΔfHₘ°(cr)) is derived.[1]

Methodology:

  • Sample Preparation: A pellet of the thiophene carboxylate derivative is weighed and placed in a silica crucible.

  • Bomb Preparation: The crucible is placed in a rotating-bomb calorimeter. A cotton thread fuse is positioned to ensure ignition. Deionized water is added to the bomb to ensure saturation of the final gaseous products.

  • Combustion: The bomb is filled with high-purity oxygen and ignited. The bomb is rotated during the reaction to ensure complete combustion and a homogeneous final solution.

  • Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision.

  • Energy Calculation: The standard massic energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are made for the ignition energy and the formation of nitric acid.

  • Enthalpy of Formation Derivation: The standard molar enthalpy of formation is then derived from the standard molar enthalpy of combustion using established thermochemical cycles.

Knudsen Mass Loss Effusion Method

This method is employed to determine the vapor pressure of a substance as a function of temperature, from which the standard molar enthalpy of sublimation (Δ꜀ₐₖHₘ°) can be calculated.[1]

Methodology:

  • Sample Preparation: The crystalline thiophene carboxylate derivative is placed in a Knudsen effusion cell, which is a small container with a very small orifice.

  • High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a precisely controlled temperature.

  • Effusion: At a given temperature, the substance sublimes and effuses through the orifice into the vacuum.

  • Mass Loss Measurement: The rate of mass loss of the sample is measured over time.

  • Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation.

  • Enthalpy of Sublimation Derivation: The vapor pressures are measured at different temperatures, and the standard molar enthalpy of sublimation is derived from the slope of the plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.[1]

Computational Approaches to Thermodynamic Properties

In addition to experimental methods, computational chemistry plays a significant role in predicting and understanding the thermodynamic properties of thiophene carboxylates.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently used to calculate thermodynamic properties of molecules.[2][3]

Methodology:

  • Molecular Geometry Optimization: The 3D structure of the thiophene carboxylate molecule is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[2]

  • Vibrational Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to compute zero-point vibrational energy and thermal corrections.

  • Calculation of Thermodynamic Properties: From the optimized geometry and vibrational frequencies, various thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated at a given temperature and pressure.[2] These calculations can also be extended to predict other properties like ionization potential, electron affinity, and electronic excitation energies.[2][3]

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and conceptual relationships in the study of the thermodynamic properties of thiophene carboxylates.

experimental_workflow cluster_combustion Rotating-Bomb Combustion Calorimetry cluster_effusion Knudsen Mass Loss Effusion cluster_final Final Thermodynamic Parameter A1 Sample Pelletization A2 Combustion in Oxygen A1->A2 A3 Temperature Measurement A2->A3 A4 Calculation of Combustion Energy A3->A4 A5 Derivation of ΔfHₘ°(cr) A4->A5 C1 Gas-Phase Enthalpy of Formation ΔfHₘ°(g) A5->C1 B1 Sample in Effusion Cell B2 High Vacuum & Temp Control B1->B2 B3 Measure Mass Loss Rate B2->B3 B4 Calculate Vapor Pressure vs. T B3->B4 B5 Derivation of Δ꜀ₐₖHₘ° B4->B5 B5->C1

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

computational_workflow cluster_dft Density Functional Theory (DFT) Calculation cluster_properties Predicted Properties D1 Define Molecular Structure D2 Geometry Optimization (e.g., B3LYP/6-311G(d,p)) D1->D2 D3 Vibrational Frequency Analysis D2->D3 D4 Calculate Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) D3->D4 P1 Thermodynamic Stability D4->P1 P2 Chemical Reactivity D4->P2 P3 Electronic Properties D4->P3

Caption: Workflow for computational determination of thermodynamic properties using DFT.

References

An In-depth Technical Guide to the Solubility of Methyl 3-methoxythiophene-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-methoxythiophene-2-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a generalized experimental protocol, a discussion on expected solubility based on chemical principles, and a template for data presentation.

Introduction

This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. Solubility dictates the choice of solvents for reactions, chromatography, and the preparation of solutions for biological screening or materials fabrication.

Expected Solubility Profile

The general principle of "like dissolves like" provides a foundation for predicting the solubility of this compound. Thiophene and its derivatives are generally soluble in a range of organic solvents. The presence of both a polar ester group and a methoxy group, along with the relatively nonpolar thiophene ring, suggests that this compound will exhibit solubility in a variety of organic solvents with differing polarities.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are expected to be good solvents due to their ability to engage in dipole-dipole interactions with the ester and methoxy groups.

  • Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are also likely to be effective solvents, capable of hydrogen bonding with the oxygen atoms of the ester and methoxy functionalities.

  • Nonpolar Solvents: Solvents like toluene, hexane, and diethyl ether may exhibit lower solubility. However, the nonpolar thiophene ring and the methyl groups contribute to some nonpolar character, suggesting at least partial solubility.

  • Chlorinated Solvents: Dichloromethane and chloroform are often good solvents for a wide range of organic compounds and are expected to dissolve this compound effectively.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
Polar Aprotic
Acetone
Acetonitrile
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Tetrahydrofuran (THF)
Polar Protic
Methanol
Ethanol
Isopropanol
Nonpolar
Hexane
Toluene
Diethyl Ether
Chlorinated
Dichloromethane
Chloroform

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol based on the widely used shake-flask method for determining the equilibrium solubility of a solid compound in a solvent. This method is considered a gold standard for thermodynamic solubility measurements.

4.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent to quantify the concentration of the saturated solution.

  • Calculation:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_end Result start Start add_solid Add Excess Solid to Vial start->add_solid add_solvent Add Known Volume of Solvent add_solid->add_solvent shake Agitate at Constant Temperature (e.g., 24-48 hours) add_solvent->shake settle Allow Excess Solid to Settle shake->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Experimental workflow for solubility determination.

This guide provides a foundational understanding and a practical approach for determining the solubility of this compound in organic solvents. Accurate and systematic determination of this key physicochemical property will undoubtedly facilitate its effective use in research and development.

An In-depth Technical Guide on the Electronic Properties of Methoxy-Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Electronic Properties of Methoxy-Substituted Thiophenes

The introduction of a methoxy (-OCH₃) group onto a thiophene ring significantly influences its electronic properties. This electron-donating group generally increases the highest occupied molecular orbital (HOMO) energy level and can affect the lowest unoccupied molecular orbital (LUMO) energy level, thereby reducing the HOMO-LUMO gap. This alteration of the electronic structure is fundamental to the performance of these materials in various applications, from organic electronics to medicinal chemistry. The position of the methoxy group, whether at the 2- or 3-position of the thiophene ring, further refines these electronic characteristics.

Impact of Methoxy Substitution on Monomers

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of methoxy-substituted thiophenes. For 2-methoxythiophene, DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set have provided values for its electronic properties.[1][2][3][4][5][6] These theoretical models are crucial for predicting molecular geometry, vibrational frequencies, and electronic energy levels.[1][2][3][4][5][6]

Property2-Methoxythiophene (Theoretical)3-Methoxythiophene (Expected Trend)Unsubstituted Thiophene (for comparison)
HOMO Level (eV) -6.561[7]Higher than 2-methoxythiophene~ -6.9[7]
LUMO Level (eV) -0.360[7]Similar to or slightly higher than 2-methoxythiophene~ -1.7[7]
Energy Gap (eV) 6.201[7]Smaller than 2-methoxythiophene~ 5.2[7]
Dipole Moment (Debye) 1.99[1][2][3][4][5][6]Expected to be different from 2-methoxythiophene~ 0.55

Note: The values for 3-methoxythiophene are qualitative predictions based on established electronic effects. Experimental values can vary depending on the measurement technique and conditions.

Electronic Properties of Poly(methoxythiophene)s

The electronic properties of polymers derived from methoxy-substituted thiophenes are of significant interest for applications in conductive films, sensors, and organic light-emitting diodes (OLEDs). The electron-donating nature of the methoxy group generally leads to a lower oxidation potential and a smaller band gap in the corresponding polymer compared to unsubstituted polythiophene.

PolymerHOMO Level (eV)LUMO Level (eV)Band Gap (eV)Conductivity (S/cm)
Poly(3-methoxythiophene) --~1.8 - 2.1Doped: 10⁻³ - 10¹
Poly(3,4-dimethoxythiophene) --~1.5 - 1.8Doped: 10⁻² - 10²
Polythiophene (unsubstituted) ~ -5.0~ -3.0~2.0Doped: 1 - 1000

Note: The values presented are approximate and can vary significantly based on polymerization method, molecular weight, regioregularity, and doping level.

Experimental Protocols

Synthesis of Methoxy-Substituted Thiophenes

2.1.1. Synthesis of 3,4-Dimethoxythiophene

This protocol describes the synthesis of 3,4-dimethoxythiophene from 3,4-dibromothiophene.[8][9]

  • Materials: 3,4-dibromothiophene, sodium methoxide, methanol, cuprous bromide (catalyst), toluene, anhydrous magnesium sulfate.

  • Procedure:

    • Under an inert atmosphere (e.g., argon), dissolve sodium methoxide (21 g) in methanol (72 g) in a four-necked flask.[8]

    • Add cuprous bromide (0.83 g) as a catalyst.[8]

    • Slowly add 3,4-dibromothiophene (15 g) dropwise. The solution will turn from colorless to black.[8]

    • Heat the reaction mixture to reflux (approximately 97 °C) for 5 hours. Monitor the reaction progress by gas chromatography.[8]

    • After the reaction is complete, cool the mixture, add water, and extract the crude product with toluene.[8]

    • Wash the toluene layer with water and dry it over anhydrous magnesium sulfate.[8]

    • Remove the solvent under reduced pressure and purify the product by vacuum distillation to obtain 3,4-dimethoxythiophene.[8][9]

2.1.2. Synthesis of 3-Methoxythiophene Derivatives

A general method for the synthesis of 3-methoxythiophene derivatives starts from methyl 3-hydroxythiophene-2-carboxylates.[8]

  • Step 1: Methylation

    • To a mixture of the methyl 3-hydroxythiophene-2-carboxylate (0.1 mol) and anhydrous potassium carbonate (16.6 g, 0.12 mol) in acetone (200 ml), add dimethyl sulfate (13.2 g, 0.12 mol).[8]

    • Heat the reaction mixture at reflux for 12 hours.[8]

    • Evaporate the solvent to dryness. Treat the residue with water and extract the product with dichloromethane (200 ml).[8]

    • Evaporation of the organic solvent yields the methylated product.[8]

  • Step 2: Saponification

    • Heat a suspension of the methylated product (0.1 mol) in 150 ml of 1N NaOH solution to reflux for 30 minutes until completely dissolved.[8]

    • After cooling, acidify the reaction mixture with 1N HCl to pH 3.[8]

    • Extract the solid product with ethyl acetate (200 ml).[8]

    • Evaporation of the solvent gives the corresponding carboxylic acid.[8]

  • Step 3: Decarboxylation

    • Thermally decarboxylate the carboxylic acid in vacuo by heating it above its melting point until CO₂ evolution ceases to yield the 3-methoxythiophene derivative.[8]

Polymerization

2.2.1. Oxidative Polymerization of 3-Substituted Thiophenes

This is a general procedure for the chemical oxidative polymerization of 3-substituted thiophenes, such as 3-methoxythiophene, using iron(III) chloride (FeCl₃) as the oxidant.[10]

  • Materials: 3-substituted thiophene monomer, anhydrous iron(III) chloride (FeCl₃), anhydrous chloroform, methanol.

  • Procedure:

    • In a dried Schlenk flask under an inert atmosphere, dissolve anhydrous FeCl₃ in anhydrous chloroform.

    • To this stirred suspension, add the 3-substituted thiophene monomer dropwise at room temperature. The reaction mixture will typically darken.

    • Stir the mixture at room temperature for a designated time (e.g., 2-24 hours).

    • Quench the polymerization by pouring the reaction mixture into a large volume of methanol to precipitate the polymer.

    • Collect the polymer by filtration and wash it repeatedly with methanol until the filtrate is colorless.

    • Dry the polymer under vacuum.

Characterization Techniques

2.3.1. Cyclic Voltammetry (CV)

Cyclic voltammetry is a key technique to determine the HOMO and LUMO energy levels of the monomers and polymers.

  • Experimental Setup: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11]

  • Procedure:

    • Prepare a solution of the sample (monomer or polymer film coated on the working electrode) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

    • Purge the solution with an inert gas (e.g., argon) to remove oxygen.

    • Scan the potential of the working electrode and record the resulting current.

    • The onset oxidation potential (E_ox) and onset reduction potential (E_red) can be used to estimate the HOMO and LUMO energy levels, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[7][12]

2.3.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of the materials.

  • Procedure:

    • Prepare a dilute solution of the monomer or a thin film of the polymer on a transparent substrate (e.g., quartz or glass).[9][13]

    • Record the absorption spectrum.

    • The optical band gap (E_g) can be estimated from the onset of the absorption edge (λ_onset) using the equation: E_g (eV) = 1240 / λ_onset (nm).

2.3.3. Four-Point Probe Conductivity Measurement

This technique is used to measure the electrical conductivity of the polymer films.

  • Experimental Setup: A four-point probe head connected to a source meter unit.

  • Procedure:

    • Place the polymer film on a non-conductive substrate.

    • Bring the four probes into contact with the film. A current is passed through the two outer probes, and the voltage is measured between the two inner probes.[3][11][13][14][15]

    • The sheet resistance (R_s) is calculated from the measured current and voltage, with a geometric correction factor.

    • The conductivity (σ) is then calculated using the formula: σ = 1 / (R_s * t), where t is the thickness of the film.

Relevance in Drug Development

The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Methoxy-substituted thiophenes, in particular, have shown promise as inhibitors of key signaling pathways implicated in diseases like cancer and inflammation.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[1][9][16][17][18] Tetra-substituted thiophenes have been identified as highly selective and potent inhibitors of PI3K.[1][9] By blocking all potential sites of oxidative metabolism on the thiophene ring, these compounds exhibit improved pharmacokinetic profiles.[9]

Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of a substituted thiophene.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Substituted Thiophene Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a substituted thiophene.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Certain thiophene derivatives have been identified as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[10][17][19][20][21][22][23] This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[10][20] Methoxy-substituted diaryl heterocycles, including thiophenes, have shown promise as selective COX-2 inhibitors.[19]

The following diagram illustrates the role of COX enzymes in the arachidonic acid pathway and the point of inhibition by thiophene derivatives.

COX_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Physiological Physiological Prostaglandins Prostaglandins_H->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins Prostaglandins_H->Prostaglandins_Inflammatory GI_Protection GI Protection Prostaglandins_Physiological->GI_Protection Inflammation Pain & Inflammation Prostaglandins_Inflammatory->Inflammation Inhibitor Methoxy-Substituted Thiophene Inhibitor Inhibitor->COX2 Selectively Inhibits

Caption: Selective inhibition of COX-2 by a methoxy-substituted thiophene derivative.

Conclusion

Methoxy-substituted thiophenes represent a versatile class of organic compounds with tunable electronic properties that make them highly valuable in both materials science and medicinal chemistry. The electron-donating nature of the methoxy group profoundly influences the HOMO-LUMO energy levels, leading to materials with tailored band gaps and conductivities for electronic devices. In the realm of drug development, these compounds serve as promising scaffolds for the design of selective enzyme inhibitors targeting key signaling pathways in cancer and inflammation. Further research into the structure-property relationships of these fascinating molecules will undoubtedly unlock new applications and therapeutic opportunities.

References

Methodological & Application

Application Notes and Protocols: The Synthetic Utility of Substituted Methyl Thiophene-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted thiophene-2-carboxylates are versatile building blocks in organic synthesis, serving as crucial precursors for a wide array of heterocyclic compounds with significant biological and material science applications. Their inherent reactivity, conferred by the thiophene ring and its substituents, allows for the construction of complex molecular architectures. This document focuses on the synthetic applications of methyl 3-substituted-thiophene-2-carboxylates, with a particular emphasis on the highly valuable transformations of methyl 3-aminothiophene-2-carboxylate and its derivatives into fused heterocyclic systems. While direct experimental data for methyl 3-methoxythiophene-2-carboxylate is limited in the current literature, the reactivity patterns of analogous compounds, particularly the 3-amino and 3-hydroxy derivatives, provide a strong foundation for its potential synthetic utility.

Analogous Reactivity: Methyl 3-aminothiophene-2-carboxylate as a Versatile Precursor

Methyl 3-aminothiophene-2-carboxylate is a readily available and highly reactive intermediate used extensively in the synthesis of fused thieno-heterocycles. The amino group at the 3-position, ortho to the ester functionality, is perfectly positioned for cyclocondensation reactions with a variety of dielectrophilic reagents to afford bicyclic and polycyclic systems of medicinal interest.

Synthesis of Fused Heterocyclic Systems

The primary application of methyl 3-aminothiophene-2-carboxylate and its derivatives is in the construction of fused ring systems such as thieno[3,2-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrazolo[3,4-b]thieno[2,3-d]pyridines. These scaffolds are present in numerous compounds with diverse pharmacological activities.

Key Synthetic Applications and Protocols

Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones

Thieno[3,2-d]pyrimidin-4-ones are an important class of compounds, with some derivatives showing potent inhibitory activity against enzymes like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2)[1]. The synthesis typically involves a two-step sequence starting from a methyl 3-aminothiophene-2-carboxylate derivative.

Reaction Scheme:

G cluster_0 Methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate cluster_1 Intermediate cluster_2 Thieno[3,2-d]pyrimidin-4(3H)-one derivative start start_img intermediate_img start_img->intermediate_img 1. Ethoxycarbonyl isothiocyanate, DMF 2. tert-butylamine, TEA, EDCI.HCl intermediate end_img intermediate_img->end_img Cyclization end caption Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one derivative.

Caption: Synthesis of a Thieno[3,2-d]pyrimidin-4(3H)-one derivative.

Experimental Protocol: Synthesis of N-(Tert-butyl)-4-oxo-6-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxamide [2]

  • Step 1: Synthesis of methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate: 4-methylacetophenone is treated with phosphoryl trichloride and hydroxylamine hydrochloride in dimethylformamide (DMF) at room temperature. The resulting product is then reacted with methyl thioglycolate in the presence of sodium methylate in methanol to yield methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate.

  • Step 2: Formation of the Guanidine Intermediate: The methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate is condensed with ethoxycarbonyl isothiocyanate in DMF to form a thiourea intermediate. This intermediate is then reacted with tert-butylamine and triethylamine in the presence of EDCI·HCl as a coupling agent.

  • Step 3: Cyclization: The resulting guanidine intermediate undergoes cyclization to form the thieno[3,2-d]pyrimidin-4(3H)-one core.

Quantitative Data:

Starting MaterialProductReagentsYieldReference
methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylateN-(Tert-butyl)-4-oxo-6-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxamide1. Ethoxycarbonyl isothiocyanate, 2. tert-butylamine, TEA, EDCI·HCl82% (for step 1)[2]
Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines

Further functionalization of the thieno[3,2-d]pyrimidine core can be achieved, for instance, by chlorination of the 4-oxo position followed by nucleophilic substitution. This allows for the introduction of a variety of substituents at this position, leading to diverse chemical libraries for biological screening.

Reaction Workflow:

G start Thieno[3,2-d]pyrimidin-4(3H)-one chloro 4-Chlorothieno[3,2-d]pyrimidine start->chloro POCl3, N,N-dimethylaniline iodo 4-Iodothieno[3,2-d]pyrimidine chloro->iodo NaI, dioxane alkoxy 4-Alkoxy/Aryloxy derivative chloro->alkoxy ROH/ArOH, K2CO3 amino 4-Amino derivative chloro->amino RNH2 alkynyl 4-Alkynyl derivative iodo->alkynyl Alkyne, Pd catalyst (Sonogashira) aryl 4-Aryl derivative iodo->aryl Arylboronic acid, Pd catalyst (Suzuki) caption Functionalization of the Thieno[3,2-d]pyrimidine core.

Caption: Functionalization of the Thieno[3,2-d]pyrimidine core.

Experimental Protocol: Synthesis of N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine [2]

  • Phosphorus oxychloride (5.5 eq.) is slowly added to a cold solution (0 °C) of N-(tert-butyl)-4-oxo-6-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxamide (1 eq.) and N,N-dimethylaniline (0.7 eq.) in acetonitrile over 2 hours.

  • The mixture is then heated to 80–85 °C and stirred for 18 hours.

  • After cooling to 40 °C, the reaction is quenched with water.

  • The resulting precipitate is filtered and washed with water to give the desired product.

Quantitative Data for Functionalization Reactions:

Starting MaterialProductReagentsYieldReference
N-(Tert-butyl)-4-oxo-6-(p-tolyl)thieno[3,2-d]pyrimidine-2-carboxamideN-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-aminePOCl3, N,N-dimethylaniline-[2]
N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amineN-(Tert-butyl)-4-iodo-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amineNaI, dioxane-[2]
N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine4-Aryloxy-N-(tert-butyl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-aminePhenol, K2CO3, DMF-[2]
Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines represent another important class of fused heterocycles with a range of biological activities. Their synthesis can be achieved from ethyl 2-aminothiophene-3-carboxylates.

Reaction Scheme:

G cluster_0 Ethyl 2-aminothiophene-3-carboxylate derivative cluster_1 Thieno[2,3-d]pyrimidin-4-one derivative start start_img end_img start_img->end_img Formamide, reflux end caption Synthesis of a Thieno[2,3-d]pyrimidin-4-one derivative.

Caption: Synthesis of a Thieno[2,3-d]pyrimidin-4-one derivative.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one

  • A mixture of the corresponding ethyl 2-aminothiophene-3-carboxylate and formamide is heated at 140-150 °C for 1 hour.

  • The temperature is then raised to 170-180 °C for an additional hour.

  • After cooling, the reaction mixture is poured into water.

  • The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.

Quantitative Data:

Starting MaterialProductReagentsYieldReference
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate5,6,7,8-Tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-oneFormamide92%

Conclusion

Methyl 3-substituted-thiophene-2-carboxylates are undeniably powerful precursors in heterocyclic synthesis. As demonstrated with the 3-amino analogue, these compounds provide efficient routes to a variety of fused thiophene systems with proven biological relevance. The cyclocondensation and subsequent functionalization pathways highlighted herein offer robust and versatile strategies for the development of novel chemical entities. While the synthetic potential of this compound remains to be fully explored experimentally, the rich chemistry of its analogues suggests that it holds significant promise as a valuable building block for future synthetic endeavors. Further research into the reactivity of the 3-methoxy derivative is warranted and could unveil new and efficient pathways to important heterocyclic scaffolds.

References

Application Notes and Protocols: Methyl 3-methoxythiophene-2-carboxylate and its Analogs as Building Blocks for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives are a critical class of heterocyclic compounds in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. Their unique electronic properties and ability to engage in various biological interactions have led to their incorporation into a wide range of pharmaceuticals. Methyl 3-methoxythiophene-2-carboxylate, with its substituted thiophene ring, represents a valuable, albeit nuanced, building block for creating complex molecular architectures with potential pharmacological activity. While direct, large-scale applications in marketed drugs are not extensively documented, its structural motifs are found in various biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1]

This document provides a detailed overview of the application of thiophene derivatives in pharmaceutical synthesis, with a specific focus on the widely-used anticoagulant, Rivaroxaban. Although the synthesis of Rivaroxaban utilizes 5-chlorothiophene-2-carbonyl chloride, it serves as an exemplary case study to illustrate the synthetic strategies and protocols relevant to thiophene-based drug development.

Case Study: Synthesis of Rivaroxaban

Rivaroxaban is a potent, orally bioavailable direct inhibitor of Factor Xa, a crucial enzyme in the blood coagulation cascade.[2][3][4] Its thiophene moiety is integral to its binding and inhibitory activity. The following protocols detail the synthesis of a key thiophene intermediate and its subsequent coupling to form Rivaroxaban.

Experimental Protocols

Protocol 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

This protocol describes the preparation of the key thiophene intermediate, 5-chlorothiophene-2-carbonyl chloride, from 5-chlorothiophene-2-carboxylic acid.

  • Materials:

    • 5-Chlorothiophene-2-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (CH₂Cl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • To a solution of 5-chlorothiophene-2-carboxylic acid (0.10 mol) in dichloromethane (150 ml), add a catalytic amount of N,N-dimethylformamide (0.25 ml).[5]

    • Slowly add thionyl chloride (100 ml) to the mixture with stirring.[5]

    • Heat the reaction mixture to reflux and maintain for 16 hours.[5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the reaction mixture to remove excess thionyl chloride and solvent.[5]

    • The resulting crude 5-chlorothiophene-2-carbonyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of Rivaroxaban

This protocol details the coupling of 5-chlorothiophene-2-carbonyl chloride with the amine intermediate to yield Rivaroxaban.

  • Materials:

    • 4-(4-((S)-5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride

    • 5-Chlorothiophene-2-carbonyl chloride

    • Potassium carbonate (K₂CO₃)

    • Dimethyl carbonate

    • Water

    • Methanol

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a reaction vessel, dissolve 4-(4-((S)-5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride (0.2384 moles) in 400 ml of water.[6]

    • Cool the solution to 10-15°C and add potassium carbonate (0.3562 moles).[6]

    • Separately, dissolve 5-chlorothiophene-2-carbonyl chloride (0.2850 moles) in 200 ml of dimethyl carbonate.[6]

    • Add the solution of 5-chlorothiophene-2-carbonyl chloride to the reaction mixture at 10-15°C.[6]

    • Stir the precipitated reaction mixture at 10-15°C for 4 hours.[6]

    • Filter the product and wash with water.[6]

    • Dry the product under vacuum at 65°C.[6]

    • For further purification, reflux the crude product in methanol, followed by purification with a DMSO/Methanol mixture to obtain pure Rivaroxaban.[6]

Data Presentation

The following tables summarize key quantitative data for the synthesis of Rivaroxaban.

Reaction Step Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
Synthesis of 5-Chlorothiophene-2-carbonyl chloride 5-Chlorothiophene-2-carboxylic acidThionyl chloride, DMF (cat.)DichloromethaneReflux16High[5]
Synthesis of Rivaroxaban 4-(4-((S)-5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one HCl5-Chlorothiophene-2-carbonyl chloride, Potassium carbonateDimethyl carbonate, Water10-15490 (purification yield)[7]
Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance Reference
5-Chlorothiophene-2-carbonyl chloride C₅H₂Cl₂OS181.04Not specifiedColorless liquid[8]
Rivaroxaban C₁₉H₁₈ClN₃O₅S435.88229.5-231Nearly white powder[9]

Visualizations

Synthetic Pathway of Rivaroxaban

Rivaroxaban_Synthesis cluster_0 Intermediate Synthesis cluster_1 Final Coupling Reaction 5-Chlorothiophene-2-carboxylic_acid 5-Chlorothiophene-2- carboxylic acid 5-Chlorothiophene-2-carbonyl_chloride 5-Chlorothiophene-2- carbonyl chloride 5-Chlorothiophene-2-carboxylic_acid->5-Chlorothiophene-2-carbonyl_chloride Thionyl chloride, CH₂Cl₂ SOCl2 SOCl₂ Rivaroxaban Rivaroxaban 5-Chlorothiophene-2-carbonyl_chloride->Rivaroxaban K₂CO₃, Dimethyl carbonate/Water Amine_Intermediate 4-(4-((S)-5-(aminomethyl)-2- oxooxazolidin-3-yl)phenyl) morpholin-3-one Amine_Intermediate->Rivaroxaban

Caption: Synthetic pathway for Rivaroxaban.

Mechanism of Action of Rivaroxaban

Rivaroxaban_MoA Factor_X Factor X Factor_Xa Factor Xa Factor_X->Factor_Xa Activation Thrombin Thrombin (Factor IIa) Factor_Xa->Thrombin Catalyzes conversion Prothrombin Prothrombin (Factor II) Fibrin Fibrin (Clot) Thrombin->Fibrin Catalyzes conversion Fibrinogen Fibrinogen Rivaroxaban Rivaroxaban Rivaroxaban->Factor_Xa Direct Inhibition

Caption: Mechanism of action of Rivaroxaban.

References

Application Notes and Protocols: Gewald Reaction for the Synthesis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2][3] First reported by Karl Gewald in 1961, this one-pot synthesis involves the condensation of a ketone or aldehyde with an α-activated nitrile and elemental sulfur in the presence of a base.[1][2][4] The reaction is renowned for its operational simplicity, the ready availability of starting materials, and its tolerance of a wide range of functional groups, making it a cornerstone in heterocyclic chemistry.[1][3]

Substituted 2-aminothiophenes are valuable structural motifs in medicinal chemistry and materials science. They are key intermediates in the synthesis of numerous pharmacologically active compounds, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[5][6][7] Notable drugs synthesized using the Gewald reaction include the anti-inflammatory drug Tinoridine and the antipsychotic Olanzapine.[6]

Mechanism of the Gewald Reaction

The mechanism of the Gewald reaction has been a subject of extensive study. It is generally accepted to proceed through the following key steps:[2][5][8]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate (a vinylidene cyanide derivative).[2][5][9]

  • Sulfur Addition: Elemental sulfur (typically S8) is then added to the intermediate. The exact mechanism of this step is complex and can involve the formation of polysulfide intermediates.[5][10][11] The base facilitates the addition of sulfur to the α-carbon of the vinylidene cyanide.

  • Ring Closure: The sulfurated intermediate undergoes an intramolecular cyclization, where the sulfur attacks the cyano group.[8]

  • Tautomerization: A final tautomerization of the resulting imine leads to the stable aromatic 2-aminothiophene product.[2]

Experimental Protocols

There are several variations of the Gewald reaction, differing in the choice of base, solvent, and reaction conditions.[4] Microwave irradiation has also been shown to improve reaction yields and reduce reaction times.[2]

Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes

This protocol describes a general and widely used procedure for the Gewald reaction.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.0 equiv)

  • Base (e.g., morpholine, piperidine, triethylamine, or a catalytic amount of a conjugate acid-base pair like piperidinium borate)[4][6]

  • Solvent (e.g., ethanol, methanol, DMF, or a mixture like ethanol/water)[5][6]

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.0 equiv), and the chosen solvent.

  • Add the base. If using a traditional amine base, it is often used in stoichiometric amounts. For catalytic versions, a smaller amount (e.g., 20 mol%) is sufficient.[6]

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux (typically 70-100 °C), depending on the substrates and catalyst used.[6]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, DCM/hexanes) or by column chromatography on silica gel.[6]

Protocol 2: Two-Step Procedure for Less Reactive Ketones

For less reactive ketones, a two-step procedure can be more effective.[4]

Procedure:

  • Step 1: Knoevenagel Condensation: Synthesize the α,β-unsaturated nitrile intermediate by reacting the ketone with the active methylene nitrile in the presence of a base. Isolate and purify this intermediate.

  • Step 2: Thiophene Formation: React the purified α,β-unsaturated nitrile with elemental sulfur and a base in a suitable solvent to form the desired 2-aminothiophene.[4]

Data Presentation

The yield and reaction time of the Gewald reaction are highly dependent on the substrates, catalyst, and reaction conditions.

Table 1: Effect of Catalyst Loading on the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile *

EntryCatalyst Loading (mol%)TimeYield (%)
1024 hNo reaction
21030 min92
31525 min94
42020 min96

*Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), piperidinium borate catalyst in ethanol/water (9:1) at 100 °C. Data extracted from Reference[6].

Table 2: Effect of Temperature on the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile *

EntryTemperature (°C)TimeYield (%)
1Room Temperature24 hTraces
2703 h84
310020 min96

*Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), 20 mol% piperidinium borate catalyst in ethanol/water (9:1). Data extracted from Reference[6].

Visualizations

Gewald_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Reactants Ketone/Aldehyde Active Methylene Nitrile Elemental Sulfur Solvent Add Solvent Reactants->Solvent 1. Base Add Base/Catalyst Solvent->Base 2. Heating Heat and Stir Base->Heating 3. Cooling Cool to RT Heating->Cooling 4. Monitor by TLC Isolation Filtration or Solvent Removal Cooling->Isolation 5. Purification Recrystallization or Chromatography Isolation->Purification 6. Product Substituted 2-Aminothiophene Purification->Product 7.

Caption: Experimental workflow for a typical Gewald reaction.

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition cluster_2 Cyclization & Tautomerization A Ketone/Aldehyde + Active Methylene Nitrile B α,β-Unsaturated Nitrile (Intermediate) A->B + Base C Sulfurated Intermediate B->C + Sulfur (S8) + Base D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack E 2-Aminothiophene (Product) D->E Tautomerization

Caption: Simplified mechanism of the Gewald reaction.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the Suzuki coupling of Methyl 3-methoxythiophene-2-carboxylate with various aryl halides. The resulting 5-aryl-3-methoxythiophene-2-carboxylates are valuable intermediates in the synthesis of pharmaceuticals and functional materials.

I. Introduction and Applications

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The palladium-catalyzed coupling of heteroaromatic compounds, such as thiophene derivatives, with arylboronic acids or related reagents provides a direct route to biaryl and heteroaryl structures that are prevalent in many biologically active molecules.

This compound is a readily available starting material. Its Suzuki coupling at the C5 position with various aryl halides opens access to a diverse range of substituted thiophenes. These products are of significant interest in medicinal chemistry and materials science. Aryl-substituted thiophenes are key structural motifs in a variety of therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and anticancer agents. In materials science, these compounds are explored for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their tunable electronic properties.

II. Reaction Scheme and Data

The general reaction scheme for the Suzuki-type coupling of this compound with an aryl bromide is depicted below:

G reactant1 This compound plus1 + reactant1->plus1 reactant2 Ar-Br arrow Pd(OAc)2, P(o-tolyl)3 KOAc, DMA, 150 °C reactant2->arrow plus1->reactant2 product Methyl 5-aryl-3-methoxythiophene-2-carboxylate arrow->product

Caption: General scheme for the Suzuki coupling of this compound.

The following table summarizes the quantitative data for the palladium-catalyzed coupling of this compound with a variety of aryl bromides.

EntryAryl Bromide (Ar-Br)ProductYield (%)
14-BromobenzonitrileMethyl 5-(4-cyanophenyl)-3-methoxythiophene-2-carboxylate85
2Methyl 4-bromobenzoateMethyl 3-methoxy-5-(4-(methoxycarbonyl)phenyl)thiophene-2-carboxylate82
34-BromoacetophenoneMethyl 5-(4-acetylphenyl)-3-methoxythiophene-2-carboxylate80
41-Bromo-4-nitrobenzeneMethyl 3-methoxy-5-(4-nitrophenyl)thiophene-2-carboxylate78
51-Bromo-4-fluorobenzeneMethyl 5-(4-fluorophenyl)-3-methoxythiophene-2-carboxylate75
61-Bromo-4-methoxybenzeneMethyl 3-methoxy-5-(4-methoxyphenyl)thiophene-2-carboxylate72
71-Bromo-3,5-dimethylbenzeneMethyl 5-(3,5-dimethylphenyl)-3-methoxythiophene-2-carboxylate70
82-BromopyridineMethyl 3-methoxy-5-(pyridin-2-yl)thiophene-2-carboxylate65

III. Detailed Experimental Protocol

This protocol is based on the general procedure for the palladium-catalyzed direct arylation of methyl 3-substituted thiophene-2-carboxylates.

Materials:

  • This compound

  • Aryl bromide of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for workup and purification

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the corresponding aryl bromide (1.2 mmol), potassium acetate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA, 5 mL) to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath or heating block at 150 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Methyl 5-aryl-3-methoxythiophene-2-carboxylate.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

IV. Visualized Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling reaction.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Weigh Reactants: - this compound - Aryl Bromide - KOAc prep2 Add Catalyst System: - Pd(OAc)2 - P(o-tolyl)3 prep1->prep2 prep3 Add Anhydrous DMA prep2->prep3 react1 Seal Vessel and Inert Atmosphere (Ar/N2) prep3->react1 react2 Heat to 150 °C with Stirring react1->react2 react3 Monitor Reaction (TLC/GC-MS) react2->react3 workup1 Cool to RT and Quench with Water react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify final_product final_product purify->final_product Pure Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_thiophene Ar-Pd(II)L2-Thiophene transmetalation->pd2_thiophene reductive_elimination Reductive Elimination pd2_thiophene->reductive_elimination reductive_elimination->pd0 product Ar-Thiophene reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Thiophene-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Synthesis of Bioactive Heterocycles from Methyl 3-methoxythiophene-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various bioactive heterocyclic compounds, commencing from the versatile starting material, Methyl 3-methoxythiophene-2-carboxylate. The protocols focus on the construction of thieno[3,2-b]pyridines and thieno[3,2-d]pyrimidines, classes of compounds that have demonstrated significant potential as anticancer agents, notably through the inhibition of key signaling pathways.

Overview of Synthetic Strategy

The overarching synthetic strategy involves the initial conversion of this compound into a more versatile intermediate, Methyl 3-aminothiophene-2-carboxylate. This key intermediate then serves as a scaffold for the construction of various fused heterocyclic systems through cyclization and cross-coupling reactions. The primary bioactive heterocycles detailed in these protocols are thieno[3,2-b]pyridines, synthesized via a Suzuki-Miyaura cross-coupling reaction, and thieno[3,2-d]pyrimidines, formed through cyclization with various one-carbon sources.

Logical Workflow of the Synthesis

A This compound B Methyl 3-aminothiophene-2-carboxylate (Key Intermediate) A->B Multi-step Conversion C Thieno[3,2-b]pyridine Derivatives B->C Suzuki-Miyaura Coupling Precursor Synthesis & Reaction D Thieno[3,2-d]pyrimidine Derivatives B->D Cyclization Reactions E Bioactivity Assessment (Anticancer Activity) C->E D->E

Caption: Overall workflow from the starting material to bioactive compounds.

Bioactivity of Synthesized Heterocycles

The synthesized thieno[3,2-b]pyridine and thieno[3,2-d]pyrimidine derivatives have been reported to exhibit significant antitumor activity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR), a key enzyme in signaling pathways that regulate cell proliferation and growth.

Quantitative Bioactivity Data

The following tables summarize the growth inhibitory (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for representative compounds against various cancer cell lines.

Table 1: Anticancer Activity of Thieno[3,2-b]pyridine Derivatives

Compound IDR GroupCell LineGI₅₀ (µM)Reference
2b p-tolylMDA-MB-231> 50[1]
2e 4-chlorophenylMDA-MB-23115.3 ± 1.5[1]
2e 4-chlorophenylMDA-MB-46810.7 ± 0.5[1]
2f 4-cyanophenylMDA-MB-23111.2 ± 0.2[2]
2g pyridin-4-ylMDA-MB-23113.5 ± 0.5[2]
2h furan-3-ylMDA-MB-23112.1 ± 1.1[2]
Benzothiazole Derivative BenzothiazoleMCF-76.9[3]
Benzothiazole Derivative BenzothiazoleA375-C53.5[3]
Benzothiazole Derivative BenzothiazoleNCI-H4604.7[3]
Indole Derivative IndoleMCF-713[3]
Indole Derivative IndoleA375-C521[3]
Indole Derivative IndoleNCI-H46017[3]

Table 2: Anticancer Activity of Pyridothienopyrimidine Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
9a HepG-21.27[4]
9a MCF-710.80[4]
6a HepG-22.50[4]
7b HepG-24.30[4]
7c HepG-23.80[4]

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5] These pathways are crucial for cell proliferation, survival, and differentiation.[6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[7] The thienopyrimidine derivatives, in particular, have been shown to act as EGFR inhibitors, blocking the ATP-binding site of the kinase domain and thereby inhibiting its downstream signaling.[3][8]

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Binds & Activates Inhibitor Thienopyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling cascade by thienopyrimidine derivatives.

Experimental Protocols

Note: These protocols are synthesized from multiple literature sources and provide a logical pathway from the starting material to the final products. Researchers should adapt these methods as necessary and ensure all reactions are conducted under appropriate safety precautions.

Protocol 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (Key Intermediate)

This protocol outlines a plausible multi-step synthesis of the key amino-thiophene intermediate from a more readily available precursor, 3-oxotetrahydrothiophene, as a direct, high-yield conversion from this compound is not well-documented.

Step 1a: Preparation of 2-Methoxycarbonyl-3-oxotetrahydrothiophene

  • This starting material can be synthesized according to known literature procedures.

Step 1b: Conversion to Methyl 3-aminothiophene-2-carboxylate

  • Dissolve 2-Methoxycarbonyl-3-oxotetrahydrothiophene (2 g) in acetonitrile (20 ml) with heating and stirring.[9]

  • To the refluxing solution, add hydroxylamine hydrochloride (0.8 g).[9]

  • Continue refluxing the mixture for 1.5 hours.[9]

  • After cooling, add diethyl ether (50 ml) to precipitate a straw-colored solid, which is then collected by filtration.[9]

  • Dissolve the solid in water and basify with a 4M ammonia solution.[9]

  • Extract the aqueous solution with dichloromethane (2 x 25 ml).[9]

  • Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the solvent to yield the title compound.[9]

Protocol 2: Synthesis of Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates

This protocol involves the synthesis of a bromo-thieno[3,2-b]pyridine precursor, followed by a Suzuki-Miyaura cross-coupling reaction.

Step 2a: Synthesis of Methyl 3-bromo-thieno[3,2-b]pyridine-2-carboxylate (Precursor)

  • (Note: A detailed protocol for this specific precursor from Methyl 3-aminothiophene-2-carboxylate was not found in the search results and would require further development, likely involving diazotization followed by a Sandmeyer-type reaction.)

Step 2b: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the Methyl 3-bromo-thieno[3,2-b]pyridine-2-carboxylate precursor (e.g., 0.120 g, 0.443 mmol), the desired arylboronic acid or potassium aryltrifluoroborate (1.2-1.5 equivalents), and a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (4 mol%).[1]

  • Add a suitable solvent system (e.g., a mixture of 1,2-dimethoxyethane and water) and a base such as sodium carbonate.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

  • Heat the reaction mixture at a suitable temperature (e.g., 85-100 °C) for 3-5 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ether/petroleum ether) to obtain the desired Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate.[1]

Protocol 3: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones

This protocol describes the cyclization of Methyl 3-aminothiophene-2-carboxylate to form the thieno[3,2-d]pyrimidine core.

Step 3a: Conversion of Ester to Amide (3-Aminothiophene-2-carboxamide)

  • (Note: This step is often required as the amide is a common precursor for pyrimidinone formation.) A solution of the corresponding methyl ester in methanolic ammonia can be heated in a sealed vessel to produce the carboxamide.

Step 3b: Cyclization to form the Pyrimidinone Ring

  • In a round-bottom flask, combine 3-aminothiophene-2-carboxamide (1 equivalent) with an excess of a one-carbon source, such as formamide or triethyl orthoformate.

  • Heat the reaction mixture to reflux for 1.5-2 hours.[10]

  • Monitor the reaction by TLC.

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • Collect the solid product by vacuum filtration and wash with a cold solvent like ethanol.

  • The crude product can be further purified by recrystallization.

General Synthesis of Thienopyrimidines

A Methyl 3-aminothiophene-2-carboxylate B 3-Aminothiophene-2-carboxamide A->B Amidation C Thieno[3,2-d]pyrimidin-4(3H)-one B->C Cyclization (e.g., with formamide) E 2,4-dichloro derivative B->E Cyclization with Urea, then Chlorination (POCl3/PCl5) D 2,4-disubstituted Thieno[3,2-d]pyrimidines E->D Nucleophilic Substitution (with amines, etc.)

Caption: Synthetic pathways to thieno[3,2-d]pyrimidine derivatives.[11]

Conclusion

This compound serves as a valuable, albeit challenging, starting point for the synthesis of complex, bioactive heterocycles. Through a series of functional group interconversions and cyclization or cross-coupling strategies, it is possible to construct thieno[3,2-b]pyridine and thieno[3,2-d]pyrimidine scaffolds. These compounds have demonstrated promising anticancer activity, often through the inhibition of the EGFR signaling pathway, making them attractive candidates for further investigation in drug discovery and development programs. The protocols and data presented herein provide a foundational guide for researchers in this field.

References

Application Notes and Protocols: Methyl 3-methoxythiophene-2-carboxylate in the Synthesis of Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers derived from thiophene and its functionalized analogs are a cornerstone of modern organic electronics. Their applications span a wide range of fields, from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to sensors and biomedical devices. Methyl 3-methoxythiophene-2-carboxylate is a promising yet under-explored monomer for the synthesis of novel conductive polythiophenes. The presence of an electron-donating methoxy group at the 3-position is expected to lower the oxidation potential of the monomer, facilitating polymerization and potentially leading to a more stable doped polymer.[1][2] Conversely, the electron-withdrawing methyl carboxylate group at the 2-position may influence the polymer's electronic properties, solubility, and processability.

These application notes provide detailed, albeit projected, protocols for the synthesis of poly(this compound) via chemical and electrochemical oxidative polymerization. Due to a lack of specific literature on the polymerization of this exact monomer, the following protocols have been developed based on established methods for structurally similar thiophene derivatives, such as 3-methoxythiophene and other thiophene esters.

Predicted Properties and Characteristics

The unique substitution pattern of this compound is anticipated to impart specific properties to the resulting polymer.

PropertyPredicted CharacteristicRationale
Solubility Potentially soluble in common organic solvents.The presence of the methyl carboxylate group may enhance solubility compared to unsubstituted polythiophene.
Conductivity Moderate to high conductivity upon doping.The methoxy group can help stabilize the positive charges (polarons and bipolarons) on the polymer backbone in the doped state.
Electrochemical Behavior Reversible redox behavior.Substituted polythiophenes typically exhibit stable electrochemical switching between neutral and oxidized states.
Optical Properties Electrochromism (color change with redox state).A common feature of conductive polythiophenes.

Experimental Protocols

Chemical Oxidative Polymerization

This protocol outlines the synthesis of poly(this compound) using ferric chloride (FeCl₃) as an oxidizing agent. This is a common and effective method for the polymerization of thiophene derivatives.

Materials:

  • This compound

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃)

  • Methanol

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve this compound (1.0 g, 5.8 mmol) in 50 mL of anhydrous chloroform under an inert atmosphere (Argon or Nitrogen).

  • In a separate flask, prepare a solution of anhydrous ferric chloride (2.8 g, 17.4 mmol, 3 equivalents) in 50 mL of anhydrous chloroform.

  • Slowly add the ferric chloride solution to the monomer solution dropwise over 30 minutes with vigorous stirring at room temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. The solution should darken, indicating polymerization.

  • To precipitate the polymer, pour the reaction mixture into 500 mL of methanol.

  • Filter the precipitate using a Büchner funnel and wash thoroughly with methanol until the filtrate is colorless to remove any remaining FeCl₃ and oligomers.

  • Further purify the polymer by Soxhlet extraction with methanol for 24 hours.

  • Dry the resulting polymer powder under vacuum at 40°C for 48 hours.

Expected Observations:

  • A dark-colored powder (likely dark blue or black in its oxidized state) should be obtained.

  • The polymer may be soluble in solvents like chloroform, tetrahydrofuran (THF), or N-methyl-2-pyrrolidone (NMP).

Electrochemical Polymerization

This protocol describes the formation of a poly(this compound) film on an electrode surface via electrochemical polymerization.

Materials and Equipment:

  • This compound

  • Acetonitrile (CH₃CN), anhydrous

  • Lithium perchlorate (LiClO₄) or tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., platinum, glassy carbon, or indium tin oxide (ITO) coated glass)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))

    • Counter electrode (e.g., platinum wire or mesh)

  • Argon or Nitrogen gas

Procedure:

  • Prepare a 0.1 M solution of the supporting electrolyte (e.g., LiClO₄) in anhydrous acetonitrile.

  • Add this compound to the electrolyte solution to a final concentration of 0.1 M.

  • Deoxygenate the solution by bubbling with argon or nitrogen gas for at least 20 minutes.

  • Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

  • Perform electropolymerization using cyclic voltammetry. Scan the potential from an initial value where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to oxidize the monomer (a preliminary scan can determine the oxidation potential, which for 3-methoxythiophene is around 1.1 V vs SCE).[1] A potential range of 0 V to +1.5 V vs Ag/AgCl is a reasonable starting point.

  • Cycle the potential for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50-100 mV/s. A polymer film should deposit on the working electrode, evidenced by an increase in the redox currents with each cycle.

  • Alternatively, potentiostatic polymerization can be performed by holding the potential at a value slightly above the monomer's oxidation potential until the desired film thickness is achieved.

  • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Characterize the polymer film in a fresh, monomer-free electrolyte solution using cyclic voltammetry to study its electrochemical properties.

Data Presentation

The following tables present hypothetical quantitative data for the synthesis and properties of poly(this compound), based on typical values for similar polythiophenes.

Table 1: Chemical Oxidative Polymerization Parameters and Results

ParameterValue
Monomer Concentration0.116 M
Oxidant-to-Monomer Ratio3:1
Reaction Time24 hours
Reaction TemperatureRoom Temperature
Hypothetical Result
Polymer Yield60-80%
Doped Conductivity10⁻² - 1 S/cm

Table 2: Electrochemical Polymerization Parameters

ParameterValue
Monomer Concentration0.1 M
Supporting Electrolyte0.1 M LiClO₄ in Acetonitrile
Potential Range (vs Ag/AgCl)0 V to +1.5 V
Scan Rate100 mV/s
Number of Cycles15
Hypothetical Result
Polymer Film Color (Neutral)Red/Orange
Polymer Film Color (Oxidized)Blue/Black

Visualizations

Chemical_Polymerization Monomer This compound in Anhydrous Chloroform Reaction Polymerization (24h, RT, Inert Atm.) Monomer->Reaction FeCl3 FeCl₃ Solution in Anhydrous Chloroform FeCl3->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Soxhlet Extraction (Methanol) Filtration->Purification Polymer Poly(this compound) Purification->Polymer

Caption: Workflow for Chemical Oxidative Polymerization.

Electrochemical_Polymerization_Workflow cluster_prep Solution Preparation cluster_electrochem Electrochemical Deposition cluster_characterization Characterization Electrolyte 0.1M LiClO₄ in Acetonitrile Monomer 0.1M Monomer Electrolyte->Monomer Deoxygenation Deoxygenate (Ar/N₂ bubble) Monomer->Deoxygenation Cell Assemble 3-Electrode Cell Deoxygenation->Cell CV Cyclic Voltammetry (e.g., 0V to +1.5V) Cell->CV Rinse Rinse Electrode (Acetonitrile) CV->Rinse Analysis Analyze Film in Monomer-Free Electrolyte Rinse->Analysis

Caption: Experimental Workflow for Electrochemical Polymerization.

Caption: Simplified Oxidative Polymerization Pathway.

References

Application Notes and Protocols for the Functionalization of Methyl 3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the thiophene ring in Methyl 3-methoxythiophene-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science, and the methodologies described herein provide a roadmap for creating a diverse range of derivatives.

Introduction

This compound is a substituted thiophene with two key functional groups that influence its reactivity. The methoxy group at the C3 position is an electron-donating group, which activates the thiophene ring towards electrophilic substitution. Conversely, the methyl carboxylate group at the C2 position is an electron-withdrawing group that deactivates the ring. The interplay of these electronic effects dictates the regioselectivity of functionalization, with the C5 position being the most activated and sterically accessible site for substitution. The C4 position is less reactive but can be functionalized under specific conditions. This document outlines protocols for selective C-H functionalization at these positions.

General Functionalization Strategies

The functionalization of the this compound core can be approached through several key synthetic strategies, including electrophilic aromatic substitution, deprotonative metalation followed by electrophilic quenching, and modern palladium-catalyzed cross-coupling reactions.

G cluster_start Starting Material cluster_reactions Functionalization Pathways cluster_products Functionalized Products start This compound es Electrophilic Aromatic Substitution start->es met Metalation & Electrophilic Quench start->met cc Cross-Coupling (e.g., Direct Arylation) start->cc prod_es C5-Halogenated, C5-Formylated, C5-Nitrated Derivatives es->prod_es prod_met C5-Silylated, C5-Borylated, C5-Alkylated Derivatives met->prod_met prod_cc C5-Aryl, C5-Heteroaryl Derivatives cc->prod_cc

Caption: Overview of functionalization pathways for this compound.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental method for introducing a variety of functional groups onto the thiophene ring. Due to the directing effects of the substituents, these reactions are expected to occur with high regioselectivity at the C5 position.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto the thiophene ring, a valuable handle for further synthetic transformations. The reaction uses a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

Table 1: Vilsmeier-Haack Formylation Data

Reagent 1Reagent 2SolventTemp. (°C)Time (h)ProductYield (%)
POCl₃DMF1,2-Dichloroethane803Methyl 5-formyl-3-methoxythiophene-2-carboxylate~90 (estimated)

Protocol 1: Synthesis of Methyl 5-formyl-3-methoxythiophene-2-carboxylate

  • To a stirred solution of N,N-dimethylformamide (DMF, 1.2 eq.) in 1,2-dichloroethane (DCE, 0.5 M) at 0 °C, add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq.) in DCE.

  • Heat the reaction mixture to 80 °C and stir for 3 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it slowly into a beaker of crushed ice containing a saturated solution of sodium acetate.

  • Stir the resulting mixture vigorously for 1 hour.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the title compound.

Nitration

Nitration introduces a nitro group (-NO₂), a versatile functional group that can be reduced to an amine or used in coupling reactions. The reaction typically employs a mixture of nitric acid and sulfuric acid.[1][2]

Table 2: Nitration Data

Reagent 1Reagent 2Temp. (°C)Time (min)ProductYield (%)
HNO₃ (conc.)H₂SO₄ (conc.)0 - 1030Methyl 3-methoxy-5-nitrothiophene-2-carboxylate~85 (estimated)

Protocol 2: Synthesis of Methyl 3-methoxy-5-nitrothiophene-2-carboxylate

  • In a round-bottom flask equipped with a magnetic stir bar, cool concentrated sulfuric acid (H₂SO₄, 3.0 eq.) to 0 °C in an ice bath.

  • Slowly add this compound (1.0 eq.) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (1.0 eq.) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the thiophene substrate over 15-20 minutes, maintaining the internal temperature below 10 °C.[3]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to yield the purified product.[3]

Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation is a powerful, atom-economical method for forming carbon-carbon bonds, avoiding the need for pre-functionalization (e.g., halogenation or metalation) of the thiophene ring.[4][5] Palladium catalysts are commonly employed for this transformation.[4] The reaction of 3-methoxythiophene derivatives with aryl halides typically occurs with high regioselectivity at the C5 position.[4]

G cluster_workflow Direct C-H Arylation Workflow A Combine Substrate, Aryl Halide, Base, & Ligand (optional) in Solvent B Add Pd Catalyst (e.g., Pd(OAc)₂) A->B C Heat Reaction (e.g., 100-140 °C) under Inert Atmosphere B->C D Reaction Work-up: Cool, Filter, Extract C->D E Purification: Column Chromatography D->E F C5-Arylated Product E->F

Caption: General workflow for Pd-catalyzed direct C-H arylation.

Table 3: Palladium-Catalyzed Direct C-H Arylation Data

Aryl HalideCatalystBaseSolventTemp. (°C)Time (h)ProductYield (%)Ref
4-IodoanisolePd(OAc)₂KOAcDMF14016Methyl 5-(4-methoxyphenyl)-3-methoxythiophene-2-carboxylate85[4]
4-BromobenzonitrilePd(OAc)₂ / P(o-tol)₃Cs₂CO₃DMA12024Methyl 5-(4-cyanophenyl)-3-methoxythiophene-2-carboxylate78[4]

Yields are based on reactions with 3-methoxythiophene and are representative.

Protocol 3: Synthesis of Methyl 5-(4-methoxyphenyl)-3-methoxythiophene-2-carboxylate

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), 4-iodoanisole (1.2 eq.), potassium acetate (KOAc, 2.0 eq.), and palladium(II) acetate (Pd(OAc)₂, 0.02 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Heat the reaction mixture to 140 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired C5-arylated product.[4]

Metalation and Electrophilic Quench

Directed ortho-metalation, or in this case, deprotonation at the most acidic C-H bond, is a classic strategy for thiophene functionalization. The C5 proton is the most acidic due to the inductive effect of the sulfur atom and the activating methoxy group. Treatment with a strong base like n-butyllithium (n-BuLi) generates a potent nucleophile at the C5 position, which can be trapped with various electrophiles.

Table 4: Metalation and Electrophilic Quench Data

BaseElectrophileSolventTemp. (°C)ProductYield (%)
n-BuLiDMFTHF-78 to RTMethyl 5-formyl-3-methoxythiophene-2-carboxylate>80 (estimated)
n-BuLiMe₃SiClTHF-78 to RTMethyl 3-methoxy-5-(trimethylsilyl)thiophene-2-carboxylate>90 (estimated)
n-BuLiFormaldehydeTHF-78 to RTMethyl 5-(hydroxymethyl)-3-methoxythiophene-2-carboxylate>75 (estimated)

Protocol 4: Synthesis of Methyl 3-methoxy-5-(trimethylsilyl)thiophene-2-carboxylate

  • Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.3 M) in an oven-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add chlorotrimethylsilane (Me₃SiCl, 1.2 eq.) dropwise to the lithiated species.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation to afford the silylated thiophene.

Conclusion

The functionalization of this compound can be achieved through a variety of reliable and high-yielding methods. Electrophilic substitution reactions provide a direct route to C5-formylated and C5-nitrated derivatives. Modern palladium-catalyzed C-H activation enables the efficient formation of C-C bonds with aryl partners, offering a streamlined approach to biaryl structures. Finally, the classic metalation-quench sequence remains a robust and versatile strategy for introducing a wide array of functional groups. These protocols serve as a foundational guide for chemists to explore and expand the synthetic utility of this valuable heterocyclic scaffold.

References

Application Notes and Protocols: Reaction of Methyl 3-methoxythiophene-2-carboxylate with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction of Methyl 3-methoxythiophene-2-carboxylate with common classes of organometallic reagents, namely Grignard reagents and organolithium reagents. The protocols outlined below are based on established principles of nucleophilic acyl substitution and reactions of organometallics with esters.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. The functionalization of this scaffold at the C2 position via reaction with organometallic reagents opens avenues for the synthesis of a diverse array of 2-acyl-3-methoxythiophenes. These ketones are valuable intermediates for the construction of more complex molecules with potential biological activity. The reaction proceeds via a nucleophilic acyl substitution mechanism. The choice of organometallic reagent and reaction conditions is crucial to achieve the desired ketone product and avoid over-addition to form tertiary alcohols.

Reaction with Grignard Reagents

Grignard reagents (R-MgX) are potent nucleophiles that readily react with esters. A primary challenge in the synthesis of ketones from esters using Grignard reagents is the potential for a second addition to the initially formed ketone, leading to a tertiary alcohol as the major byproduct. The ketone intermediate is generally more reactive than the starting ester.

Several strategies can be employed to favor the formation of the ketone:

  • Low Temperatures: Conducting the reaction at low temperatures (-78 °C to 0 °C) can help to stabilize the tetrahedral intermediate and disfavor the second addition.

  • Inverse Addition: Slowly adding the Grignard reagent to a solution of the ester can maintain a low concentration of the organometallic species, thereby reducing the likelihood of over-addition.

  • Use of Less Reactive Grignard Reagents: Sterically hindered or less nucleophilic Grignard reagents may exhibit higher selectivity for the ketone.

General Experimental Protocol: Grignard Reaction
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq) dissolved in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Cooling: The solution is cooled to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Addition of Grignard Reagent: The Grignard reagent (1.0-1.2 eq), dissolved in the same solvent, is added dropwise from the dropping funnel over a period of 30-60 minutes, while maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature.

  • Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-acyl-3-methoxythiophene.

Representative Data for Grignard Reactions (Illustrative)
EntryGrignard Reagent (R-MgX)Temperature (°C)Yield of Ketone (%)Yield of Tertiary Alcohol (%)
1Phenylmagnesium bromide-786525
2Methylmagnesium bromide-785540
3Isopropylmagnesium chloride-78 to 07515
4Phenylmagnesium bromide04050

Note: The data presented in this table is illustrative and based on general reactivity patterns. Actual yields may vary depending on specific reaction conditions and the nature of the Grignard reagent.

Reaction with Organolithium Reagents

Organolithium reagents (R-Li) are generally more reactive and more basic than Grignard reagents.[1] Their reaction with esters can also lead to tertiary alcohols. However, the reaction of organolithium reagents with carboxylates, formed in situ from carboxylic acids, is a known method for ketone synthesis.[2] For the reaction with an ester like this compound, careful control of stoichiometry and temperature is paramount to favor ketone formation.

General Experimental Protocol: Organolithium Reaction
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq) in dry THF.

  • Cooling: The solution is cooled to -78 °C.

  • Addition of Organolithium Reagent: The organolithium reagent (1.0 eq), as a solution in a suitable solvent (e.g., hexanes, diethyl ether), is added dropwise to the stirred solution of the ester, maintaining the temperature at -78 °C.

  • Reaction Monitoring: The reaction is monitored by TLC or GC for the consumption of the starting material.

  • Quenching: The reaction is quenched at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.

  • Work-up: The mixture is allowed to warm to room temperature and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography.

Representative Data for Organolithium Reactions (Illustrative)
EntryOrganolithium Reagent (R-Li)Temperature (°C)Yield of Ketone (%)
1n-Butyllithium-7870
2Phenyllithium-7875
3Methyllithium-7860

Note: This data is illustrative. The high reactivity of organolithium reagents can still lead to over-addition, and careful optimization is required.

Visualizations

Reaction_Pathway start Methyl 3-methoxy- thiophene-2-carboxylate intermediate Tetrahedral Intermediate start->intermediate 1. Nucleophilic    Addition reagent Organometallic Reagent (R-M) ketone 2-Acyl-3-methoxythiophene (Ketone) intermediate->ketone 2. Elimination of    Methoxide alcohol Tertiary Alcohol (Over-addition Product) ketone->alcohol Second Nucleophilic Addition (e.g., with Grignard Reagents) Experimental_Workflow prep 1. Prepare solution of Methyl 3-methoxythiophene-2-carboxylate in dry THF under N2 cool 2. Cool the solution to -78 °C prep->cool add 3. Add organometallic reagent dropwise at -78 °C cool->add react 4. Stir at low temperature and monitor reaction by TLC/GC add->react quench 5. Quench with saturated aqueous NH4Cl solution react->quench workup 6. Aqueous work-up and extraction quench->workup purify 7. Purify by column chromatography workup->purify product Isolated 2-Acyl-3-methoxythiophene purify->product

References

Application Note: A Scalable Two-Step Synthesis of Methyl 3-methoxythiophene-2-carboxylate for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-methoxythiophene-2-carboxylate is a valuable heterocyclic building block in the synthesis of pharmaceuticals and advanced materials. Its substituted thiophene core is a key structural motif in various biologically active compounds. This application note provides a detailed, scalable, two-step protocol for the synthesis of this compound, commencing from readily available starting materials. The described methodology is designed for safe and efficient production on a laboratory scale with the potential for straightforward adaptation to pilot and industrial-scale manufacturing.

The synthetic strategy involves an initial base-catalyzed cyclocondensation to form the key intermediate, Methyl 3-hydroxythiophene-2-carboxylate, followed by a selective O-methylation to yield the final product. This route offers high yields and purity while utilizing cost-effective reagents and straightforward purification techniques.

Experimental Protocols

Part 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate (Intermediate 1)

This procedure is adapted from a known synthesis of Methyl 3-hydroxythiophene-2-carboxylate. It involves the base-catalyzed reaction of methyl thioglycolate with methyl 2-chloroacrylate.

Materials and Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Sodium metal

  • Anhydrous Methanol

  • Methyl thioglycolate

  • Methyl 2-chloroacrylate

  • 4 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Methoxide Solution: Under an inert atmosphere (e.g., nitrogen), carefully add 70.0 g (3.04 mol) of sodium metal in portions to 1.5 L of anhydrous methanol in the 5 L reaction flask, equipped with a mechanical stirrer and a condenser. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. After all the sodium has dissolved, cool the resulting sodium methoxide solution to 0-5 °C using an ice-water bath.

  • Addition of Methyl Thioglycolate: To the cooled sodium methoxide solution, add 190.0 g (1.79 mol) of methyl thioglycolate dropwise while maintaining the temperature below 10 °C.

  • Reaction with Methyl 2-chloroacrylate: Slowly add 210.0 g (1.74 mol) of methyl 2-chloroacrylate to the reaction mixture via a dropping funnel. The temperature should be carefully maintained between 0-5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 16 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5 °C in an ice-water bath.

    • Carefully quench the reaction by the slow addition of 4 M hydrochloric acid until the pH of the mixture is acidic (pH ~2-3).

    • Add 1 L of water and transfer the mixture to a large separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 3-hydroxythiophene-2-carboxylate as an oil, which may solidify upon standing. The product can be used in the next step without further purification.

Part 2: Synthesis of this compound (Final Product)

This step involves the O-methylation of the hydroxyl group of the intermediate product using dimethyl sulfate.

Materials and Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Potassium carbonate

  • Acetone

  • Dimethyl sulfate (Caution: Highly toxic and carcinogenic)

  • Ammonium hydroxide solution (concentrated)

  • Dichloromethane

  • Brine solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the 5 L reaction flask, dissolve the crude Methyl 3-hydroxythiophene-2-carboxylate (assuming ~1.74 mol from the previous step) in 2.5 L of acetone.

  • Addition of Base: Add 480.0 g (3.47 mol) of anhydrous potassium carbonate to the solution.

  • Addition of Methylating Agent: With vigorous stirring, add 241.0 g (1.91 mol) of dimethyl sulfate dropwise to the suspension at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • To the residue, carefully add 50 mL of concentrated ammonium hydroxide solution to quench any unreacted dimethyl sulfate and stir for 1 hour.

    • Dilute the mixture with 1 L of water and extract with dichloromethane (3 x 400 mL).

    • Combine the organic layers and wash with brine (2 x 300 mL).

    • Dry the organic phase over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow liquid.

Data Presentation

ParameterPart 1: Synthesis of Intermediate 1Part 2: Synthesis of Final Product
Reactants Sodium (70.0 g, 3.04 mol)Crude Intermediate 1 (~1.74 mol)
Anhydrous Methanol (1.5 L)Potassium Carbonate (480.0 g, 3.47 mol)
Methyl thioglycolate (190.0 g, 1.79 mol)Dimethyl Sulfate (241.0 g, 1.91 mol)
Methyl 2-chloroacrylate (210.0 g, 1.74 mol)Acetone (2.5 L)
Reaction Time ~16 hours4-6 hours
Reaction Temperature 0 °C to Room TemperatureReflux (~56 °C)
Product Methyl 3-hydroxythiophene-2-carboxylateThis compound
Expected Yield ~75-85%~80-90%
Purity Used crude in the next step>97% after vacuum distillation

Visualizations

Experimental Workflow

Scale_Up_Synthesis B Addition of Methyl Thioglycolate at 0-10 °C C Reaction with Methyl 2-chloroacrylate at 0-5 °C B->C D Overnight Reaction at Room Temperature C->D E Acidic Work-up and Extraction with Ethyl Acetate D->E F Isolation of Crude Intermediate 1 (Methyl 3-hydroxythiophene-2-carboxylate) E->F G Dissolution of Intermediate 1 in Acetone with K2CO3 F->G Part 2 H Addition of Dimethyl Sulfate G->H I Reflux for 4-6 hours H->I J Quenching, Work-up, and Extraction with Dichloromethane I->J K Purification by Vacuum Distillation J->K L Final Product (this compound) K->L A A A->B

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship of the Synthesis

Synthesis_Pathway MT Methyl Thioglycolate Intermediate Methyl 3-hydroxy- thiophene-2-carboxylate MT->Intermediate + Base1 (Cyclocondensation) MC Methyl 2-chloroacrylate MC->Intermediate + Base1 (Cyclocondensation) Base1 Sodium Methoxide Product Methyl 3-methoxy- thiophene-2-carboxylate Intermediate->Product + DMS, Base2 (O-Methylation) DMS Dimethyl Sulfate Base2 Potassium Carbonate

Caption: Synthetic pathway from starting materials to the final product.

Application Notes and Protocols: The Utility of Methyl 3-methoxythiophene-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxythiophene-2-carboxylate and its structural analogs are versatile scaffolds in the field of medicinal chemistry. The thiophene ring, a bioisostere of the benzene ring, offers unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles of drug candidates. The methoxy and carboxylate groups at the 3- and 2-positions, respectively, provide key handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides an overview of the applications of this scaffold, focusing on its role in the development of anticancer and antimicrobial agents, and includes detailed protocols for the synthesis and biological evaluation of its derivatives.

Application Notes

The substituted thiophene core is a privileged structure found in numerous biologically active compounds. Derivatives of this compound have shown potential in a variety of therapeutic areas.

Anticancer Drug Discovery:

A significant application of this scaffold is in the development of kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The thiophene moiety can be elaborated to generate potent and selective inhibitors of various kinases. For instance, a derivative of methyl 3-aminothiophene-2-carboxylate has been identified as a highly potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis that is overexpressed in many human cancers, including hepatocellular carcinoma (HCC).[1] Inhibition of PLK1 leads to mitotic arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy.

Antimicrobial Drug Discovery:

Thiophene-2-carboxamide derivatives have demonstrated promising antibacterial and antioxidant activities. The amino and carboxylate functionalities on the thiophene ring allow for the synthesis of a diverse library of carboxamide derivatives. Studies have shown that these compounds can exhibit significant inhibition of both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of essential cellular processes in bacteria.

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds derived from the this compound scaffold.

Table 1: Anticancer Activity of a Thienopyrimidine-based PLK1 Inhibitor

Compound IDTargetBiochemical IC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
Compound 31PLK1< 0.508HepG2 (HCC)11.1[1]

Table 2: Antibacterial Activity of Thiophene-2-carboxamide Derivatives

Compound IDBacterial Strain% InhibitionReference
7b (3-amino derivative)P. aeruginosa86.9
S. aureus83.3
B. subtilis82.6
3b (3-hydroxy derivative)B. subtilis78.3
P. aeruginosa78.3
S. aureus70.8

Experimental Protocols

Synthesis of a Thienopyrimidine Kinase Inhibitor Precursor (Gewald Reaction)

This protocol describes a general method for the synthesis of a 2-aminothiophene, a key intermediate for many kinase inhibitors, via the Gewald reaction.

Materials:

  • An appropriate ketone or aldehyde

  • Methyl cyanoacetate

  • Elemental sulfur

  • Diethylamine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • To a round-bottom flask, add the ketone/aldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add diethylamine (1.5 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the crude product with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent to yield the desired 2-aminothiophene-3-carboxylate derivative.

In Vitro PLK1 Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against PLK1 kinase.

Materials:

  • Recombinant human PLK1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., a fluorescently labeled peptide)

  • Test compound (dissolved in DMSO)

  • 384-well plates

  • Plate reader capable of detecting fluorescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the PLK1 enzyme, kinase buffer, and the diluted test compound.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near its Km for PLK1.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence signal on a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol describes a method to assess the effect of a compound on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete cell culture medium

  • Test compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle-only control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., S. aureus, P. aeruginosa)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compound in the bacterial growth medium in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

PLK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_plk1 PLK1 Regulation cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention AuroraA Aurora A PLK1 PLK1 AuroraA->PLK1 activates CyclinB_CDK1 Cyclin B/CDK1 CyclinB_CDK1->PLK1 activates CDC25C CDC25C PLK1->CDC25C activates Wee1 Wee1 PLK1->Wee1 inhibits APC_C APC/C PLK1->APC_C regulates Mitotic_Entry Mitotic Entry CDC25C->Mitotic_Entry Wee1->Mitotic_Entry Spindle_Assembly Spindle Assembly APC_C->Spindle_Assembly Cytokinesis Cytokinesis APC_C->Cytokinesis Inhibitor Thiophene-based PLK1 Inhibitor Inhibitor->PLK1 inhibits

Caption: Simplified PLK1 Signaling Pathway and Point of Intervention.

Kinase_Inhibitor_Screening cluster_workflow Experimental Workflow start Start compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep assay_setup Set up Kinase Reaction (Enzyme, Buffer, Compound) compound_prep->assay_setup reaction_init Initiate Reaction (ATP, Substrate) assay_setup->reaction_init incubation Incubate at 30°C reaction_init->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Measure Signal (e.g., Fluorescence) reaction_stop->detection data_analysis Data Analysis (% Inhibition, IC50) detection->data_analysis end End data_analysis->end

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Antibacterial_Screening_Workflow cluster_workflow Experimental Workflow start Start inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum_prep compound_dilution Prepare Serial Dilutions of Test Compound in Broth start->compound_dilution plate_inoculation Inoculate Microtiter Plate with Bacteria inoculum_prep->plate_inoculation compound_dilution->plate_inoculation incubation Incubate at 37°C (18-24 hours) plate_inoculation->incubation read_results Read Results (Visual or OD600) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Antibacterial Broth Microdilution Assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of Methyl 3-methoxythiophene-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely used and effective method is the O-methylation of its precursor, Methyl 3-hydroxythiophene-2-carboxylate. This reaction is typically a Williamson ether synthesis, where the hydroxyl group is deprotonated by a mild base, followed by nucleophilic attack on a methylating agent.

Q2: I am having difficulty synthesizing the starting material, Methyl 3-hydroxythiophene-2-carboxylate. Can you provide a reliable protocol?

A2: Yes, a common and effective method for the synthesis of Methyl 3-hydroxythiophene-2-carboxylate is the reaction of methyl thioglycolate and methyl acrylate. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: My methylation reaction is giving a low yield. What are the possible causes?

A3: Low yields in the methylation of Methyl 3-hydroxythiophene-2-carboxylate can be attributed to several factors:

  • Incomplete deprotonation: The base used may not be strong enough or used in insufficient quantity to fully deprotonate the hydroxyl group.

  • Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate.

  • Poor quality of reagents: The methylating agent or solvent may be old or contain impurities that interfere with the reaction.

  • Side reactions: Although generally a clean reaction, side reactions can occur under certain conditions.

Q4: What are the most common side products in this synthesis?

A4: While the O-methylation of Methyl 3-hydroxythiophene-2-carboxylate is generally selective, potential side products could arise from:

  • C-alkylation: Alkylation at a carbon atom of the thiophene ring is a possibility, though less favored than O-alkylation for 3-hydroxythiophenes.

  • Hydrolysis of the ester: If the reaction conditions are not anhydrous, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Q5: How can I purify the final product, this compound?

A5: Purification can typically be achieved through the following steps:

  • After the reaction, the solvent is evaporated.

  • The residue is treated with water to dissolve inorganic salts.

  • The product is extracted with an organic solvent such as dichloromethane.

  • The organic layer is dried and the solvent is evaporated.

  • The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conversion of starting material 1. Ineffective base. 2. Low reaction temperature. 3. Deactivated methylating agent.1. Ensure the base (e.g., potassium carbonate) is anhydrous and used in sufficient molar excess. 2. Increase the reaction temperature to reflux. 3. Use a fresh bottle of the methylating agent (e.g., dimethyl sulfate).
Formation of multiple products (observed by TLC/GC-MS) 1. Presence of water leading to hydrolysis. 2. Competing C-alkylation.1. Use anhydrous solvent and reagents. 2. Optimize the reaction conditions (e.g., use a milder base) to favor O-alkylation.
Difficulty in isolating the product 1. Emulsion formation during extraction. 2. Product is an oil and difficult to handle.1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. Purify by distillation under reduced pressure or column chromatography to obtain a pure oil.
Product decomposes upon distillation 1. Distillation temperature is too high.1. Use a high-vacuum pump to lower the boiling point of the product.

Experimental Protocols

Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This protocol is adapted from a known procedure for synthesizing the precursor.

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl thioglycolate106.141.9 g18 mmol
Methyl 2-chloroacrylate120.542.1 g17.4 mmol
Sodium22.99700 mg30 mmol
Anhydrous Methanol32.0415 mL-
4 M Hydrochloric acid36.46~5 mL-
Ethyl acetate88.11As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • Prepare a 2 M solution of sodium methoxide by carefully adding sodium to anhydrous methanol in a flask equipped with a condenser.

  • To the sodium methoxide solution, add methyl mercaptoacetate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add methyl 2-chloroacrylate dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • After the reaction is complete, cool the mixture to 0°C again and quench the reaction by adding 4 M aqueous hydrochloric acid until the solution is acidic.

  • Add water and extract the product twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a brown oil which may solidify upon standing. The product can often be used in the next step without further purification.

Synthesis of this compound

This protocol is based on a reported method for the O-methylation of substituted methyl 3-hydroxythiophene-2-carboxylates.[1]

Reagents and Materials:

ReagentMolar Mass ( g/mol )Amount (for 0.1 mol scale)Moles
Methyl 3-hydroxythiophene-2-carboxylate158.1715.8 g0.1 mol
Dimethyl sulfate126.1315.1 g (11.4 mL)0.12 mol
Anhydrous potassium carbonate138.2116.6 g0.12 mol
Acetone58.08200 mL-
Dichloromethane84.93200 mL-

Procedure:

  • To a stirred mixture of Methyl 3-hydroxythiophene-2-carboxylate (0.1 mol) and anhydrous potassium carbonate (0.12 mol) in acetone (200 mL), add dimethyl sulfate (0.12 mol).[1]

  • Heat the reaction mixture at reflux temperature for 12 hours.[1]

  • After 12 hours, evaporate the acetone to dryness.[1]

  • Treat the residue with water and extract the product with dichloromethane (200 mL).[1]

  • Evaporate the organic solvent in vacuo to obtain this compound.[1]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: O-Methylation A Methyl thioglycolate + Methyl acrylate C Reaction at 0°C to RT A->C B Sodium methoxide in Methanol B->C D Acidic workup C->D E Methyl 3-hydroxythiophene-2-carboxylate D->E F Methyl 3-hydroxythiophene-2-carboxylate E->F Product from Step 1 H Reflux for 12h F->H G Dimethyl sulfate + K2CO3 in Acetone G->H I Aqueous workup & Extraction H->I J This compound I->J

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingFlowchart cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues Start Low Yield in Methylation Step CheckReagents Check Reagent Quality (Base, Methylating Agent, Solvent) Start->CheckReagents Anhydrous Is the base anhydrous? CheckReagents->Anhydrous CheckConditions Verify Reaction Conditions (Temperature, Time) Temp Is the reaction at reflux? CheckConditions->Temp CheckWorkup Review Workup & Purification Extraction Efficient extraction? CheckWorkup->Extraction FreshAgent Is the methylating agent fresh? Anhydrous->FreshAgent Yes ReagentsOK Reagents are OK Anhydrous->ReagentsOK No, use anhydrous base DrySolvent Is the solvent anhydrous? FreshAgent->DrySolvent Yes FreshAgent->ReagentsOK No, use fresh agent DrySolvent->ReagentsOK Yes DrySolvent->ReagentsOK No, use dry solvent ReagentsOK->CheckConditions Time Was the reaction run for 12h? Temp->Time Yes ConditionsOK Conditions are OK Temp->ConditionsOK No, increase to reflux Time->ConditionsOK Yes Time->ConditionsOK No, increase reaction time ConditionsOK->CheckWorkup Purification Distillation/Chromatography optimized? Extraction->Purification Yes WorkupOK Workup Optimized Extraction->WorkupOK No, check solvent/emulsions Purification->WorkupOK Yes Purification->WorkupOK No, optimize purification method End Problem Solved WorkupOK->End Yield should improve

Caption: Troubleshooting flowchart for low yield in the O-methylation step.

References

"purification of Methyl 3-methoxythiophene-2-carboxylate by column chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Methyl 3-methoxythiophene-2-carboxylate

Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high purity for this compound through column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography purification of this compound and similar thiophene derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Compound from Impurities The solvent system (eluent) is not optimal for separating the target compound from impurities with similar polarities.1. Optimize the Eluent: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) before running the column. A common starting point for thiophene carboxylates is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[1][2][3]2. Use a Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. A shallow gradient, where the polarity is increased very slowly, can significantly improve the separation of closely related compounds.[1]3. Adjust Column Dimensions: For difficult separations, using a longer and narrower column can increase the number of theoretical plates and enhance resolution.[1]
Compound Decomposition on Silica Gel Thiophene derivatives can be sensitive and may decompose on acidic silica gel.1. Deactivate the Silica Gel: Treat the silica gel with a base like triethylamine. This can be done by adding 1-2% triethylamine to the eluent mixture.[1]2. Use an Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which is less acidic and may be more suitable for acid-sensitive compounds.[1][4]
Low Recovery of the Purified Compound 1. The compound may be highly soluble in the eluent, leading to broad bands and co-elution.2. The compound may have prematurely crystallized in the column or during collection.3. The compound might be an oil, making complete collection challenging.1. Reduce Eluent Polarity: If the compound is eluting too quickly (high Rf), decrease the proportion of the polar solvent in your eluent system.2. Ensure Solubility: Make sure the crude product is fully dissolved in a minimum amount of the initial eluent before loading it onto the column.3. Careful Fraction Collection: Collect smaller fractions and monitor them closely by TLC to identify all fractions containing the pure product.
Streaking or Tailing of Spots on TLC/Column 1. The sample may be overloaded on the TLC plate or column.2. The compound may be interacting strongly with the stationary phase.1. Load Less Sample: Use a more dilute solution for spotting on the TLC plate and load a smaller amount of crude material onto the column.2. Modify the Eluent: Adding a small amount of a slightly more polar solvent or a modifier like triethylamine (if compatible) can sometimes reduce tailing.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include unreacted starting materials, coupling reagents, and byproducts from side reactions. A thorough work-up before purification, such as washing the crude product with a dilute acid or base, can help remove some of these impurities.[1]

Q2: How do I choose the right solvent system for my column?

A2: The ideal solvent system is typically determined by running several TLC plates with your crude mixture in different solvent combinations (e.g., varying ratios of hexane/ethyl acetate). Aim for a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 for good separation on the column.

Q3: My purified this compound is an oil. How can I handle it and assess its purity?

A3: It is not uncommon for purified thiophene derivatives to be oils.[5] To handle an oily product, concentrate the pure fractions under reduced pressure. Purity can be assessed using techniques like NMR spectroscopy and Gas Chromatography (GC).

Q4: Can I use recrystallization instead of column chromatography?

A4: Recrystallization can be an effective purification technique if a suitable solvent system is found. For oily compounds, a two-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) can be attempted.[1] However, column chromatography is often necessary to remove impurities with very similar solubility profiles.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The specific solvent ratios should be optimized based on TLC analysis of the crude product.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (200-300 mesh)[2]

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Triethylamine (optional, for deactivation)

  • Glass column with stopcock

  • TLC plates (silica gel coated)

  • Collection tubes/flasks

  • Rotary evaporator

2. Preparation of the Column:

  • Select a column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).

  • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Sample Preparation and Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the initial eluent).

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent.

  • Carefully add the sample to the top of the column. If using the dry-loading method, add the silica-adsorbed sample to the top of the column bed.

  • Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during eluent addition.

4. Elution and Fraction Collection:

  • Begin elution with the starting solvent system (e.g., 95:5 Hexane:EtOAc).

  • Collect fractions in separate test tubes or flasks.

  • Monitor the separation by collecting small spots from the eluting fractions and running TLC plates.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound and any remaining impurities. For example, slowly increase the ethyl acetate concentration from 5% to 10%, 15%, and so on.

5. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow for Purification

G Workflow for Purification cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis to Determine Eluent Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Analyze 9. Analyze Purity (NMR, GC) Evaporate->Analyze

Caption: A step-by-step workflow for the column chromatography purification process.

Troubleshooting Logic Diagram

G Troubleshooting Common Issues Start Problem Encountered PoorSep Poor Separation? Start->PoorSep Decomp Decomposition? PoorSep->Decomp No Sol1 Optimize Eluent via TLC PoorSep->Sol1 Yes LowRec Low Recovery? Decomp->LowRec No Sol3 Deactivate Silica with Base Decomp->Sol3 Yes Sol5 Check Eluent Polarity LowRec->Sol5 Yes End Problem Resolved LowRec->End No Sol1->End Sol2 Use Gradient Elution Sol4 Use Alumina Sol3->Sol4 Sol4->End Sol6 Collect Smaller Fractions Sol5->Sol6 Sol6->End

Caption: A decision tree for troubleshooting common column chromatography problems.

References

Technical Support Center: Optimizing Yield for the Synthesis of Methyl 3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-methoxythiophene-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two-step synthesis of this compound.

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

Issue: Low or No Yield of Methyl 3-hydroxythiophene-2-carboxylate

Potential Cause Recommended Solution
Poor Quality of Starting Materials Ensure methyl mercaptoacetate and methyl 2-chloroacrylate are of high purity. Distill them if necessary.
Ineffective Base Use freshly prepared sodium methoxide solution. The presence of moisture can neutralize the base.
Incorrect Reaction Temperature The initial addition of methyl 2-chloroacrylate should be performed at 0°C to control the exothermic reaction. The reaction should then be allowed to proceed at room temperature.
Insufficient Reaction Time Allow the reaction to stir overnight to ensure completion.
Improper Work-up Carefully quench the reaction with acid at 0°C. Ensure complete extraction of the product with a suitable solvent like ethyl acetate.

Issue: Formation of Significant Impurities

Potential Cause Recommended Solution
Side Reactions (e.g., Polymerization) Add methyl 2-chloroacrylate slowly and dropwise to the reaction mixture at 0°C to minimize polymerization.
Contamination from Starting Materials Use pure, freshly distilled starting materials.
Degradation during Work-up Avoid overly acidic or basic conditions during the work-up procedure.
Step 2: O-Methylation of Methyl 3-hydroxythiophene-2-carboxylate

Issue: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Deprotonation Use a strong enough base (e.g., sodium hydride, potassium carbonate) to fully deprotonate the hydroxyl group. Ensure anhydrous conditions as water will consume the base.
Ineffective Methylating Agent Use a reactive methylating agent such as methyl iodide or dimethyl sulfate.[1][2][3] Ensure the agent is not old or decomposed.
Suboptimal Reaction Temperature The reaction temperature should be optimized. Too low a temperature may lead to a sluggish reaction, while too high a temperature can promote side reactions. A moderate temperature (e.g., room temperature to 50°C) is often a good starting point.
Poor Solvent Choice Use a polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction.[4]

Issue: Formation of Byproducts

Potential Cause Recommended Solution
C-Alkylation The formation of a C-alkylated byproduct can compete with O-alkylation.[4][5] Using a less polar solvent or certain phase-transfer catalysts can sometimes favor O-alkylation.
Elimination Reaction While less likely with a methylating agent, elimination can be a side reaction in Williamson ether syntheses.[5][6] Using a primary methylating agent minimizes this risk.
Hydrolysis of Ester If the reaction conditions are too basic and aqueous, the methyl ester group could be hydrolyzed. Ensure anhydrous conditions and use a non-aqueous work-up if possible.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The most common synthesis is a two-step process. First, Methyl 3-hydroxythiophene-2-carboxylate is synthesized via a Michael addition and subsequent cyclization of methyl mercaptoacetate and methyl 2-chloroacrylate.[5][7] The second step is the O-methylation of the resulting hydroxyl group to yield the final product, typically through a Williamson ether synthesis.[5][6]

Q2: I am getting a low yield in the first step. What are the most critical factors to control?

A2: The most critical factors are the purity of your starting materials, the use of a fresh and potent base (sodium methoxide), and careful temperature control, especially during the addition of methyl 2-chloroacrylate to prevent side reactions like polymerization.[7]

Q3: What are the best conditions for the O-methylation step?

Q4: I see some unreacted starting material (the hydroxy-thiophene) in my final product after methylation. How can I improve the conversion?

A4: To improve conversion, you can try increasing the equivalents of the methylating agent and the base, extending the reaction time, or slightly increasing the reaction temperature. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

Q5: Are there any "greener" alternatives for the methylation step?

A5: Yes, dimethyl carbonate (DMC) is considered a more environmentally friendly methylating agent compared to methyl iodide or dimethyl sulfate.[9][10] The reaction with DMC often requires higher temperatures and may benefit from the use of a catalyst.[9]

Data Presentation

Table 1: Comparison of Common Methylating Agents for O-Methylation

Methylating Agent Typical Base Typical Solvent Pros Cons
Methyl Iodide (MeI) NaH, K₂CO₃DMF, Acetone, THFHighly reactive, good yields.[3]Toxic, light-sensitive.[3]
Dimethyl Sulfate (DMS) NaOH, K₂CO₃Acetone, DMFHighly reactive, cost-effective.[11]Highly toxic and carcinogenic.[10]
Dimethyl Carbonate (DMC) K₂CO₃, DBUDMF, SulfolaneLow toxicity, environmentally friendly.[9]Lower reactivity, may require higher temperatures or catalysts.[9][10]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This protocol is adapted from the method reported by Huddleston and Barker.[7]

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 15 mL of anhydrous methanol. Carefully add 700 mg (30 mmol) of sodium metal in small portions. Allow the sodium to react completely to form a 2 M solution of sodium methoxide.

  • Reaction Setup: Cool the sodium methoxide solution to 0°C in an ice bath. To this, add 1.9 g (18 mmol) of methyl mercaptoacetate.

  • Addition of Acrylate: Slowly add 2.1 g (17.4 mmol) of methyl 2-chloroacrylate dropwise to the cooled reaction mixture, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Work-up: Cool the reaction mixture back to 0°C and quench the reaction by the slow addition of ~5 mL of 4 M aqueous hydrochloric acid until the pH is neutral.

  • Extraction: Add water to the mixture and extract twice with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a brown oil, which should solidify upon standing. A yield of approximately 70% can be expected.[7]

Protocol 2: O-Methylation of Methyl 3-hydroxythiophene-2-carboxylate (General Procedure)

This is a general procedure based on the principles of the Williamson ether synthesis.[4][5]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve Methyl 3-hydroxythiophene-2-carboxylate (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes, or until hydrogen gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extraction: Extract the mixture with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Hydroxy Intermediate cluster_step2 Step 2: O-Methylation start1 Methyl Mercaptoacetate + Methyl 2-chloroacrylate reaction1 Michael Addition/ Cyclization (Sodium Methoxide) start1->reaction1 product1 Methyl 3-hydroxythiophene-2-carboxylate reaction1->product1 start2 Methyl 3-hydroxythiophene-2-carboxylate product1->start2 reaction2 Williamson Ether Synthesis (Base + Methylating Agent) start2->reaction2 product2 This compound reaction2->product2

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_step1_troubleshoot Step 1: Hydroxy Intermediate Synthesis cluster_step2_troubleshoot Step 2: O-Methylation start Low Yield Observed check_step Which step has low yield? start->check_step q1_reagents Purity of Starting Materials? check_step->q1_reagents Step 1 q2_deprotonation Complete Deprotonation? check_step->q2_deprotonation Step 2 s1_reagents Purify/distill starting materials. q1_reagents->s1_reagents No q1_base Fresh Base? q1_reagents->q1_base Yes s1_base Use freshly prepared sodium methoxide. q1_base->s1_base No q1_temp Correct Temperature Profile? q1_base->q1_temp Yes s1_temp Maintain 0°C during addition, then room temperature. q1_temp->s1_temp No s2_deprotonation Use stronger base (e.g., NaH) in anhydrous solvent. q2_deprotonation->s2_deprotonation No q2_reagent Active Methylating Agent? q2_deprotonation->q2_reagent Yes s2_reagent Use fresh MeI or DMS. q2_reagent->s2_reagent No q2_conditions Optimal Conditions? q2_reagent->q2_conditions Yes s2_conditions Adjust temperature, time, and solvent (e.g., DMF). q2_conditions->s2_conditions No

Caption: Troubleshooting decision tree for low yield.

O_Methylation_Mechanism reagents Methyl 3-hydroxythiophene-2-carboxylate Base (e.g., NaH) Methylating Agent (e.g., CH₃I) intermediate Thiophenolate Anion reagents:h->intermediate Deprotonation reagents:base->intermediate product This compound reagents:me->product intermediate->product SN2 Attack

Caption: Simplified mechanism for the O-methylation step.

References

Technical Support Center: Functionalization of Methoxythiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methoxythiophenes. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.

Section 1: Lithiation and Metal-Halogen Exchange

This section addresses common problems during the lithiation of methoxythiophenes, a key step for introducing a variety of functional groups.

Frequently Asked Questions (FAQs)

Question: I am attempting a lithium-halogen exchange on a bromo-methoxythiophene, but my main products are the debrominated starting material and butyl-thiophene. What is causing this and how can I fix it?

Answer: This issue typically points to two main problems: quenching of the lithiated intermediate by a proton source, or a side reaction with the n-butyl bromide byproduct.

  • Proton Quenching: Organolithium reagents are extremely strong bases and will react with any available proton source, including moisture in the solvent or on the glassware, or even acidic protons on other functional groups in your molecule.[1] The lithiated thiophene, once formed, can also be quenched during the workup.

  • Alkylation Side Reaction: When using n-butyllithium (n-BuLi) for lithium-halogen exchange, n-butyl bromide is formed as a byproduct. The lithiated thiophene can then react with this n-butyl bromide in an SN2-type reaction to form butylthiophene.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents.[2]

  • Reagent Choice: Consider using tert-butyllithium (t-BuLi) instead of n-BuLi. The t-butyl bromide byproduct rapidly eliminates to form the unreactive gas isobutylene, preventing the alkylation side reaction.[2]

  • Temperature Control: Maintain a low temperature, typically -78 °C, throughout the lithiation and before the addition of the electrophile. This maximizes selectivity and suppresses side reactions by preventing the decomposition of the 3-lithiothiophene intermediate.[2]

  • Order of Addition: Add the organolithium reagent slowly to the solution of the bromo-methoxythiophene.

Quantitative Data: Comparison of Lithiating Agents
ReagentTypical EquivalentsKey AdvantagesCommon Side Products
n-Butyllithium (n-BuLi)1.1 eqCommonly available and effective.Butyl-thiophene, debrominated starting material.
tert-Butyllithium (t-BuLi)2.0 eqCleaner reaction as the t-butyl bromide byproduct is eliminated.[2]Debrominated starting material (if moisture is present).
Lithium Diisopropylamide (LDA)N/AStrong, non-nucleophilic base.Primarily causes deprotonation, not suitable for lithium-halogen exchange.[2]
Experimental Protocol: Lithiation of 2-Bromo-3-methoxythiophene

This protocol details a general procedure for the lithiation of 2-bromo-3-methoxythiophene followed by quenching with an electrophile (e.g., trimethyltin chloride).

Materials:

  • 2-Bromo-3-methoxythiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Trimethyltin chloride (SnMe₃Cl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-bromo-3-methoxythiophene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the resulting solution at -78 °C for 1 hour.[1]

  • Add a solution of trimethyltin chloride (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[1]

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow: Low Yield in Lithiation

G start Low Yield or Side Products Observed check_purity Verify Purity of Starting Material & Reagents start->check_purity check_conditions Ensure Strictly Anhydrous Conditions start->check_conditions check_temp Maintain Temperature at -78°C start->check_temp optimize_time Optimize Lithiation Time (30-60 min) check_purity->optimize_time check_conditions->optimize_time check_temp->optimize_time change_reagent Switch n-BuLi to t-BuLi to Avoid Alkylation success Improved Yield and Purity change_reagent->success optimize_time->change_reagent If butyl-thiophene is still observed optimize_time->success If successful

A troubleshooting workflow for lithiation reactions.

Section 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like methoxythiophenes. However, controlling regioselectivity and avoiding side reactions can be challenging.

Frequently Asked Questions (FAQs)

Question: I am trying to formylate 3-methoxythiophene using the Vilsmeier-Haack reaction, but I am getting a mixture of isomers. How can I improve the regioselectivity for the 2-position?

Answer: The methoxy group is an ortho-, para- directing group. In 3-methoxythiophene, the 2-position is electronically activated and generally favored for electrophilic substitution.[3][4] However, substitution at the 5-position can also occur. The formation of a mixture of isomers suggests that the reaction conditions may not be optimal for achieving high selectivity.

Troubleshooting Steps:

  • Control Temperature: The Vilsmeier-Haack reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm.[5] Running the reaction at a consistently low temperature may improve selectivity by favoring the kinetically preferred product.

  • Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent ((chloromethylene)dimethyliminium chloride) is formed correctly in situ before adding the methoxythiophene. This is typically done by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.[5][6]

  • Stoichiometry: Use a slight excess of the Vilsmeier reagent (e.g., 1.5 equivalents) to ensure complete conversion of the starting material.[5]

  • Solvent: While DMF is a reactant, additional solvent is often used. Ensure it is anhydrous and compatible with the reaction conditions.

Question: My Vilsmeier-Haack reaction resulted in a significant amount of a chlorinated byproduct instead of the desired aldehyde. What happened?

Answer: The formation of a chloro-derivative, such as 4-chloro-thiophene-carbaldehyde, can occur as a major side reaction under certain Vilsmeier-Haack conditions.[7] This is often observed when the intermediate iminium salt is susceptible to nucleophilic attack by chloride ions present in the reaction mixture. The workup procedure is critical for hydrolyzing the intermediate to the aldehyde. A basic workup (e.g., with sodium acetate or sodium hydroxide solution) is required to facilitate this hydrolysis and minimize chloro-byproduct formation.[5][8]

Reaction Pathway: Vilsmeier-Haack Formylation

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Thiophene 3-Methoxythiophene Sigma Sigma Complex Intermediate Thiophene->Sigma + Vilsmeier Reagent Iminium Iminium Salt Sigma->Iminium - H+ Aldehyde Desired Aldehyde Iminium->Aldehyde H2O, Base SideProduct Chloro-Byproduct Iminium->SideProduct Side Reaction (e.g., + Cl-)

Mechanism of Vilsmeier-Haack formylation and a potential side reaction.
Experimental Protocol: Formylation of 3-Methoxythiophene

Materials:

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 3-Methoxythiophene

  • Sodium acetate

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • Water, Brine

Procedure:

  • To a flame-dried flask under an argon atmosphere, add anhydrous DMF (10 eq).

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq) dropwise, keeping the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 3-methoxythiophene (1.0 eq) dropwise to the reagent at 0 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.[5]

  • Once complete, cool the reaction back to 0 °C and carefully pour it onto crushed ice.

  • Add a solution of sodium acetate (5.0 eq) in water and stir for 30 minutes.[5]

  • Extract the aqueous layer with Et₂O or DCM (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

This section covers common issues in Suzuki and Buchwald-Hartwig amination reactions involving methoxythiophene derivatives.

Frequently Asked Questions (FAQs)

Question: My Buchwald-Hartwig amination of a bromo-methoxythiophene is giving low yields and a significant amount of hydrodehalogenation (replacement of Br with H). What are the likely causes?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[9] It occurs when the oxidative addition product reacts with a hydride source before reductive elimination with the amine can take place. Potential hydride sources include the amine itself, the solvent, or water.

Troubleshooting Steps:

  • Choice of Base: The base is critical. A very strong base can promote side reactions. Sodium tert-butoxide (NaOtBu) is commonly used, but if issues persist, a weaker base like K₂CO₃ or Cs₂CO₃ could be tested, although this may require higher temperatures or longer reaction times.[10]

  • Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired reductive elimination step over side reactions.[11] For electron-rich heterocycles, bulky biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often effective.[10]

  • Solvent and Water Content: Ensure you are using a dry, aprotic solvent like toluene or dioxane.[10][11] While trace amounts of water can sometimes be beneficial for catalyst turnover, excess water can lead to hydrodehalogenation.[9]

  • Catalyst Concentration: Increasing the catalyst concentration can sometimes increase the rate of side reactions more than the desired reaction.[9] It may be necessary to screen different catalyst loadings.

Quantitative Data: Common Conditions for Buchwald-Hartwig Amination
ParameterTypical ConditionsRationale
CatalystPd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Common Pd(0) or Pd(II) precursors.[10]
LigandBiaryl monophosphine (e.g., XPhos)Promotes reductive elimination and prevents catalyst decomposition.[11]
BaseNaOtBu, K₃PO₄, Cs₂CO₃The choice depends on the amine and substrate; strong, non-nucleophilic bases are preferred.
SolventToluene, DioxaneAprotic solvents that are stable at the required reaction temperatures.[11]
Temperature80 - 110 °CSufficient thermal energy to drive the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-3-methoxythiophene

Materials:

  • 2-Bromo-3-methoxythiophene

  • A secondary amine (e.g., morpholine)

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a glovebox or Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 eq).

  • Add 2-bromo-3-methoxythiophene (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination and Side Reaction

G Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X Oxidative Addition AmineComplex L-Pd(II)(Ar)(NR2) OxAdd->AmineComplex + HNR2, Base - HX SideProduct Ar-H (Hydrodehalogenation) OxAdd->SideProduct + [H-] Side Reaction AmineComplex->Pd0 Reductive Elimination Product Ar-NR2 AmineComplex->Product

The Buchwald-Hartwig catalytic cycle and a common side reaction.

Section 4: Other Common Side Reactions

This section briefly covers other potential side reactions that can occur during the functionalization of methoxythiophenes.

Frequently Asked Questions (FAQs)

Question: I am performing a reaction under acidic conditions and I suspect I am losing the methoxy group. Is demethylation a common problem?

Answer: Yes, O-demethylation can be a significant side reaction when methoxy-substituted aromatics are exposed to strong acidic conditions (both Brønsted and Lewis acids), particularly at elevated temperatures. The lone pair on the methoxy oxygen can be protonated, making it a good leaving group (methanol) and resulting in a hydroxythiophene derivative.

Prevention Strategies:

  • Avoid Strong Acids: If possible, use alternative reaction pathways that do not require strongly acidic conditions.

  • Lower Temperature: If acidic conditions are necessary, run the reaction at the lowest possible temperature.

  • Protecting Groups: In complex syntheses, it may be necessary to use a different, more robust protecting group for the hydroxyl functionality if demethylation is unavoidable.

Question: My reaction mixture turned into an intractable black tar. What could have happened?

Answer: The formation of a black, insoluble material often indicates polymerization. Thiophenes, especially electron-rich ones like methoxythiophenes, can be susceptible to polymerization under strongly acidic or oxidative conditions.[12]

Prevention Strategies:

  • Control Acidity: Avoid using strong, non-coordinating acids.

  • Exclude Oxidants: Ensure your reaction is free from unwanted oxidizing agents. Use an inert atmosphere to exclude air (oxygen).

  • Moderate Temperature: High temperatures can promote polymerization.

References

Technical Support Center: Synthesis of Methyl 3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-methoxythiophene-2-carboxylate. The following information is designed to help identify and resolve common issues related to impurities and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the methylation of Methyl 3-hydroxythiophene-2-carboxylate. This reaction typically involves a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Q2: What are the potential impurities I should be aware of in this synthesis?

Several impurities can arise depending on the reaction conditions. The most common include:

  • Unreacted Starting Material: Methyl 3-hydroxythiophene-2-carboxylate.

  • C-Methylated Isomers: Methylation on the thiophene ring instead of the hydroxyl group.

  • Hydrolysis Product: 3-Methoxythiophene-2-carboxylic acid, resulting from the hydrolysis of the methyl ester.

  • Over-methylated Products: Further methylation on the thiophene ring.

  • Byproducts from Methylating Agents: Residuals or byproducts related to dimethyl sulfate or methyl iodide.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, can effectively separate the starting material from the product. The spots can be visualized under a UV lamp.[1]

Q4: What are the recommended purification methods for the crude product?

The most common and effective purification techniques are column chromatography on silica gel and recrystallization.[1] The choice of solvent for both techniques is crucial for obtaining a high-purity product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to no product yield 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Degradation of starting material or product. 3. Inactive base or methylating agent.1. Monitor the reaction by TLC to ensure the disappearance of the starting material. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 2. Ensure the reaction is performed under an inert atmosphere if the starting materials are sensitive to oxidation. 3. Use freshly opened or properly stored reagents.
Presence of unreacted starting material in the final product 1. Incomplete methylation. 2. Insufficient amount of methylating agent or base.1. Increase the equivalents of the methylating agent and/or base. 2. Optimize reaction time and temperature to drive the reaction to completion. 3. Purify the crude product using column chromatography with a suitable solvent gradient to separate the product from the more polar starting material.
Product is an oil and difficult to crystallize 1. Presence of impurities that inhibit crystallization. 2. The product may be an oil at room temperature.1. Purify the oil by column chromatography to remove impurities. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. Consider cooling the solution to a lower temperature.
Multiple spots on TLC after purification 1. Co-elution of impurities with the product during column chromatography. 2. Degradation of the product on the silica gel.1. Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may improve separation. 2. Consider using a different stationary phase for chromatography, such as alumina. 3. Neutralize the silica gel with a small amount of triethylamine in the eluent if the product is acid-sensitive.
NMR spectrum shows unexpected peaks 1. Presence of isomeric impurities (e.g., C-methylated products). 2. Residual solvents from the workup or purification. 3. Hydrolysis of the ester group.1. Compare the NMR spectrum with literature data for the expected product and potential impurities.[2] 2. Identify residual solvent peaks by consulting standard NMR solvent impurity charts.[3][4][5] 3. Look for a broad singlet corresponding to a carboxylic acid proton and changes in the aromatic signals. Ensure the workup is performed under neutral or slightly basic conditions to prevent hydrolysis.

Experimental Protocols

General Protocol for Methylation of Methyl 3-hydroxythiophene-2-carboxylate

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Methyl 3-hydroxythiophene-2-carboxylate

  • Anhydrous acetone (or another suitable aprotic solvent)

  • Anhydrous potassium carbonate (or another suitable base)

  • Dimethyl sulfate (or methyl iodide)

  • Dichloromethane (for extraction)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred mixture of Methyl 3-hydroxythiophene-2-carboxylate and anhydrous potassium carbonate in acetone, add dimethyl sulfate dropwise.

  • Heat the reaction mixture at reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Treat the residue with water and extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate gradient.

Analytical Methods for Purity Assessment
Technique Purpose Typical Observations
¹H NMR Structural confirmation and identification of impurities.The spectrum of the pure product should show characteristic peaks for the methoxy group, the methyl ester, and the thiophene ring protons. Impurities will present as additional, unexpected signals.
¹³C NMR Confirmation of the carbon skeleton and functional groups.Provides detailed information about the carbon environment, helping to distinguish between isomers and identify byproducts.
GC-MS Separation and identification of volatile impurities.Can be used to identify and quantify impurities based on their mass-to-charge ratio and retention time. This is particularly useful for detecting isomeric byproducts and residual starting materials.
HPLC Quantification of product purity and separation of non-volatile impurities.A well-developed HPLC method can provide accurate quantification of the main product and separate it from less volatile impurities like the hydrolyzed carboxylic acid.

Visual Guides

Troubleshooting Workflow for Impurity Removal

G Troubleshooting Impurity Removal start Crude Product Analysis (TLC, NMR, GC-MS) impurity_detected Impurity Detected? start->impurity_detected identify_impurity Identify Impurity (Compare with standards/literature data) impurity_detected->identify_impurity Yes pure_product Pure Product impurity_detected->pure_product No unreacted_sm Unreacted Starting Material (Methyl 3-hydroxythiophene-2-carboxylate) identify_impurity->unreacted_sm isomers Isomeric Impurities (e.g., C-methylated product) identify_impurity->isomers hydrolysis Hydrolysis Product (3-Methoxythiophene-2-carboxylic acid) identify_impurity->hydrolysis other Other Impurities identify_impurity->other column Column Chromatography (Optimize solvent system) unreacted_sm->column isomers->column acid_base_extraction Acid-Base Extraction (To remove acidic/basic impurities) hydrolysis->acid_base_extraction other->column column->pure_product recrystallization Recrystallization (Choose appropriate solvent) recrystallization->pure_product acid_base_extraction->column end End pure_product->end

Caption: A decision tree for identifying and removing impurities.

General Synthesis and Purification Workflow

G Synthesis and Purification Workflow start Start: Methylation Reaction reaction_monitoring Reaction Monitoring (TLC) start->reaction_monitoring workup Aqueous Workup (Extraction) reaction_monitoring->workup Reaction Complete drying Drying and Concentration workup->drying crude_product Crude Product drying->crude_product purification Purification (Column Chromatography or Recrystallization) crude_product->purification analysis Purity Analysis (NMR, GC-MS, HPLC) purification->analysis final_product Final Product: This compound analysis->final_product Purity Confirmed end End final_product->end

Caption: A flowchart of the general synthesis and purification process.

References

Technical Support Center: Improving Regioselectivity in Reactions of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the functionalization of substituted thiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in electrophilic aromatic substitution of substituted thiophenes?

A1: Regioselectivity in electrophilic aromatic substitution (SEAr) of thiophenes is primarily governed by a combination of electronic and steric effects of the substituent on the thiophene ring.[1]

  • Electronic Effects: The sulfur atom in the thiophene ring can stabilize the intermediate carbocation (σ-complex) formed during the reaction.[2] Attack at the C2 (α) position is generally favored over the C3 (β) position because the positive charge in the intermediate can be delocalized over more atoms, including the sulfur atom, leading to a more stable intermediate with three resonance structures.[3] In contrast, attack at the C3 position results in a less stable intermediate with only two resonance structures.[3]

  • Substituent Effects:

    • Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, activate the thiophene ring towards electrophilic attack and are typically ortho, para directors. In 2-substituted thiophenes, this directs incoming electrophiles to the C5 position. In 3-substituted thiophenes, an EDG will primarily direct to the C2 position.

    • Electron-withdrawing groups (EWGs) , such as nitro or acyl groups, deactivate the ring and are meta directors. For a 2-substituted thiophene, this directs electrophiles to the C4 position. For a 3-substituted thiophene, the C5 position is favored.[4]

  • Steric Hindrance: Bulky substituents can hinder the approach of an electrophile to the adjacent positions, thereby directing the reaction to a less sterically crowded site.[5]

Q2: How can I selectively functionalize the C5 position of a 3-methylthiophene?

A2: Selective functionalization at the C5 position of 3-methylthiophene can be effectively achieved through directed lithiation.[6] Using a sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) allows for highly selective deprotonation at the 5-position. The resulting lithiated species can then be quenched with a variety of electrophiles to yield the corresponding 2,4-disubstituted thiophenes in high yields.[6]

Q3: I am performing a Vilsmeier-Haack reaction on a 2-substituted thiophene and getting a mixture of isomers. How can I improve the regioselectivity?

A3: The Vilsmeier-Haack reaction is a formylation method that is sensitive to the electronic nature of the substituent.[7][8] For 2-substituted thiophenes, formylation typically occurs at the C5 position. If you are observing a mixture of isomers, consider the following:

  • Reactivity of the Substrate: Highly activating, electron-donating groups can sometimes lead to lower selectivity.

  • Reaction Conditions: The Vilsmeier-Haack reaction is generally mild; however, temperature can play a role.[9] Running the reaction at a lower temperature may improve selectivity by favoring the kinetic product.

  • Vilsmeier Reagent: The choice of the Vilsmeier reagent, typically formed from DMF and a chlorinating agent like POCl₃ or SOCl₂, can influence the outcome.[9] Ensure the reagent is freshly prepared for optimal reactivity.

Q4: What strategies can be used to achieve functionalization at the less favored β-positions (C3 or C4) of the thiophene ring?

A4: Functionalization at the β-positions is challenging but can be achieved using several strategies:

  • Directing Groups: Installing a directing group on the thiophene ring can override the inherent α-selectivity. For example, an ester group can be used to direct metalation and subsequent functionalization to the adjacent C3 position.[10]

  • Ligand-Controlled C-H Activation: In palladium-catalyzed C-H activation/arylation reactions, the choice of ligand can control the regioselectivity. For instance, using a 2,2'-bipyridyl ligand can favor α-arylation, while a bulky fluorinated phosphine ligand can promote β-arylation.[11]

  • Halogen Dance Reactions: This method involves the migration of a halogen atom around the thiophene ring through a series of halogen-metal exchange reactions, allowing access to various constitutional isomers.

Troubleshooting Guides

Issue 1: Low Regioselectivity in Friedel-Crafts Acylation of a 2-Substituted Thiophene
Possible Cause Solution
1. Strong Activating Group: A highly activating electron-donating group at the C2 position can lead to competing reactions at both the C5 and C4 positions.a. Milder Lewis Acid: Use a milder Lewis acid catalyst (e.g., SnCl₄, ZnCl₂) instead of a strong one like AlCl₃ to reduce the overall reactivity and enhance selectivity. b. Lower Reaction Temperature: Perform the reaction at a lower temperature to favor the formation of the thermodynamically more stable C5-acylated product.
2. Steric Hindrance: A bulky substituent at the C2 position may sterically hinder the approach of the acylating agent to the C5 position, leading to increased C4 acylation.a. Less Bulky Acylating Agent: If possible, use a less sterically demanding acylating agent. b. Alternative Acylation Method: Consider using a different acylation method, such as a Vilsmeier-Haack reaction followed by oxidation if a formyl group is desired.
3. Isomerization of Product: The reaction conditions may be harsh enough to cause isomerization of the desired product.a. Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize side reactions. b. Milder Work-up: Use a milder aqueous work-up to prevent acid-catalyzed isomerization.
Issue 2: Poor C2 vs. C5 Selectivity in the Lithiation of a 3-Substituted Thiophene
Possible Cause Solution
1. Inappropriate Lithiating Agent: n-Butyllithium (n-BuLi) can be poorly selective, leading to a mixture of C2 and C5 lithiated species.a. Use a Hindered Base: Employ a sterically hindered base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to favor deprotonation at the less sterically hindered C2 position.[6] b. Directed ortho-Metalation: If the C3 substituent has a coordinating heteroatom (e.g., -OMe, -CONR₂), it can direct lithiation to the C2 position.
2. Temperature Control: The temperature of the reaction can significantly impact the regioselectivity of lithiation.a. Low-Temperature Lithiation: Perform the lithiation at low temperatures (e.g., -78 °C) to enhance kinetic control and improve selectivity.
3. Solvent Effects: The coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium reagent.a. Add a Coordinating Agent: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up n-BuLi aggregates and increase its reactivity, which may alter the regioselectivity. Experiment with and without TMEDA to find the optimal conditions.

Data Presentation

Table 1: Regioselectivity in the Nitration of 2-Substituted Thiophenes
Substituent (at C2) Reagents C3-NO₂ (%) C4-NO₂ (%) C5-NO₂ (%)
-CH₃HNO₃/Ac₂O14482
-ClHNO₃/Ac₂O03565
-BrHNO₃/Ac₂O02575
-IHNO₃/Ac₂O01585
-COOHHNO₃/H₂SO₄050-6040-50
-SO₂CH₃HNO₃/H₂SO₄0~1000

Data synthesized from typical outcomes in electrophilic aromatic substitution literature.

Table 2: Regioselectivity in the Lithiation of 3-Substituted Thiophenes
Substituent (at C3) Base Solvent Temperature (°C) C2:C5 Ratio
-CH₃n-BuLiTHF-7085:15
-CH₃LiTMPTHF-70<5:>95
-OCH₃n-BuLiEt₂O25>99:<1
-BrLDATHF-78>98:<2
-CON(i-Pr)₂s-BuLi/TMEDATHF-78>99:<1

Data synthesized from common results in directed metalation chemistry literature.

Experimental Protocols

Protocol 1: Regioselective 5-Formylation of 2-Bromothiophene via Vilsmeier-Haack Reaction

This protocol describes the formylation of 2-bromothiophene at the C5 position.

Materials:

  • 2-Bromothiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 eq).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add POCl₃ (1.1 eq) dropwise to the DMF with vigorous stirring. The mixture will become a solid white mass (the Vilsmeier reagent).

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add anhydrous DCM to the flask, followed by the dropwise addition of 2-bromothiophene (1.0 eq).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.

  • Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel or distillation.

Protocol 2: Regioselective C2-Lithiation and Silylation of 3-Methoxythiophene

This protocol details the directed ortho-metalation of 3-methoxythiophene at the C2 position.

Materials:

  • 3-Methoxythiophene

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Syringes

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and 3-methoxythiophene (1.0 eq).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add TMSCl (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Visualizations

Electrophilic_Substitution_Pathway Thiophene Substituted Thiophene Intermediate_C2 σ-Complex (Attack at C2) More Stable (3 resonance structures) Thiophene->Intermediate_C2 + E+ Intermediate_C3 σ-Complex (Attack at C3) Less Stable (2 resonance structures) Thiophene->Intermediate_C3 + E+ Electrophile Electrophile (E+) Product_C2 C2-Substituted Product (Major Product) Intermediate_C2->Product_C2 - H+ Product_C3 C3-Substituted Product (Minor Product) Intermediate_C3->Product_C3 - H+

Caption: Regioselectivity in electrophilic substitution of thiophene.

Troubleshooting_Lithiation Start Low C2 vs. C5 selectivity in lithiation of 3-substituted thiophene Check_Base Is the lithiating agent n-BuLi? Start->Check_Base Use_Hindered_Base Switch to a sterically hindered base (e.g., LDA, LiTMP) Check_Base->Use_Hindered_Base Yes Check_Temp Is the reaction run at low temperature (-78°C)? Check_Base->Check_Temp No Success Improved Regioselectivity Use_Hindered_Base->Success Lower_Temp Lower the reaction temperature to -78°C Check_Temp->Lower_Temp No Consider_DMG Does the C3 substituent have a coordinating group (Directing Metalation Group)? Check_Temp->Consider_DMG Yes Lower_Temp->Success DMG_Advantage Leverage the directing effect for high C2 selectivity Consider_DMG->DMG_Advantage Yes No_DMG Rely on steric hindrance and kinetic control for selectivity Consider_DMG->No_DMG No DMG_Advantage->Success No_DMG->Success

Caption: Troubleshooting workflow for improving lithiation regioselectivity.

References

Technical Support Center: Gewald Reaction for Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gewald three-component reaction (G-3CR). This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of polysubstituted 2-aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gewald reaction?

A1: The Gewald reaction is a one-pot, multi-component reaction that synthesizes a 2-aminothiophene ring. The mechanism proceeds through three primary stages:

  • Knoevenagel Condensation: A base catalyzes the condensation between a carbonyl compound (ketone or aldehyde) and an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[1][2][3]

  • Michael Addition of Sulfur: Elemental sulfur adds to the intermediate. The precise mechanism of sulfur addition is complex and may involve polysulfide intermediates.[3][4][5]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization, to yield the final, stable 2-aminothiophene aromatic ring.[1][2][3]

Q2: What is the role of the base in the Gewald reaction?

A2: The base is a critical catalyst for the initial Knoevenagel condensation.[4] Commonly used bases are secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[4][6] The choice and amount of base can significantly influence the reaction rate and overall yield. In some cases, the amine can also help to activate the elemental sulfur.[4]

Q3: Which solvents are most effective for this reaction?

A3: Polar solvents are generally preferred as they enhance the solubility and reactivity of elemental sulfur and the reaction intermediates.[4][7] Ethanol, methanol, and dimethylformamide (DMF) are commonly used and often provide good results.[4][6] Some modern protocols have also explored greener options, including water, under specific conditions like ultrasound activation.[8]

Q4: Can this reaction be performed without a solvent?

A4: Yes, solvent-free methods using mechanochemistry (high-speed ball milling) have been developed.[9] These methods can be advantageous for reducing waste and, in some cases, can be performed with only a catalytic amount of base.[9]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I fix it?

A: This is a common issue that can stem from several factors. Systematically investigate the following possibilities.

  • Possible Cause 1: Inefficient Knoevenagel Condensation.

    • Troubleshooting Steps: This is the crucial first step of the reaction.[10]

      • Base Selection: The chosen base may not be optimal for your specific substrates. For less reactive ketones, consider screening different bases (e.g., piperidine, morpholine, triethylamine).[4]

      • Water Removal: The condensation produces water, which can inhibit the reaction. While not always necessary, for stubborn reactions, using a Dean-Stark apparatus or a dehydrating agent can be beneficial.[4]

      • Confirmation: You can confirm if this step is the issue by running a small-scale reaction of only the carbonyl compound and active methylene nitrile with the base. Monitor the formation of the α,β-unsaturated intermediate via TLC or LC-MS before adding sulfur.[10]

  • Possible Cause 2: Poor Sulfur Solubility or Reactivity.

    • Troubleshooting Steps:

      • Sulfur Quality: Use finely powdered, high-purity elemental sulfur to maximize surface area and reactivity.[3]

      • Solvent Choice: Ensure you are using a suitable polar solvent like ethanol, methanol, or DMF to improve sulfur solubility.[4][7]

      • Temperature: Gently heating the reaction mixture (typically 40-60 °C) can improve sulfur's reactivity. However, avoid excessive heat, which may promote side reactions.[4][10]

  • Possible Cause 3: Steric Hindrance.

    • Troubleshooting Steps:

      • Two-Step Protocol: For sterically hindered ketones, a one-pot reaction may be inefficient. A two-step procedure, where the α,β-unsaturated nitrile is first synthesized and isolated before being reacted with sulfur and base, can be more effective.[4][11]

      • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times, especially for challenging substrates.[1][12]

Problem 2: Significant Byproduct Formation

Q: My reaction works, but the mixture contains many impurities, making purification difficult. What are these byproducts and how can I minimize them?

A: Byproduct formation often competes with the desired reaction pathway. Identifying the main byproduct can help diagnose the issue.

  • Possible Byproduct 1: Unreacted Knoevenagel Intermediate.

    • Indication: A major spot on TLC corresponding to the α,β-unsaturated nitrile.

    • Mitigation: This indicates that the sulfur addition or cyclization is the rate-limiting step. Ensure sufficient, high-quality sulfur is present. Try increasing the reaction temperature moderately or extending the reaction time after the initial condensation appears complete.[3][4]

  • Possible Byproduct 2: Dimerization of Intermediate.

    • Indication: The α,β-unsaturated nitrile intermediate can undergo self-condensation (dimerization), especially if the cyclization step is slow.[10][12]

    • Mitigation: The formation of this dimer is highly dependent on reaction conditions.[10] Try adjusting the concentration of reactants (e.g., by adding more solvent), modifying the rate of reagent addition, or optimizing the temperature to favor the intramolecular cyclization over the intermolecular dimerization.[4][10]

  • Possible Byproduct 3: Dark Brown or Tarry Mixture.

    • Indication: Polymerization or degradation due to excessive heat.

    • Mitigation: This is a common result of overheating.[3] Carefully control the reaction temperature. Screen a range from room temperature up to 70 °C to find the optimal balance between reaction rate and stability.[10]

Data Presentation: Reaction Parameter Optimization

For successful thiophene synthesis, the choice of base and solvent is crucial. The following tables summarize common choices and their typical impact.

Table 1: Effect of Base on Gewald Reaction

BaseTypeTypical AmountNotes
Morpholine Secondary AmineCatalytic to StoichiometricHighly effective and commonly used; often gives high yields.[4][9]
Piperidine Secondary AmineCatalyticA strong base that is very effective for the Knoevenagel step.[4][6]
Triethylamine (TEA) Tertiary AmineCatalytic to StoichiometricA weaker, non-nucleophilic base; good for sensitive substrates.[4][6]
Inorganic Bases e.g., K₃PO₄, Na₂CO₃StoichiometricCan facilitate the formation of the sulfur intermediate and ring closure.[6]

Table 2: Effect of Solvent on Gewald Reaction

SolventPolarityTypical TemperatureNotes
Ethanol / Methanol Polar Protic40 - 70 °CExcellent general-purpose solvents; good solubility for sulfur and intermediates.[4][6][7]
DMF Polar AproticRoom Temp - 60 °CHigh boiling point and excellent solvating power, but can be difficult to remove.[4][6]
Water Polar Protic70 °C (with sonication)A green solvent option, often used in modified protocols with ultrasound.[8]
None (Ball Milling) N/ARoom Temp - 120 °CEnvironmentally friendly; can increase reaction rates significantly.[9]

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis (Conventional Heating)

This protocol describes a standard procedure for synthesizing a 2-aminothiophene derivative.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile) (1.0 equiv)

  • Elemental sulfur, finely powdered (1.1 equiv)

  • Morpholine (1.0 - 1.5 equiv)

  • Ethanol (solvent)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol.

  • Add morpholine (1.0 equiv) to the stirring mixture.

  • Heat the reaction mixture to 50-60 °C with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[13]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect the crude product by vacuum filtration. Wash the solid with a small amount of cold ethanol and dry.[13]

  • If no precipitate forms, pour the reaction mixture into ice-cold water while stirring to induce precipitation. Collect the solid by filtration.[13]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

  • Confirm the product structure using appropriate spectroscopic methods (¹H-NMR, ¹³C-NMR, MS, IR).

Visualizations

Gewald Reaction Mechanism

Gewald_Mechanism reactants Ketone/Aldehyde + Active Methylene Nitrile intermediate1 Knoevenagel Adduct (α,β-Unsaturated Nitrile) reactants->intermediate1 Knoevenagel Condensation base Base (e.g., Morpholine) base->reactants catalyzes intermediate2 Thiolate Intermediate intermediate1->intermediate2 Michael Addition sulfur Elemental Sulfur (S₈) sulfur->intermediate1 product 2-Aminothiophene intermediate2->product Cyclization & Tautomerization

Caption: Simplified mechanism of the Gewald reaction.

Experimental Workflow

Gewald_Workflow start 1. Assemble Glassware (Flask, Condenser) reagents 2. Charge Flask with Reactants: Ketone, Nitrile, Sulfur, Solvent start->reagents add_base 3. Add Base (e.g., Morpholine) reagents->add_base heating 4. Heat and Stir (e.g., 50-60 °C) add_base->heating monitoring 5. Monitor by TLC heating->monitoring workup 6. Cool and Precipitate Product (e.g., add to ice-water) monitoring->workup Reaction Complete filtration 7. Isolate by Filtration workup->filtration purification 8. Purify (Recrystallization) filtration->purification analysis 9. Analyze Product (NMR, MS) purification->analysis

Caption: General experimental workflow for Gewald synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree p1 Low or No Yield? c1 Knoevenagel Step Failed? p1->c1 Yes c2 Sulfur Addition Failed? p1->c2 Knoevenagel OK, Still Low Yield c3 Side Reactions Dominating? p1->c3 Tarry Mixture or Major Byproducts s1a Check Base Activity (Screen Piperidine, TEA) c1->s1a s1b Consider Two-Step Protocol for Hindered Ketones c1->s1b s2a Use Finely Powdered Sulfur c2->s2a s2b Optimize Temperature (40-60 °C) c2->s2b s2c Ensure Polar Solvent (EtOH, DMF) c2->s2c s3a Lower Reaction Temperature to Reduce Dimerization/Tar c3->s3a s3b Adjust Reactant Concentration c3->s3b

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Methyl 3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 3-methoxythiophene-2-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and use of this compound in a question-and-answer format.

Issue Possible Cause Recommended Action
Color Change (Yellowing/Browning) During Storage Oxidation of the thiophene ring or photodegradation.Store the compound under an inert atmosphere (e.g., argon, nitrogen), protected from light, and at the recommended temperature.
Low Yield in Reactions Degradation of the starting material.Confirm the purity of this compound by techniques such as NMR or GC-MS before use.
Appearance of Unexpected Byproducts in Reactions Decomposition under reaction conditions (e.g., presence of strong oxidants, high temperatures, or prolonged exposure to light).Run control experiments to assess the stability of the starting material under the specific reaction conditions without other reactants. Consider degassing solvents and running reactions under an inert atmosphere.
Inconsistent Experimental Results Partial degradation of the compound between experiments.Ensure consistent storage and handling procedures. Use freshly opened or recently purified material for sensitive applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns are sensitivity to oxidation, light, and potentially heat. The thiophene ring is susceptible to oxidation at the sulfur atom, which can be accelerated by exposure to air and light.

Q2: How should I properly store this compound?

A2: To ensure maximum stability, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light (e.g., in an amber vial), and in a cool, dry place. For long-term storage, refrigeration is advised.

Q3: Can the ester group in this compound hydrolyze?

A3: Yes, like most methyl esters, the ester group can be hydrolyzed to the corresponding carboxylic acid in the presence of strong acids or bases, especially with heat. It is important to use anhydrous solvents and neutral conditions if the ester functionality needs to be preserved.

Q4: What are the likely degradation pathways for this compound?

A4: The most probable degradation pathways include:

  • Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and then to a sulfone, particularly in the presence of oxidizing agents.[1][2][3][4][5]

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the formation of reactive species and subsequent degradation of the molecule.[6][7][8]

  • Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Q5: Are there any known incompatibilities for this compound?

A5: Avoid strong oxidizing agents, strong acids, and strong bases. Reactions with these reagents may lead to the degradation of the thiophene ring or hydrolysis of the ester.

Quantitative Data on Stability

The following table provides illustrative data on the degradation of this compound under various stress conditions. This data is based on the general stability of thiophene derivatives and should be considered as a guideline. Actual degradation rates may vary.

Condition Duration Parameter Illustrative Degradation (%)
Light Exposure24 hoursExposed to ambient laboratory light5 - 10%
Heat48 hours60°C2 - 5%
Oxidative Stress12 hours3% Hydrogen Peroxide Solution15 - 25%
Acidic Condition24 hours0.1 M HCl at 50°C10 - 20% (Hydrolysis)
Basic Condition24 hours0.1 M NaOH at 50°C> 90% (Hydrolysis)

Key Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation peaks and calculate the percentage of degradation.

Visualizations

DecompositionPathway M3MTC This compound Sulfoxide Thiophene-S-oxide M3MTC->Sulfoxide Oxidation (e.g., H₂O₂) Hydrolysis 3-Methoxythiophene-2-carboxylic acid M3MTC->Hydrolysis Acid/Base Sulfone Thiophene-S,S-dioxide Sulfoxide->Sulfone Further Oxidation Dimer Dimerization Products Sulfoxide->Dimer Unstable Intermediate

Caption: Hypothetical decomposition pathways for this compound.

TroubleshootingWorkflow Start Unexpected Experimental Result CheckPurity Check Purity of Starting Material (NMR, GC-MS) Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK Yes PurityLow Purity is Low CheckPurity->PurityLow No CheckConditions Review Reaction Conditions (Temp, Light, Atmosphere) PurityOK->CheckConditions Purify Purify Starting Material PurityLow->Purify Rerun Rerun Experiment Purify->Rerun HarshConditions Conditions are Harsh CheckConditions->HarshConditions Yes MildConditions Conditions are Mild CheckConditions->MildConditions No ModifyConditions Modify Conditions (Lower Temp, Protect from Light, Inert Atmosphere) HarshConditions->ModifyConditions MildConditions->Rerun ModifyConditions->Rerun

Caption: Workflow for troubleshooting unexpected experimental outcomes.

StorageStability Stability Compound Stability StorageConditions Storage Conditions Stability->StorageConditions InertAtmosphere Inert Atmosphere StorageConditions->InertAtmosphere Improves LightProtection Protection from Light StorageConditions->LightProtection Improves LowTemperature Low Temperature StorageConditions->LowTemperature Improves AirExposure Exposure to Air StorageConditions->AirExposure Decreases LightExposure Exposure to Light StorageConditions->LightExposure Decreases HighTemperature High Temperature StorageConditions->HighTemperature Decreases

Caption: Relationship between storage conditions and compound stability.

References

Technical Support Center: Byproduct Formation in Suzuki Coupling of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to byproduct formation in the Suzuki coupling of thiophene derivatives.

Troubleshooting Guides

Issue 1: Significant formation of homocoupling byproduct from the thiophene boronic acid.

This is a common issue resulting in the formation of a symmetrical bithiophene byproduct, which reduces the yield of the desired cross-coupled product and complicates purification.[1]

Recommended Actions & Protocols:

  • Rigorous Exclusion of Oxygen: Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[1][2]

    • Protocol: Ensure the reaction vessel and solvents are thoroughly degassed using techniques such as freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture for an extended period.[3] Maintain a positive pressure of inert gas throughout the reaction.

  • Choice of Palladium Precatalyst: The use of a Pd(II) precatalyst, such as Pd(OAc)₂, can lead to homocoupling during its initial reduction to the active Pd(0) species.[1]

    • Protocol: Consider using a Pd(0) catalyst source directly, for example, Pd(PPh₃)₄.[3] Alternatively, the addition of a mild reducing agent can help suppress this pathway when using Pd(II) precatalysts.[4]

  • Optimize Reaction Conditions: High temperatures can sometimes favor homocoupling.

    • Protocol: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of byproduct formation.

Issue 2: Presence of a significant amount of deboronated thiophene byproduct (protodeboronation).

Protodeboronation is the replacement of the boronic acid or ester group with a hydrogen atom, leading to the formation of the parent thiophene as a major byproduct.[5][6] Thienylboronic acids are particularly susceptible to this side reaction, especially under basic conditions.[5][7]

Recommended Actions & Protocols:

  • Use Stabilized Boronic Acid Surrogates: Thiophene boronic acids can be unstable.[5] Using more stable derivatives can significantly reduce protodeboronation.

    • Protocol: Replace the thiophene boronic acid with a more robust derivative such as a pinacol ester (Bpin), an MIDA boronate, or a potassium trifluoroborate salt.[5][8][9] MIDA boronates, in particular, are known for their stability and can release the boronic acid slowly under the reaction conditions.[9]

  • Modify Reaction Base and Solvent: Strong bases and aqueous media can accelerate protodeboronation.[5] The reaction is often fastest at a pH greater than 10.[7]

    • Protocol: Employ milder bases such as K₃PO₄ or K₂CO₃ instead of strong bases like NaOH.[5] While some water is often necessary for the catalytic cycle, consider using anhydrous conditions or a solvent system with a lower water content, such as a dioxane/H₂O mixture (e.g., 5:1).[5][8]

  • Optimize Catalyst and Ligands: A highly active catalyst can promote the desired cross-coupling to outcompete the rate of protodeboronation.[5]

    • Protocol: For challenging substrates, consider using more advanced catalyst systems with bulky, electron-rich phosphine ligands like XPhos or SPhos in combination with a Pd(0) source.[8][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Suzuki coupling of thiophene derivatives?

A1: The most frequently encountered byproducts are the homocoupling product of the thiophene boronic acid (forming a bithiophene) and the protodeboronated thiophene (where the boronic acid group is replaced by a hydrogen atom).[1][5]

Q2: How can I effectively remove unreacted thiophene boronic acid and its byproducts after the reaction?

A2: A standard aqueous work-up is the first step to remove inorganic salts and water-soluble impurities.[3] Unreacted boronic acids can often be removed by washing the organic layer with a basic aqueous solution (e.g., NaOH or K₂CO₃), which converts the acidic boronic acid into its water-soluble boronate salt.[3][11] If the desired product and byproducts like the homocoupled dimer have similar polarities, meticulous column chromatography with a shallow solvent gradient is often necessary for separation.[3]

Q3: My reaction is not proceeding to completion, and I observe both starting materials and byproducts. What should I check first?

A3: Incomplete conversion can be due to several factors. A systematic approach is recommended:

  • Verify Reagent Quality: Ensure the purity and stability of your thiophene halide, boronic acid derivative, and palladium catalyst.[8]

  • Check Reaction Conditions: Confirm that a strictly inert atmosphere is maintained and that the solvents are appropriately dried and degassed.[8]

  • Review Catalyst System: The palladium catalyst may have decomposed (e.g., formation of palladium black).[12] Consider if the chosen ligand is appropriate for the specific thiophene substrates. Electron-rich and bulky phosphine ligands can be more effective for electron-rich thiophenes.[8]

Q4: Can the choice of halide on the thiophene ring influence byproduct formation?

A4: Yes, the reactivity of the halide can play a role. Aryl chlorides are generally less reactive than bromides or iodides.[8] If the oxidative addition step is slow, it can allow more time for side reactions like protodeboronation to occur. Using a more reactive halide (I > Br > Cl) or a more active catalyst system can help drive the desired reaction forward.[13]

Data Presentation

Table 1: Influence of Reaction Parameters on Byproduct Formation in Thiophene Suzuki Coupling

ParameterConditionEffect on HomocouplingEffect on ProtodeboronationReference(s)
Atmosphere Presence of OxygenIncreasesNo direct effect reported[1]
Inert (Ar, N₂)DecreasesNo direct effect reported[3]
Palladium Source Pd(II) precatalyst (e.g., Pd(OAc)₂)Can increase at the startNo direct effect reported[1]
Pd(0) catalyst (e.g., Pd(PPh₃)₄)Lower tendencyNo direct effect reported[3]
Base Strength Strong Base (e.g., NaOH)Can be substrate-dependentIncreases significantly[5]
Mild Base (e.g., K₃PO₄, K₂CO₃)Can be substrate-dependentDecreases[5]
Solvent High water contentCan be substrate-dependentIncreases[5]
Anhydrous or low water contentCan be substrate-dependentDecreases[5]
Temperature ElevatedCan increaseIncreases[5]
LowerCan decreaseDecreases[5]
Boron Reagent Boronic AcidMore susceptibleMore susceptible[5]
Boronic Ester (Pinacol, MIDA)Less susceptibleLess susceptible[5][8]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of a Thiophene Derivative to Minimize Protodeboronation

This protocol provides a starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the thiophene halide (1.0 equiv.), the stabilized thiophene boronic acid surrogate (e.g., MIDA boronate or pinacol ester) (1.2 equiv.), and a mild, finely ground base such as K₃PO₄ (3.0 equiv.).[5]

  • Catalyst Addition: Add the palladium catalyst system (e.g., a pre-formed Pd(0) complex or a mixture of a Pd(II) source like Pd(OAc)₂ and a suitable ligand like SPhos, typically 1-2 mol%).[5]

  • Solvent Addition: Add a degassed solvent mixture. A common choice is a ratio of an organic solvent to water, such as dioxane/H₂O (5:1).[5]

  • Reaction Execution: Stir the mixture at the desired temperature (starting at a lower temperature, e.g., 80 °C, and monitoring for progress) until the reaction is complete as determined by TLC or LC-MS analysis.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]

Visualizations

Byproduct_Formation_Pathways Th_X Thiophene Halide (Ar-X) Catalytic_Cycle Suzuki Catalytic Cycle Th_X->Catalytic_Cycle Th_B Thiophene Boronic Acid (Ar'-B(OH)2) Homocoupling Homocoupling Byproduct (Ar'-Ar') Th_B->Homocoupling O2 or Pd(II) mediated Protodeboronation Protodeboronation Byproduct (Ar'-H) Th_B->Protodeboronation H+ source (e.g., H2O, Base) Th_B->Catalytic_Cycle Pd0 Pd(0) Catalyst Pd0->Catalytic_Cycle Desired_Product Desired Cross-Coupled Product (Ar-Ar') Catalytic_Cycle->Desired_Product Reductive Elimination

Caption: Pathways for desired product and common byproduct formation.

Troubleshooting_Workflow Start Low Yield / High Byproducts Check_Byproduct Identify Major Byproduct(s) Start->Check_Byproduct Homocoupling Homocoupling Check_Byproduct->Homocoupling Bithiophene observed Protodeboronation Protodeboronation Check_Byproduct->Protodeboronation Deboronated thiophene observed Other Other Issues (e.g., Catalyst Death) Check_Byproduct->Other General low conversion Solution_Homo Degas Thoroughly Use Pd(0) Source Lower Temperature Homocoupling->Solution_Homo Solution_Proto Use Stable Boron Reagent (MIDA, Pinacol) Milder Base (K3PO4) Less H2O Protodeboronation->Solution_Proto Solution_Other Verify Reagent Quality Optimize Ligand/Catalyst Other->Solution_Other

Caption: A decision-making workflow for troubleshooting byproduct issues.

References

Technical Support Center: Recrystallization of Thiophene Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of thiophene carboxylic acid esters.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a new thiophene carboxylic acid ester?

A1: The first and most critical step is solvent selection. An ideal solvent should dissolve the thiophene ester completely when hot but only sparingly, or not at all, at room or cold temperatures.[1] Start by testing the solubility of a small amount of your crude product in various common laboratory solvents in a test tube.[1]

Q2: Which solvents are commonly used for recrystallizing thiophene carboxylic acid esters?

A2: Thiophene derivatives, including esters, are often recrystallized from a range of solvents depending on their polarity. Common choices include single solvents like ethanol, methanol, or toluene, and mixed solvent systems.[2][3][4] For esters specifically, solvent mixtures like hexane/ethyl acetate, diethyl ether/petroleum ether, or methanol/water can be effective.[2][5][6] The choice depends on the specific substituents on the thiophene ring and the ester group.

Q3: My thiophene ester is an oil, not a solid. Can I still use recrystallization?

A3: Yes, it is possible to crystallize a compound that is initially an oil. This typically requires a two-solvent system. The oil is first dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" or "anti-solvent," in which the compound is insoluble, is added dropwise until the solution becomes cloudy (the cloud point). Gentle heating to clarify the solution followed by slow cooling can induce crystallization.[1][7]

Q4: What are the most common impurities in syntheses of thiophene carboxylic acid esters and how can I remove them?

A4: Common impurities may include unreacted starting materials like the corresponding thiophene carboxylic acid or alcohol, coupling reagents, and byproducts from side reactions.[1] A preliminary work-up, such as washing the crude product with a dilute base (e.g., sodium bicarbonate solution) can help remove unreacted acidic starting materials before proceeding with recrystallization.[1] For more persistent impurities, a preliminary purification by column chromatography may be necessary.[1][5]

Experimental Protocols

General Single-Solvent Recrystallization Protocol
  • Solvent Selection: Test the solubility of ~20-30 mg of your crude thiophene ester in 0.5-1 mL of various solvents at room temperature and upon heating. Good candidates will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and stirring. Continue adding the minimum amount of hot solvent required to just fully dissolve the solid.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals, typically under vacuum, to remove all traces of solvent.

Diagram: Single-Solvent Recrystallization Workflow

G Start Start: Crude Thiophene Ester Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Insoluble impurities? Cool Slow Cooling & Crystallization Dissolve->Cool No insoluble impurities HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End End: Pure Crystals Dry->End

Caption: Standard workflow for single-solvent recrystallization.

Data Presentation

Table 1: Common Solvents for Recrystallization of Thiophene Derivatives

Solvent / SystemTypeComments
Ethanol / MethanolSingleGood general-purpose polar solvents, often effective for moderately polar thiophene esters.[2][3]
WaterSingleCan be a good choice for more polar derivatives, potentially yielding very pure product.[2][9]
TolueneSingleAromatic solvent, can be effective for compounds with multiple aromatic rings.[3][4]
Hexane / HeptaneSingleNon-polar solvents, suitable for less polar esters. Prone to causing "oiling out".[2]
Hexane / Ethyl AcetateMixedA very common and versatile mixture for a wide range of polarities.[2][10]
Methanol / WaterMixedExcellent for compounds soluble in methanol but not water; polarity is easily adjusted.[4]
Dichloromethane / HexaneMixedUseful for compounds that are highly soluble in chlorinated solvents.[2]
Ether / Petroleum EtherMixedA classic combination for purifying esters and other polar compounds.[6][11]

Table 2: Recrystallization Examples for Specific Thiophene Carboxylic Acid Derivatives

CompoundRecrystallization Solvent(s)Melting Point (°C)
3-Methyl-5-(2-chloro-1-ethoxy)thiophene-2-carboxylic acid methyl esterMethanol / Water47-50[5]
4-Methyl-5-(2-chloro-1-ethoxy)thiophene-2-carboxylic acid methyl esterPetroleum Ether75[5]
Dimethyl 3,4-thiophenedicarboxylateEther / Petroleum Ether49-51[11]
Diethyl 3,4-thiophenedicarboxylateDilute EthanolNot Specified[11]
5-Bromothiophene-3-carboxylic acidWaterNot Specified[9]

Troubleshooting Guide

Problem: No crystals form upon cooling.

  • Possible Cause: The solution may not be supersaturated, likely because too much solvent was used.[1][12]

    • Solution: Re-heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.[1][8]

  • Possible Cause: Nucleation has not occurred.[1]

    • Solution 1: Try scratching the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites.[1][8]

    • Solution 2: Add a "seed crystal" – a tiny speck of the pure compound – to the cooled solution to initiate crystal growth.[7][8]

    • Solution 3: Cool the solution further in a salt-ice bath, which may help induce crystallization.[7]

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is becoming supersaturated at a temperature above the melting point of the solute (often due to high impurity levels or too-rapid cooling).[8][12]

    • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed system) to keep the compound soluble for longer during cooling.[8][12]

    • Solution 2: Allow the solution to cool much more slowly. You can insulate the flask or leave it on a hotplate that is turned off to achieve very gradual cooling.[12]

    • Solution 3: Consider purifying the material by another method first (e.g., passing through a small plug of silica gel) to remove impurities that may be inhibiting crystallization.[1]

Problem: The yield of recovered crystals is very low.

  • Possible Cause: Too much solvent was used, meaning a significant amount of the product remains dissolved in the mother liquor.[1][8]

    • Solution: Before discarding the filtrate (mother liquor), cool it further in an ice bath to see if more crystals form. You can also try evaporating some of the solvent from the filtrate and cooling again.

  • Possible Cause: The crystals were washed with too much cold solvent, or the washing solvent was not cold enough.

    • Solution: Always use a minimal amount of ice-cold solvent for washing the crystals on the filter.[1]

Problem: Crystallization happens too quickly, forming fine powder or needles.

  • Possible Cause: The solution is too concentrated or cooled too quickly, trapping impurities.[8]

    • Solution: Re-heat the flask to re-dissolve the solid. Add a small amount (1-2 mL) of extra hot solvent to slightly decrease the saturation level, then allow it to cool more slowly.[8]

Diagram: Troubleshooting Decision Tree

G Start Cooling Complete CheckCrystals Are there crystals? Start->CheckCrystals OiledOut Did it oil out? CheckCrystals->OiledOut No Success Success: Isolate Crystals CheckCrystals->Success Yes TooMuchSolvent Too much solvent? OiledOut->TooMuchSolvent No ReheatAddSolvent Re-heat, Add More Solvent & Cool Slowly OiledOut->ReheatAddSolvent Yes Evaporate Re-heat & Evaporate Some Solvent TooMuchSolvent->Evaporate Yes Induce Induce Nucleation: - Scratch Flask - Add Seed Crystal TooMuchSolvent->Induce No Evaporate->Start Then re-cool Induce->Start Then wait ConsiderChrom Consider Prior Purification (e.g., Column) ReheatAddSolvent->ConsiderChrom If fails again

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Validation & Comparative

Comparative Guide to Analytical Methods for Methyl 3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the characterization and quantification of Methyl 3-methoxythiophene-2-carboxylate. The information is compiled from publicly available data and general analytical practices for thiophene derivatives.

Introduction

This compound is a thiophene derivative with applications in organic synthesis and as a building block for pharmaceuticals. Accurate and reliable analytical methods are essential for its quality control, impurity profiling, and pharmacokinetic studies. This guide compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.

Data Presentation

The following tables summarize key quantitative data and typical experimental parameters for the analysis of this compound and related thiophene compounds.

Table 1: Chromatographic Methods Comparison

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation HPLC with UV or MS detectorGC with Mass Spectrometer
Typical Column Reversed-phase C18, 5 µm, 4.6 x 150 mmCapillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/Water gradientsHelium
Reported Retention Time 0.56 min (LC-MS)[1]Not specifically reported for this compound
Detection UV (typically 254 nm) or Mass Spectrometry (MS)Mass Spectrometry (Electron Ionization)
Primary Application Purity determination, quantification, reaction monitoringSeparation of volatile impurities, structural elucidation
Sample Requirements Soluble in mobile phaseVolatile or amenable to derivatization

Table 2: Spectroscopic Methods Comparison

ParameterNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Instrumentation NMR Spectrometer (e.g., 400 MHz)Mass Spectrometer (e.g., Quadrupole, TOF)
Sample Preparation Dissolved in a deuterated solvent (e.g., CDCl₃)Direct infusion or coupled with chromatography (GC/LC)
Information Obtained Detailed molecular structure, confirmation of functional groupsMolecular weight, fragmentation pattern, elemental composition (HRMS)
¹H NMR Data A ¹H NMR spectrum is publicly available.Not specifically reported for this compound.
¹³C NMR Data Not specifically reported for this compound.N/A
Primary Application Unambiguous structure elucidation and confirmationIdentification, molecular weight determination, structural information from fragmentation

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols for thiophene derivatives and may require optimization for this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. A UV detector is commonly used for detection of aromatic compounds like thiophenes.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for improved peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions for calibration.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standards and samples and record the chromatograms. Identify the peak corresponding to this compound by comparing the retention time with the standard. Quantify the analyte using a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds are then introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for identification.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Capillary column (e.g., HP-5ms, DB-5ms, or equivalent)

  • Mass spectrometer detector

Reagents:

  • Helium (carrier gas)

  • Solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)

  • Derivatization agent (optional, e.g., BSTFA for silylation if needed to improve volatility)

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in a suitable volatile solvent. If necessary, perform a derivatization step to increase volatility.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas flow: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass range: m/z 40-400

    • Source temperature: 230 °C

  • Analysis: Inject the sample. Identify this compound by its retention time and by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field. ¹H and ¹³C NMR are the most common types.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent in an NMR tube. Add a small amount of TMS.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the peaks in the ¹H spectrum and determine the chemical shifts relative to TMS. Assign the peaks to the corresponding protons and carbons in the molecule. A known ¹H NMR spectrum is available for comparison.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Acquisition & Processing cluster_results Results Sample Sample containing This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (for HPLC) or Derivatization (optional, for GC) Dissolution->Filtration NMR NMR Dissolution->NMR Sample Loading HPLC HPLC Filtration->HPLC Injection GCMS GC-MS Filtration->GCMS Injection Chromatogram Chromatogram (Retention Time, Peak Area) HPLC->Chromatogram GCMS->Chromatogram MassSpectrum Mass Spectrum (m/z, Fragmentation) GCMS->MassSpectrum NMRSpectrum NMR Spectrum (Chemical Shift, Coupling) NMR->NMRSpectrum Identification Identification Chromatogram->Identification Quantification Quantification Chromatogram->Quantification MassSpectrum->Identification StructureElucidation Structure Elucidation MassSpectrum->StructureElucidation NMRSpectrum->StructureElucidation

Caption: General experimental workflow for the analysis of this compound.

Alternative and Complementary Methods

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments, thus confirming the molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the molecule (e.g., ester carbonyl, C-O bonds, aromatic C-H).

  • Elemental Analysis: Provides the percentage composition of elements (C, H, S) in a pure sample, which can be used to verify the empirical formula.

Conclusion

The choice of analytical method for this compound depends on the specific requirements of the analysis. For routine purity and content determination, HPLC-UV is a robust and widely accessible technique. For structural confirmation and identification of unknown impurities, GC-MS and NMR spectroscopy are indispensable. A combination of these techniques is often employed to provide a comprehensive analytical characterization of the compound.

References

A Comparative Guide to Purity Analysis of Methyl 3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for determining the purity of Methyl 3-methoxythiophene-2-carboxylate, alongside alternative analytical methodologies. The selection of an appropriate analytical technique is critical for ensuring the quality and integrity of starting materials and intermediates in the synthesis of complex molecules.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and widely adopted technique for the separation and quantification of compounds in a mixture, making it highly suitable for purity analysis.[1] A typical reverse-phase HPLC (RP-HPLC) method is proposed here for the analysis of this compound.

Proposed Experimental Protocol: RP-HPLC

This protocol is a representative method based on common practices for the analysis of thiophene derivatives.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, column oven, and a quaternary pump.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both HPLC grade).

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the pure compound).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition (50:50 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of high-purity this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve for quantitative analysis.

Potential Impurities

While specific impurities for the synthesis of this compound are not detailed in the provided search results, potential impurities in the synthesis of related thiophene derivatives can include unreacted starting materials, intermediates, and by-products from side reactions. For instance, hydrolysis of the ester group could lead to the corresponding carboxylic acid. Other potential impurities could be structurally related thiophene derivatives formed during synthesis.[2][3]

Comparison of Analytical Methods for Purity Assessment

While HPLC is a primary tool for purity determination, other techniques offer complementary information. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable for the characterization and purity assessment of synthesized compounds.[4]

Performance Comparison
Parameter HPLC-UV GC-MS qNMR (Quantitative NMR)
Principle Differential partitioning between a stationary and mobile phase.Separation based on volatility and mass-to-charge ratio.Signal intensity is directly proportional to the number of nuclei.
Typical Sample Non-volatile, polar to moderately non-polar compounds.Volatile and thermally stable compounds.Soluble compounds, provides structural information.
Quantitation Excellent, requires a reference standard for calibration.Good, can provide semi-quantitative data without a standard.Excellent, can be a primary method not requiring a standard.
Impurity Detection Detects non-volatile impurities with a chromophore.Detects volatile and semi-volatile impurities.Detects impurities with NMR-active nuclei, structural elucidation.
Strengths Widely applicable, robust, high precision.High sensitivity, provides molecular weight and fragmentation data.Provides structural information, no chromatography needed.
Limitations Requires a chromophore for UV detection, co-elution can occur.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV-Vis Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Method_Comparison cluster_main Purity Analysis of this compound cluster_hplc_details HPLC Characteristics cluster_gcms_details GC-MS Characteristics cluster_nmr_details qNMR Characteristics hplc HPLC-UV (High Performance Liquid Chromatography) hplc_adv Non-volatile compounds hplc->hplc_adv hplc_quant Precise Quantitation hplc->hplc_quant gcms GC-MS (Gas Chromatography-Mass Spectrometry) gcms_adv Volatile compounds gcms->gcms_adv gcms_id Impurity Identification gcms->gcms_id nmr qNMR (Quantitative Nuclear Magnetic Resonance) nmr_adv Structural Information nmr->nmr_adv nmr_quant Primary Method nmr->nmr_quant

References

A Comparative Guide to the GC-MS Characterization of Methyl 3-methoxythiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of Methyl 3-methoxythiophene-2-carboxylate and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). It offers a comparative analysis with alternative techniques and includes detailed experimental protocols and expected fragmentation patterns to support research and drug development activities.

Introduction to Analytical Techniques

The characterization of thiophene derivatives is crucial in various fields, including medicinal chemistry and material science, due to their diverse biological and electronic properties. While several analytical techniques can be employed, GC-MS stands out for its high sensitivity and ability to provide structural information through fragmentation analysis. This guide focuses on GC-MS while also providing a comparative look at other valuable methods such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

GC-MS Analysis of this compound Derivatives

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound and its derivatives, GC-MS provides crucial information on their purity, molecular weight, and structure.

Experimental Protocol for GC-MS Analysis

A typical GC-MS protocol for the analysis of this compound derivatives is outlined below.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer is commonly used.

GC Conditions:

  • Column: A non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5-10 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Scan Mode: Full scan to obtain the complete mass spectrum.

Expected GC-MS Data

The following table summarizes the expected GC-MS data for this compound based on its structure and data from related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Retention IndexKey Mass Fragments (m/z)
This compoundC₇H₈O₃S172.201300 - 1500 (on a standard non-polar column)172 (M+), 141 (M-OCH₃)⁺, 113 (M-COOCH₃)⁺, 99, 71

Note: The retention index is an estimated value and can vary depending on the specific GC column and conditions used.

Fragmentation Pattern Analysis

The mass spectrum of this compound is expected to show a distinct fragmentation pattern under electron ionization. The molecular ion peak (M+) at m/z 172 should be observable. Key fragmentation pathways likely include the loss of the methoxy group (-OCH₃) to yield a fragment at m/z 141, and the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a fragment at m/z 113. Further fragmentation of the thiophene ring can also be expected.

A study on substituted thiophene-2-carboxylic acids revealed that 3-methoxy-thiophene-2-carboxylic acid exhibits an "ortho-effect," leading to the elimination of a water molecule.[1] While this is for the carboxylic acid, a similar interaction between the adjacent methoxy and carboxylate groups in the methyl ester might influence its fragmentation pattern.

Fragmentation_Pattern M This compound (m/z = 172) F1 [M - OCH₃]⁺ (m/z = 141) M->F1 - OCH₃ F2 [M - COOCH₃]⁺ (m/z = 113) M->F2 - COOCH₃ F3 Further Fragments F1->F3 F2->F3

Figure 1: Expected fragmentation pathway for this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is a primary tool, other techniques offer complementary information for a comprehensive characterization.

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by volatility and polarity, detection by mass-to-charge ratio.High sensitivity, provides structural information, excellent for volatile compounds.Requires derivatization for non-volatile compounds, thermal degradation of labile molecules can occur.
HPLC-MS Separation by partitioning between a mobile and stationary phase, detection by mass-to-charge ratio.Suitable for non-volatile and thermally labile compounds, wide applicability.Lower resolution than GC for some compounds, potential for matrix effects.
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field.Provides detailed structural elucidation, non-destructive.Lower sensitivity than MS, requires higher sample concentrations, complex spectra for mixtures.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides information on functional groups, fast and non-destructive.Limited structural information for complex molecules, not suitable for quantification.

Experimental Workflow

The general workflow for the analysis of this compound derivatives using GC-MS involves several key steps, from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Methyl 3-methoxythiophene- 2-carboxylate derivatives Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (if necessary) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Spectral Library Search DataAcquisition->LibrarySearch Interpretation Manual Interpretation DataAcquisition->Interpretation Report Final Report LibrarySearch->Report Interpretation->Report

References

Confirming the Structure of Methyl 3-methoxythiophene-2-carboxylate by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the expected ¹H and ¹³C NMR spectral data for Methyl 3-methoxythiophene-2-carboxylate against established data for similar thiophene derivatives, offering a framework for structural verification.

Introduction

This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Its unambiguous structural confirmation is paramount for ensuring the reliability of subsequent experimental work. This guide details the expected NMR spectral characteristics of the target molecule and compares them with literature data for analogous compounds to provide a robust method for its structural verification.

Predicted NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, this guide presents a detailed prediction based on the analysis of substituent effects on the thiophene ring. The expected chemical shifts for the protons and carbons are derived from data for 3-methoxythiophene and various methyl thiophenecarboxylates.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals: two doublets for the thiophene ring protons and two singlets for the methyl groups of the ester and methoxy substituents.

  • Thiophene Protons (H-4 and H-5): The protons on the thiophene ring at positions 4 and 5 will appear as two distinct doublets due to coupling with each other. The electron-donating methoxy group at position 3 will shield these protons, while the electron-withdrawing methyl carboxylate group at position 2 will have a deshielding effect. The proton at H-5 is expected to be further downfield than H-4.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet.

  • Methyl Ester Protons (-COOCH₃): The three protons of the methyl ester group will also present as a sharp singlet, typically in a different region from the methoxy protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The chemical shifts of the thiophene ring carbons are particularly sensitive to the electronic effects of the substituents.

  • Thiophene Ring Carbons (C-2, C-3, C-4, C-5): The carbon C-3, directly attached to the electron-donating methoxy group, is expected to be significantly shielded and appear at a lower chemical shift. Conversely, C-2, bonded to the electron-withdrawing carboxylate group, will be deshielded. The chemical shifts of C-4 and C-5 will also be influenced by the substituents.

  • Carbonyl Carbon (-COO-): The carbonyl carbon of the methyl ester will appear at a characteristic downfield chemical shift.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will have a typical chemical shift for an sp³ carbon attached to an oxygen atom.

  • Methyl Ester Carbon (-COOCH₃): The carbon of the methyl group of the ester will appear in the aliphatic region of the spectrum.

Comparative Data Analysis

To substantiate the predicted chemical shifts, a comparison with known NMR data of structurally related compounds is essential.

Proton/Carbon Predicted Chemical Shift (ppm) for this compound Reported Chemical Shift (ppm) for 3-methoxythiophene Reported Chemical Shift (ppm) for Methyl thiophene-2-carboxylate
¹H NMR
H-4~6.8 - 7.0 (d)6.73 (dd)7.14 (dd)
H-5~7.4 - 7.6 (d)7.14 (dd)7.82 (dd)
-OCH₃~3.9 (s)3.77 (s)-
-COOCH₃~3.8 (s)-3.89 (s)
¹³C NMR
C-2~130 - 135124.2133.6
C-3~155 - 160157.8133.5
C-4~110 - 115101.9127.7
C-5~125 - 130124.8132.3
-COO-~162 - 165-162.7
-OCH₃~58 - 6257.5-
-COOCH₃~51 - 53-52.1

Note: The predicted values are estimates and may vary depending on the solvent and experimental conditions. The reported values are taken from various literature sources.

Experimental Protocol

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will likely be necessary to achieve a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign the proton and carbon signals and confirm the connectivity within the molecule.

Logical Workflow for Structure Confirmation

The process of confirming the structure of this compound using NMR can be visualized as a logical workflow.

structure_confirmation cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation cluster_confirmation Conclusion synthesis Synthesize Compound purification Purify Compound synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep acquire_1H Acquire ¹H NMR sample_prep->acquire_1H acquire_13C Acquire ¹³C NMR sample_prep->acquire_13C acquire_2D Acquire 2D NMR (Optional) sample_prep->acquire_2D assign_signals Assign Signals acquire_1H->assign_signals acquire_13C->assign_signals acquire_2D->assign_signals predict_shifts Predict Chemical Shifts compare_data Compare with Literature predict_shifts->compare_data structure_confirmed Structure Confirmed compare_data->structure_confirmed Data Matches Prediction structure_inconsistent Structure Inconsistent compare_data->structure_inconsistent Data Discrepancies assign_signals->compare_data

Figure 1: Workflow for the structural confirmation of this compound by NMR.

Conclusion

By comparing the experimentally obtained ¹H and ¹³C NMR spectra of a synthesized compound with the predicted values and data from analogous structures presented in this guide, researchers can confidently confirm the identity and purity of this compound. The systematic approach outlined, from sample preparation to data interpretation, provides a reliable framework for the structural elucidation of this and other novel chemical entities. The use of 2D NMR techniques is highly recommended for unambiguous assignment and to provide the highest level of confidence in the structural determination.

A Comparative Analysis of the Reactivity of Methyl 3-methoxythiophene-2-carboxylate and Other Thiophene Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Methyl 3-methoxythiophene-2-carboxylate with other common thiophene esters, namely Methyl thiophene-2-carboxylate and Methyl thiophene-3-carboxylate. The information presented is supported by available experimental data to assist researchers in selecting the appropriate thiophene derivative for their synthetic needs.

Introduction to Thiophene Ester Reactivity

Thiophene and its derivatives are aromatic heterocyclic compounds that play a significant role as building blocks in the synthesis of pharmaceuticals and functional materials. The reactivity of the thiophene ring is influenced by the nature and position of its substituents. Ester functional groups, such as the methoxycarbonyl group, are generally deactivating towards electrophilic aromatic substitution due to their electron-withdrawing nature. However, the presence of an electron-donating group, like a methoxy group, can significantly modulate the reactivity and regioselectivity of these reactions. This guide focuses on comparing the reactivity of this compound, which possesses both an activating and a deactivating group, with simpler thiophene esters.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. The electron-donating methoxy group at the 3-position in this compound is expected to activate the thiophene ring towards electrophiles, counteracting the deactivating effect of the ester group at the 2-position. This activation is most pronounced at the positions ortho and para to the methoxy group. In the case of the thiophene ring, this directs electrophilic attack primarily to the 5-position.

Vilsmeier-Haack Reaction (Formylation)

The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring. It is a mild electrophilic substitution reaction.

General Reaction Scheme:

ThiopheneEster Thiophene Ester FormylatedProduct Formylated Thiophene Ester ThiopheneEster->FormylatedProduct Electrophilic Aromatic Substitution VilsmeierReagent POCl₃, DMF Aldehyde Aldehyde Product FormylatedProduct->Aldehyde Hydrolysis Hydrolysis H₂O

Figure 1: General workflow of the Vilsmeier-Haack reaction on a thiophene ester.

Comparative Data:

CompoundExpected Relative Reactivity in Vilsmeier-Haack Reaction
This compoundHighest
Methyl thiophene-2-carboxylateIntermediate
Methyl thiophene-3-carboxylateLowest

Experimental Protocol: Vilsmeier-Haack Formylation of an Activated Thiophene Derivative (General Procedure)

  • Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride drying tube, place phosphorus oxychloride (POCl₃) in an appropriate solvent like dichloromethane (DCM) or 1,2-dichloroethane.

  • Formation of Vilsmeier Reagent: Cool the flask in an ice bath and add N,N-dimethylformamide (DMF) dropwise with stirring. Allow the mixture to stir at room temperature for approximately 30 minutes to form the Vilsmeier reagent.

  • Reaction with Thiophene Ester: Dissolve the thiophene ester in the same solvent and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to a specified temperature (e.g., 50-80°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with an aqueous solution of sodium hydroxide or sodium carbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nucleophilic Substitution Reactions

The ester group in thiophene esters is susceptible to nucleophilic attack, most notably hydrolysis (saponification). The rate of this reaction can be influenced by the electronic effects of other substituents on the thiophene ring.

Saponification (Alkaline Hydrolysis)

Saponification is the hydrolysis of an ester in the presence of a base to yield a carboxylate salt and an alcohol.

General Reaction Scheme:

ThiopheneEster Thiophene Ester Intermediate Tetrahedral Intermediate ThiopheneEster->Intermediate Nucleophilic Attack Base Aqueous Base (e.g., NaOH, KOH) Carboxylate Thiophene Carboxylate Intermediate->Carboxylate Methanol Methanol Intermediate->Methanol

Figure 2: Simplified mechanism of saponification of a methyl thiophene ester.

Comparative Reactivity:

The electron-donating methoxy group in this compound is expected to slightly decrease the electrophilicity of the ester's carbonyl carbon, thereby slowing down the rate of nucleophilic attack compared to Methyl thiophene-2-carboxylate. The position of the ester group also plays a crucial role; the ester at the 2-position is generally more reactive than at the 3-position due to the electronic influence of the sulfur atom.

CompoundExpected Relative Rate of Saponification
Methyl thiophene-2-carboxylateHighest
This compoundIntermediate
Methyl thiophene-3-carboxylateLowest

Experimental Protocol: Saponification of a Thiophene Ester (General Procedure)

  • Reaction Setup: Dissolve the thiophene ester in a suitable solvent, such as methanol or a mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Add an aqueous solution of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH) (usually 1.5 to 2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat it to reflux for a period of time, monitoring the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.

  • Acidification: Dilute the residue with water and acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Isolation: Collect the precipitated solid by filtration, wash it with cold water, and dry it. If the product is not a solid, extract the aqueous layer with an organic solvent. Dry the organic extract and remove the solvent to obtain the carboxylic acid.

Conclusion

The reactivity of this compound is a balance between the activating effect of the 3-methoxy group and the deactivating effect of the 2-methoxycarbonyl group. In electrophilic aromatic substitution reactions, the activating methoxy group dominates, rendering the thiophene ring more reactive than unsubstituted thiophene esters and directing substitution to the 5-position. Conversely, in nucleophilic substitution at the ester carbonyl, the electron-donating nature of the methoxy group is expected to slightly decrease the reaction rate compared to Methyl thiophene-2-carboxylate. The choice of thiophene ester for a particular synthetic application should therefore be guided by the desired reaction type and regioselectivity. For electrophilic functionalization, this compound offers enhanced reactivity, while for transformations involving the ester, its reactivity is comparable to or slightly less than that of Methyl thiophene-2-carboxylate. Further quantitative kinetic studies are needed to provide a more precise comparison of the reaction rates.

A Comparative Guide to Alternative Starting Materials for the Synthesis of Functionalized Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its functionalized derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials science applications. The selection of an appropriate synthetic strategy is paramount for achieving desired substitution patterns and optimal yields. This guide provides an objective comparison of prominent alternative starting materials and classical named reactions for the synthesis of functionalized thiophenes, supported by experimental data and detailed protocols.

Comparison of Synthetic Methodologies

The following table summarizes the key aspects of four classical methods for thiophene synthesis, offering a comparative overview of their starting materials, typical reaction conditions, and reported yields.

Synthesis MethodStarting MaterialsKey Reagents & ConditionsTypical YieldsAdvantagesLimitations
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsPhosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent; Heat60-90%Good yields for a variety of substituted thiophenes.Requires access to 1,4-dicarbonyl precursors; can produce furan byproducts.[1]
Gewald Synthesis Ketone/Aldehyde, α-CyanoesterElemental sulfur, Base (e.g., morpholine, triethylamine)60-95%Multicomponent reaction, high atom economy, straightforward access to 2-aminothiophenes.[2]Primarily limited to the synthesis of 2-aminothiophene derivatives.
Fiesselmann Synthesis α,β-Acetylenic esters, Thioglycolic acid derivativesBase (e.g., sodium ethoxide)65-95%Excellent regiocontrol for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives.[3][4]Limited to specific substitution patterns.[3]
Hinsberg Synthesis 1,2-Dicarbonyl compounds, Diethyl thiodiacetateBase (e.g., sodium ethoxide)VariableProvides access to 3,4-disubstituted thiophene-2,5-dicarbonyls.[5]Can be limited by the availability of α-diketones and may require subsequent hydrolysis steps.[1]

Experimental Protocols

The following are detailed experimental procedures for the synthesis of representative functionalized thiophenes using the compared methods.

Paal-Knorr Thiophene Synthesis

This method provides a robust route to various substituted thiophenes from 1,4-dicarbonyl compounds.[6][7]

Synthesis of 2,5-Dimethylthiophene from 2,5-Hexanedione

  • Materials: 2,5-Hexanedione, Phosphorus pentasulfide (P₄S₁₀), solvent (e.g., toluene or xylene).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2,5-hexanedione (1 equivalent) and phosphorus pentasulfide (0.5 equivalents) in a suitable solvent is prepared.

    • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any solid residues.

    • The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by distillation or column chromatography to yield 2,5-dimethylthiophene.

  • Expected Yield: ~70%[1]

Gewald Aminothiophene Synthesis

A versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[2][8]

Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Materials: Cyclohexanone, Ethyl cyanoacetate, Elemental sulfur, Morpholine, Ethanol.

  • Procedure:

    • To a stirred mixture of cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in ethanol, add morpholine (1.0 eq) dropwise.

    • Heat the reaction mixture at 50°C for 2 hours.

    • After cooling to room temperature, the precipitated product is collected by filtration.

    • The solid is washed with cold ethanol and dried to afford the desired product.

  • Expected Yield: High yields are typically obtained.

Fiesselmann Thiophene Synthesis

This synthesis is particularly useful for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives with high regioselectivity.[3][4]

Synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate

  • Materials: Ethyl 3-phenylpropiolate, Ethyl thioglycolate, Sodium ethoxide, Ethanol.

  • Procedure:

    • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl thioglycolate at 0-5°C.

    • After stirring for 15 minutes, a solution of ethyl 3-phenylpropiolate in absolute ethanol is added dropwise.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The solvent is evaporated, and the residue is dissolved in water and acidified with dilute hydrochloric acid.

    • The precipitated product is filtered, washed with water, and recrystallized from ethanol.

  • Expected Yield: Good to excellent yields are generally achieved.

Hinsberg Thiophene Synthesis

This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate to yield substituted thiophenes.[1][9]

Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate

  • Materials: Benzil, Diethyl thiodiacetate, Sodium ethoxide, Ethanol.

  • Procedure:

    • A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol.

    • To this solution, a mixture of benzil (1.0 eq) and diethyl thiodiacetate (1.0 eq) is added.

    • The reaction mixture is heated at reflux for several hours.

    • After cooling, the mixture is poured into water and acidified.

    • The precipitated crude product is collected by filtration and can be further purified by recrystallization.

  • Expected Yield: Yields can be variable depending on the substrate and reaction conditions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described.

Paal_Knorr_Synthesis start 1,4-Dicarbonyl Compound intermediate Thionation & Cyclization start->intermediate Heat reagent P₄S₁₀ or Lawesson's Reagent reagent->intermediate product Functionalized Thiophene intermediate->product Dehydration

Paal-Knorr Synthesis Workflow.

Gewald_Synthesis ketone Ketone/ Aldehyde mcr Multicomponent Condensation ketone->mcr cyanoester α-Cyanoester cyanoester->mcr sulfur Elemental Sulfur sulfur->mcr base Base base->mcr product 2-Aminothiophene Derivative mcr->product

Gewald Synthesis Workflow.

Fiesselmann_Synthesis alkyne α,β-Acetylenic Ester condensation Condensation & Cyclization alkyne->condensation thio_acid Thioglycolic Acid Derivative thio_acid->condensation base Base base->condensation product 3-Hydroxy-2-thiophene carboxylic Acid Derivative condensation->product

Fiesselmann Synthesis Workflow.

Hinsberg_Synthesis diketone 1,2-Dicarbonyl Compound condensation Double Aldol Condensation diketone->condensation thiodiacetate Diethyl Thiodiacetate thiodiacetate->condensation base Base base->condensation product Thiophene-2,5- dicarbonyl Derivative condensation->product

Hinsberg Synthesis Workflow.

References

A Comparative Guide to the X-ray Crystallography of Thiophene Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of substituted thiophene carboxylate derivatives. This data allows for a direct comparison of how different substituents on the thiophene ring influence the crystal packing and molecular geometry.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
Methyl 3-aminothiophene-2-carboxylateC₆H₇NO₂SMonoclinicP2₁/c13.931(3)7.654(2)21.033(4)96.89(3)2229.1(8)12[1][2]
5-(Methoxycarbonyl)thiophene-2-carboxylic acidC₇H₆O₄STriclinicP-15.679(1)7.394(2)10.160(2)82.28(3)402.9(2)2[3]
Ethyl 2-amino-4-methylthiophene-3-carboxylateC₈H₁₁NO₂SMonoclinicP2₁/n10.379(1)12.081(1)15.680(2)90.73(1)1965.8(4)8[4]

Experimental Protocols

The methodologies for the synthesis, crystallization, and X-ray diffraction analysis are critical for reproducing and building upon existing research. Below are generalized protocols based on common practices reported for thiophene derivatives.

Synthesis and Crystallization

The synthesis of thiophene carboxylate derivatives often involves multi-step reactions. For instance, the Gewald reaction is a common method for preparing 2-aminothiophenes.[5]

General Synthesis of a Substituted Thiophene Carboxylate:

  • Reaction Setup: A mixture of a β-ketoester (or a related active methylene compound), a cyano compound (like ethyl cyanoacetate), and elemental sulfur is prepared in a suitable solvent, such as ethanol.

  • Base Addition: A base, typically a secondary amine like diethylamine, is added dropwise to the reaction mixture.[5]

  • Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 40–50°C) for several hours.[5]

  • Workup: After the reaction is complete, the mixture is quenched with cold water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.[4]

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. Common solvents for this process include ethanol or ethyl acetate.[1][4]

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: X-ray intensity data are collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic radiation source (e.g., Mo Kα).[6]

  • Data Reduction: The collected data are processed for cell refinement and data reduction.[6]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares techniques. Software such as SHELXS and SHELXL are commonly used for this purpose.[4][6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of thiophene derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis start Starting Materials reaction Chemical Reaction (e.g., Gewald Reaction) start->reaction workup Reaction Workup (Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystal Formation evaporation->crystals data_collection X-ray Data Collection crystals->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Workflow from synthesis to crystallographic analysis.

References

"comparative study of different catalysts for Suzuki coupling with thiophenes"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Suzuki Coupling with Thiophenes

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials. Thiophene-containing structures are particularly prevalent, and the choice of catalyst for their synthesis via Suzuki coupling is critical to achieving high yields and reaction efficiency. This guide offers a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of thiophene derivatives, supported by experimental data from the literature.

Catalyst Performance Comparison

The selection of an appropriate catalyst system is highly dependent on the specific thiophene substrate, including the nature and position of the leaving group (e.g., bromine, chlorine) and other substituents on the thiophene ring. Below is a summary of the performance of several common palladium catalysts in the Suzuki coupling of various thiophenes.

Catalyst SystemThiophene SubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 2,5-Dibromo-3-hexylthiophene6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[1]
2,5-Dibromo-3-methylthiopheneNot SpecifiedK₂CO₃1,4-DioxaneNot SpecifiedNot SpecifiedLow to Moderate (27-63%)[2]
2-Bromo-5-(2-ethylhexyl)thiophene1-5K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O80-10012-24Not Specified[3]
Pd(dppf)Cl₂ General Dihaloarene3Na₂CO₃Toluene/H₂O110-11512-1890-98[1]
Pd(OAc)₂ / SPhos 2-Bromothiophene2 (Pd), 4 (SPhos)K₃PO₄Toluene/THF/H₂O80-100Not SpecifiedNot Specified[4]
(5-formylthiophen-2-yl)boronic acid2 (Pd), 4 (SPhos)K₂CO₃Dioxane/H₂O803~85 (conversion)[5]
XPhos Pd G4 (5-formylthiophen-2-yl)boronic acid2K₂CO₃Dioxane40< 0.5>95 (conversion)[5]
PEPPSI-IPr 2-chlorothiophene0.5K₃PO₄Dioxane/H₂O80287[6]

Note: "Moderate to Good" and "Low to Moderate" are qualitative descriptions from the source papers where specific percentage ranges were not provided for all derivatives. The yields are highly dependent on the specific arylboronic acid used in the coupling reaction.

Catalytic Cycle and Experimental Workflow

To better understand the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a generalized experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle for Suzuki-Miyaura Cross-Coupling Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition R¹-X Pd(0)L2->Oxidative_Addition R1-Pd(II)-X_L2 R¹-Pd(II)(X)L₂ Oxidative_Addition->R1-Pd(II)-X_L2 Transmetalation Transmetalation R²-B(OR)₂ R1-Pd(II)-X_L2->Transmetalation Base R1-Pd(II)-R2_L2 R¹-Pd(II)(R²)L₂ Transmetalation->R1-Pd(II)-R2_L2 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product R¹-R² Reductive_Elimination->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow Generalized Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reagents Combine Thiophene Halide, Boronic Acid, and Base Add_Catalyst Add Palladium Catalyst and Ligand Combine_Reagents->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar/N₂) Add_Solvent->Inert_Atmosphere Heat_Stir Heat and Stir (Monitor by TLC/GC) Inert_Atmosphere->Heat_Stir Cool Cool to Room Temp. Heat_Stir->Cool Aqueous_Workup Aqueous Work-up and Extraction Cool->Aqueous_Workup Dry_Concentrate Dry and Concentrate Organic Layer Aqueous_Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Final_Product Characterize Final Product (NMR, MS, etc.) Purify->Final_Product

Caption: A generalized experimental workflow for Suzuki coupling reactions.

Experimental Protocols

Detailed methodologies for Suzuki-Miyaura cross-coupling reactions using two common and a more modern catalyst system are provided below.

Protocol 1: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

This is a widely used and robust protocol for a variety of Suzuki coupling reactions, particularly with aryl bromides.[1]

  • Materials:

    • Dibromothiophene derivative (e.g., 2,5-dibromo-3-hexylthiophene) (1.0 mmol)

    • Arylboronic acid (2.2-2.5 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-6 mol%)

    • Potassium phosphate (K₃PO₄) (4.0 mmol)

    • 1,4-Dioxane and Water (degassed, typically in a 4:1 ratio)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., argon), add the dibromothiophene, the arylboronic acid, and potassium phosphate.

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Add the degassed solvent mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

    • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

This catalyst system is often favored for its high activity and stability, particularly with more challenging substrates.[1]

  • Materials:

    • Dibromothiophene derivative (1.0 mmol)

    • Arylboronic acid (2.2 mmol)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

    • Sodium carbonate (Na₂CO₃) (2 M aqueous solution)

    • Toluene (degassed)

  • Procedure:

    • In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, dissolve the dibromothiophene and the arylboronic acid in toluene.

    • Add the aqueous solution of sodium carbonate.

    • Add the palladium catalyst, Pd(dppf)Cl₂.

    • Seal the tube or heat the flask to 110-115 °C and stir vigorously for 12-18 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the mixture with an organic solvent and filter through celite to remove the catalyst.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sulfate.

    • Concentrate the solvent and purify the residue by column chromatography.

Protocol 3: Suzuki Coupling using PEPPSI-IPr Catalyst

N-Heterocyclic Carbene (NHC) ligated catalysts like PEPPSI-IPr are known for their high efficiency, especially with less reactive aryl chlorides.[6]

  • Materials:

    • 2-Chlorothiophene (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride) (0.5 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • 1,4-Dioxane and Water (degassed, 3:1 ratio)

  • Procedure:

    • In a reaction vessel, combine 2-chlorothiophene, phenylboronic acid, and potassium phosphate.

    • Add the PEPPSI-IPr catalyst.

    • Purge the vessel with an inert gas (e.g., argon).

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction to 80 °C and stir for 2 hours.

    • Monitor the reaction to completion by GC-MS or TLC.

    • Follow a standard aqueous work-up and extraction procedure as described in the previous protocols.

    • Purify the product via column chromatography.

References

A Comparative Guide to the Synthesis of Methyl 3-methoxythiophene-2-carboxylate: A Novel Route vs. a Traditional Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of a novel synthetic route to Methyl 3-methoxythiophene-2-carboxylate, a valuable building block in medicinal chemistry, against a more established, traditional method. We present a side-by-side analysis of their reaction parameters, performance, and experimental protocols to aid in the selection of the most suitable method for your research and development needs.

Executive Summary

This guide evaluates two distinct synthetic pathways to this compound. The novel approach, reported by Corral and Lissavetzky, utilizes the direct O-methylation of methyl 3-hydroxythiophene-2-carboxylate. This is compared against the established Gronowitz method, a copper-catalyzed Williamson ether synthesis starting from methyl 3-bromothiophene-2-carboxylate. The newer method offers a significant advantage in terms of yield and milder reaction conditions, while the traditional route remains a viable, albeit potentially lower-yielding, alternative.

Data Presentation: A Head-to-Head Comparison

ParameterNovel Route (O-methylation)Established Route (Gronowitz Method)
Starting Material Methyl 3-hydroxythiophene-2-carboxylateMethyl 3-bromothiophene-2-carboxylate
Key Reagents Dimethyl sulfate, Anhydrous potassium carbonateSodium methoxide, Copper(I) iodide
Solvent AcetoneMethanol/DMF
Reaction Temperature Reflux (Boiling Acetone)120 °C
Reaction Time 12 hoursNot explicitly stated
Yield 98%[1]45%
Catalyst None requiredCopper(I) iodide

Reaction Pathways

The two synthetic routes are depicted below, illustrating the transformation from starting material to the final product.

Synthetic_Routes Comparison of Synthetic Routes cluster_0 Novel Route: O-Methylation cluster_1 Established Route: Gronowitz Method start_novel Methyl 3-hydroxythiophene-2-carboxylate reagents_novel Dimethyl sulfate, K2CO3, Acetone, Reflux start_novel->reagents_novel Yield: 98% product_novel This compound reagents_novel->product_novel start_established Methyl 3-bromothiophene-2-carboxylate reagents_established Sodium methoxide, CuI, Methanol/DMF, 120 °C start_established->reagents_established Yield: 45% product_established This compound reagents_established->product_established

A comparison of the novel O-methylation and established Gronowitz synthetic routes.

Experimental Protocols

Novel Synthetic Route: O-Methylation of Methyl 3-hydroxythiophene-2-carboxylate[1]

This procedure is based on the method described by Corral and Lissavetzky.

Materials:

  • Methyl 3-hydroxythiophene-2-carboxylate (0.1 mol)

  • Dimethyl sulfate (0.12 mol, 13.2 g)

  • Anhydrous potassium carbonate (0.12 mol, 16.6 g)

  • Acetone (200 ml)

  • Dichloromethane (CH2Cl2)

  • Water

Procedure:

  • A mixture of methyl 3-hydroxythiophene-2-carboxylate (0.1 mol) and anhydrous potassium carbonate (0.12 mol) in acetone (200 ml) is prepared.

  • Dimethyl sulfate (0.12 mol) is added to the stirred mixture.

  • The reaction mixture is heated at reflux temperature for 12 hours.

  • After the reaction is complete, the solvent is evaporated to dryness.

  • The residue is treated with water and the product is extracted with dichloromethane (200 ml).

  • Evaporation of the organic solvent in vacuo yields this compound.

Reported Yield: 98%[1]

Established Synthetic Route: Gronowitz Method (Copper-Catalyzed Methoxylation)

This protocol is a representative procedure for the copper-catalyzed methoxylation of an aryl bromide.

Materials:

  • Methyl 3-bromothiophene-2-carboxylate

  • Sodium methoxide

  • Copper(I) iodide (CuI)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of methyl 3-bromothiophene-2-carboxylate in a mixture of methanol and DMF, sodium methoxide and a catalytic amount of copper(I) iodide are added.

  • The reaction mixture is heated to 120 °C and stirred until the reaction is complete (monitored by TLC or GC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford this compound.

Reported Yield: 45%

Logical Workflow for Method Selection

The following diagram outlines a logical workflow for selecting the appropriate synthetic route based on key project requirements.

Method_Selection_Workflow A Primary Goal? B High Yield A->B C Cost-Effectiveness/ Starting Material Availability A->C D Select Novel Route (O-Methylation) B->D Yes E Evaluate Availability and Cost of Methyl 3-hydroxythiophene-2-carboxylate B->E No F Evaluate Availability and Cost of Methyl 3-bromothiophene-2-carboxylate C->F E->D Available and cost-effective E->F Not readily available or too expensive G Select Established Route (Gronowitz Method) F->G More readily available/cheaper

Decision workflow for selecting a synthetic route.

Conclusion

The validation of this new synthetic route provides a highly efficient and high-yielding alternative to the traditional Gronowitz method for the synthesis of this compound. For researchers prioritizing yield and milder reaction conditions, the O-methylation of methyl 3-hydroxythiophene-2-carboxylate is the superior choice. However, the established copper-catalyzed route remains a viable option, particularly if the starting bromo-substituted thiophene is more readily available or cost-effective. The selection of the optimal route will ultimately depend on the specific priorities and constraints of the research or development project.

References

A Spectroscopic Comparison of Methyl 3-methoxythiophene-2-carboxylate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences between isomers is paramount for compound identification, characterization, and ensuring the purity of synthesized molecules. This guide provides a detailed spectroscopic comparison of Methyl 3-methoxythiophene-2-carboxylate and its positional isomers, offering insights into how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be employed to distinguish between these closely related compounds.

This comparative analysis is based on established spectroscopic principles and data from related thiophene derivatives, providing a predictive framework for identifying these specific isomers. While direct experimental data for each isomer is not exhaustively available in the public domain, this guide serves as a robust predictive tool for their characterization.

Isomers of Methyl Methoxythiophene Carboxylate

The primary isomers of interest, all with the molecular formula C₇H₈O₃S, are positional isomers where the methoxy (-OCH₃) and methyl carboxylate (-COOCH₃) groups are situated at different positions on the thiophene ring. The key isomers for comparison are:

  • This compound

  • Methyl 4-methoxythiophene-2-carboxylate

  • Methyl 5-methoxythiophene-2-carboxylate

  • Methyl 2-methoxythiophene-3-carboxylate

  • Methyl 4-methoxythiophene-3-carboxylate

  • Methyl 5-methoxythiophene-3-carboxylate

Predicted Spectroscopic Data for Comparison

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for the isomers of Methyl Methoxythiophene Carboxylate. These predictions are based on the analysis of substituent effects on the thiophene ring and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

IsomerH-ring-OCH₃-COOCH₃
This compound δ ~7.5 (d, 1H), ~6.9 (d, 1H)δ ~3.9 (s, 3H)δ ~3.8 (s, 3H)
Methyl 4-methoxythiophene-2-carboxylate δ ~7.8 (d, 1H), ~7.1 (d, 1H)δ ~3.9 (s, 3H)δ ~3.8 (s, 3H)
Methyl 5-methoxythiophene-2-carboxylate δ ~7.6 (d, 1H), ~6.4 (d, 1H)δ ~4.0 (s, 3H)δ ~3.8 (s, 3H)
Methyl 2-methoxythiophene-3-carboxylate δ ~7.2 (d, 1H), ~7.0 (d, 1H)δ ~4.0 (s, 3H)δ ~3.8 (s, 3H)
Methyl 4-methoxythiophene-3-carboxylate δ ~8.1 (s, 1H), ~7.0 (s, 1H)δ ~3.9 (s, 3H)δ ~3.8 (s, 3H)
Methyl 5-methoxythiophene-3-carboxylate δ ~7.9 (s, 1H), ~6.8 (s, 1H)δ ~4.0 (s, 3H)δ ~3.8 (s, 3H)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

IsomerC=OC-S (ring)C-O (ring)C-ring-OCH₃-COOCH₃
This compound δ ~163δ ~120, ~130δ ~160δ ~115, ~125δ ~60δ ~52
Methyl 4-methoxythiophene-2-carboxylate δ ~162δ ~125, ~140δ ~158δ ~110, ~128δ ~58δ ~52
Methyl 5-methoxythiophene-2-carboxylate δ ~162δ ~135, ~145δ ~170δ ~110, ~125δ ~62δ ~52
Methyl 2-methoxythiophene-3-carboxylate δ ~164δ ~120, ~130δ ~165δ ~110, ~128δ ~61δ ~52
Methyl 4-methoxythiophene-3-carboxylate δ ~164δ ~125, ~140δ ~155δ ~118, ~122δ ~58δ ~52
Methyl 5-methoxythiophene-3-carboxylate δ ~164δ ~130, ~150δ ~168δ ~112, ~120δ ~62δ ~52

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

IsomerC=O StretchC-O Stretch (Ester)C-O Stretch (Ether)Thiophene Ring Vibrations
All Isomers ~1710-1730~1250-1300~1050-1150~1400-1550, ~700-850

Table 4: Predicted Mass Spectrometry Data

IsomerMolecular Ion (M⁺)Key Fragmentation Ions
All Isomers m/z 172m/z 141 ([M-OCH₃]⁺), m/z 113 ([M-COOCH₃]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be filtered into a clean NMR tube to a depth of about 4-5 cm. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for volatile compounds and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of the this compound isomers.

Spectroscopic_Workflow Workflow for Isomer Comparison cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_identification Conclusion Synthesis Synthesis of Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Identify Functional Group Vibrations IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Structure Confirmation Comparison->Identification Logical_Relationships Spectroscopic Data to Structure Correlation cluster_data_points Observed Spectroscopic Data cluster_structural_info Deduced Structural Information cluster_isomer_id Isomer Identification H_Shifts 1H NMR Chemical Shifts (Aromatic Protons) Electronic_Effects Electronic Environment of Ring Protons/Carbons H_Shifts->Electronic_Effects H_Coupling 1H-1H Coupling Constants (J-values) Substituent_Position Relative Positions of -OCH3 and -COOCH3 H_Coupling->Substituent_Position C_Shifts 13C NMR Chemical Shifts (Ring Carbons) C_Shifts->Electronic_Effects IR_Bands IR C-H out-of-plane bending patterns IR_Bands->Substituent_Position MS_Fragments Mass Spec Fragmentation (Relative Abundances) MS_Fragments->Substituent_Position less direct Isomer_Structure Specific Isomer Structure Substituent_Position->Isomer_Structure Electronic_Effects->Substituent_Position

Safety Operating Guide

Safe Disposal of Methyl 3-methoxythiophene-2-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of Methyl 3-methoxythiophene-2-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Considerations

This compound should be handled with care, taking into account the potential hazards associated with its chemical structure, which includes a thiophene ring and a carboxylate ester functional group. The Safety Data Sheet (SDS) for this compound indicates that it can cause skin and serious eye irritation, as well as potential respiratory irritation[1]. Thiophene and its derivatives are often flammable and can be harmful if swallowed[2]. Therefore, handling this compound requires appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[3]. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood[3][4].

Summary of Hazard Information

Hazard ClassificationDescriptionRecommended Precautions
Skin IrritationMay cause skin irritation upon contact.Wear protective gloves and clothing. In case of contact, wash immediately with plenty of water[1][2].
Eye IrritationCauses serious eye irritation.Wear safety glasses with side shields or goggles. If in eyes, rinse cautiously with water for several minutes[1][2].
Respiratory IrritationMay cause respiratory irritation.Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area[1].
Acute Oral ToxicityMay be harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, seek medical attention[2].
FlammabilityThiophene derivatives can be flammable.Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools[2][5][6].

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal service[1]. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain[3][7].

1. Waste Segregation and Collection:

  • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be collected in a designated hazardous waste container[3].

  • The container must be chemically compatible with the waste; glass or high-density polyethylene (HDPE) are generally suitable[3]. Ensure the container has a secure, tightly fitting lid to prevent leaks and evaporation[3].

2. Labeling of Waste Containers:

  • Clearly label the waste container with the words "Hazardous Waste"[3].

  • The label must include the full chemical name: "this compound" and identify the primary hazards (e.g., "Irritant")[3].

  • Note the accumulation start date on the label to comply with storage time limits, which can be up to six months in academic laboratories[8][9].

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory[10].

  • The storage area should be cool, dry, and well-ventilated, away from heat and sources of ignition[10].

  • Ensure incompatible chemicals are stored separately to prevent dangerous reactions[8][11].

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup[10].

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste[8].

5. Empty Container Disposal:

  • A container that has held this compound must be managed as hazardous waste unless properly decontaminated.

  • For a container to be considered non-hazardous ("empty"), it must be triple-rinsed with a suitable solvent[12].

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste[12].

  • Once triple-rinsed, deface the original labels on the container before disposing of it as regular laboratory glass or plastic waste[12].

Disposal Workflow

Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Professional Disposal cluster_container Empty Container Decontamination A Step 1: Waste Segregation & Collection (Use compatible, sealed containers) B Step 2: Labeling ('Hazardous Waste', Chemical Name, Hazards, Date) A->B C Step 3: Storage (Designated Satellite Accumulation Area) B->C D Step 4: Arrange Pickup (Contact EHS or Licensed Contractor) C->D Hand-off E Step 5: Transport (To approved waste disposal plant) D->E F Step 6: Final Disposal (Incineration or other approved method) E->F G Triple-rinse container with appropriate solvent H Collect rinsate as hazardous waste G->H I Deface original label G->I J Dispose of clean container in regular lab trash I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of Methyl 3-methoxythiophene-2-carboxylate. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and may cause respiratory irritation, serious eye irritation, and skin irritation.[1] It is crucial to use appropriate personal protective equipment to minimize exposure.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or glassesProtects against splashes and eye contact, which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact, which can lead to irritation.[2]
Skin and Body Protection Laboratory coat, long-sleeved clothingMinimizes the risk of accidental skin exposure.[3][2]
Respiratory Protection Use in a well-ventilated area or under a fume hood. A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for large spills.Avoids inhalation of vapors or mists, which can cause respiratory tract irritation.[1][3]

Operational Plan: Safe Handling Protocol

Follow these procedural steps for the safe handling of this compound:

  • Preparation and Engineering Controls:

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][3]

    • Keep the container tightly closed when not in use.[1][4]

  • Handling the Chemical:

    • Avoid direct contact with skin and eyes.[3][4]

    • Do not breathe in dust, vapor, mist, or gas.[3]

    • Wash hands and any exposed skin thoroughly after handling.[1][4]

    • Do not eat, drink, or smoke in the handling area.

  • In Case of Accidental Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][5]

    • Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical attention.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4] Do not mix with other waste.[7]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, or absorbent materials used for spills, should be treated as hazardous waste and disposed of accordingly.

  • Spill Cleanup: In the event of a spill, use an inert absorbent material (e.g., sand, silica gel) to soak up the substance.[4] Sweep or vacuum up the material and place it into a suitable, labeled disposal container.[3]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace prep_emergency Verify Eyewash/Safety Shower Accessibility prep_workspace->prep_emergency handle_chemical Handle Chemical prep_emergency->handle_chemical handle_avoid Avoid Contact and Inhalation handle_chemical->handle_avoid handle_hygiene Practice Good Hygiene (Hand Washing) handle_chemical->handle_hygiene dispose_waste Dispose of Waste Chemical handle_chemical->dispose_waste dispose_contaminated Dispose of Contaminated Materials handle_chemical->dispose_contaminated emergency_spill Spill handle_chemical->emergency_spill emergency_exposure Exposure handle_chemical->emergency_exposure

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.